molecular formula C7H8N2O2 B1358141 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde CAS No. 623564-43-2

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

Cat. No.: B1358141
CAS No.: 623564-43-2
M. Wt: 152.15 g/mol
InChI Key: WHPNSFZQTFODCZ-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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InChI

InChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPNSFZQTFODCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90620473
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623564-43-2
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxaldehyde
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Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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Foundational & Exploratory

Synthesis and Characterization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Synthesis and Characterization of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

Abstract

Introduction: Strategic Importance of the Imidazo[2,1-c][1][2]oxazine Scaffold

Nitrogen- and oxygen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The imidazo[2,1-c][1][2]oxazine core, in particular, combines the structural features of imidazole—a key component in many biological processes—with an oxazine ring, conferring specific conformational and solubility properties.

  • 1.1 Bioactivity of the Imidazo-Oxazine Core: The broader class of imidazo-oxazines has shown significant promise in tackling major health challenges. For instance, derivatives of the isomeric imidazo[2,1-b][1][5]oxazine scaffold have been identified as potent agents against multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][3] This activity underscores the potential of the fused bicyclic system to serve as a pharmacophore for infectious diseases. Furthermore, related structures are utilized as key intermediates in the synthesis of antiviral and antiparasitic agents, highlighting the scaffold's broad applicability.[4]

  • 1.2 The C3-Carbaldehyde: A Gateway for Diversification: The true value of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde as a research tool lies in its aldehyde functionality. This group is a synthetic linchpin, enabling a wide array of subsequent chemical transformations:

    • Reductive Amination: To introduce diverse amine-containing side chains, crucial for modulating biological activity and pharmacokinetic properties.

    • Oxidation: To form the corresponding carboxylic acid, a key functional group for amide couplings or as a bioisostere.[5]

    • Reduction: To yield the primary alcohol for ether or ester synthesis.[5]

    • Wittig and Horner-Wadsworth-Emmons Reactions: To create carbon-carbon double bonds for scaffold extension.

    • Condensation Reactions: To form Schiff bases, hydrazones, or other heterocyclic rings.

This inherent reactivity makes the title compound an invaluable intermediate for building libraries of diverse molecules for high-throughput screening and lead optimization.

Proposed Synthetic Strategy: A Regiocontrolled Approach

A robust synthesis must ensure precise control over the regiochemistry of the final product. Direct functionalization of a pre-formed imidazo-oxazine ring can often lead to a mixture of isomers. Therefore, we propose a linear, multi-step synthesis starting from a commercially available, appropriately functionalized imidazole precursor. This strategy provides unambiguous control over the placement of the aldehyde group at the C3 position.

The overall workflow is designed to build the oxazine ring onto the imidazole core.

Gcluster_mainSynthetic WorkflowSMImidazole-4-carbaldehyde(Starting Material)P1Step 1: Aldehyde Protection(e.g., Acetal Formation)SM->P1Ethylene glycol,p-TsOHP2Step 2: N-Alkylation(with 2-Chloroethanol)P1->P2NaH, 2-Chloroethanol,DMFP3Step 3: Intramolecular Cyclization(Base-mediated O-alkylation)P2->P3Strong Base (e.g., NaH),HeatP4Step 4: Deprotection(Acidic Hydrolysis)P3->P4Aq. HClFPTarget Compound:6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehydeP4->FP

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This section details the proposed step-by-step methodology. Each step is designed to be self-validating through standard in-process controls like Thin Layer Chromatography (TLC).

Materials and Reagents:

  • Imidazole-4-carbaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Chloroethanol

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl, aqueous solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-(1H-Imidazol-4-yl)-1,3-dioxolane (Aldehyde Protection)

  • Rationale: The aldehyde is the most reactive site for nucleophilic attack. Protecting it as an acetal prevents unwanted side reactions during the subsequent N-alkylation and cyclization steps, which involve strong bases. Ethylene glycol is a standard choice for forming a stable 5-membered dioxolane ring.

  • Procedure:

    • To a solution of Imidazole-4-carbaldehyde (1.0 eq) in anhydrous toluene (10 mL/g), add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: EtOAc/Hexanes gradient) to yield the protected imidazole.

Step 2: Synthesis of 2-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)-1,3-dioxolane (N-Alkylation)

  • Rationale: This step introduces the two-carbon linker required for the oxazine ring. Sodium hydride, a strong non-nucleophilic base, deprotonates the imidazole nitrogen, creating a potent nucleophile that readily displaces the chloride from 2-chloroethanol. Anhydrous DMF is the solvent of choice due to its high polarity and ability to dissolve ionic intermediates.

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C. Add a solution of the protected imidazole from Step 1 (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Re-cool the mixture to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Carefully quench the reaction by slowly adding ice-cold water.

    • Extract the product with ethyl acetate. The product is often water-soluble, so multiple extractions and salting out may be necessary.

    • Dry the combined organic layers over Na₂SO₄ and concentrate. The crude product can be purified by column chromatography.

Step 3: Synthesis of 3-(1,3-dioxolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine (Intramolecular Cyclization)

  • Rationale: This is the key ring-forming step. A second equivalent of a strong base (NaH) is used to deprotonate the free hydroxyl group, forming an alkoxide. This internal nucleophile then attacks the C2 position of the imidazole ring, displacing the hydrogen in an intramolecular SₙAr-type reaction, though the precise mechanism can be complex. Heating is required to overcome the activation energy for this cyclization.

  • Procedure:

    • Under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous DMF.

    • Add a solution of the N-alkylated imidazole from Step 2 (1.0 eq) in DMF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to 80-100 °C for 6-12 hours, monitoring by TLC for the formation of the bicyclic product.

    • Cool to room temperature and quench with water.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the fused ring system.

Step 4: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde (Deprotection)

  • Rationale: The final step is the removal of the acetal protecting group to reveal the target aldehyde. This is reliably achieved by acid-catalyzed hydrolysis.

  • Procedure:

    • Dissolve the protected product from Step 3 (1.0 eq) in a mixture of acetone and water (e.g., 4:1 ratio).

    • Add a catalytic amount of aqueous HCl (e.g., 2M solution).

    • Stir at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-3 hours).

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final target compound. Further purification by chromatography or recrystallization may be performed if necessary.

Characterization and Data Interpretation

Confirmation of the final structure is achieved through a combination of spectroscopic methods. The following table summarizes the expected data for the target compound, C₇H₈N₂O₂ (Molecular Weight: 152.15 g/mol ).[4][6]

Analysis Technique Expected Observations Interpretation
¹H NMR (400 MHz, CDCl₃)δ ~9.8 (s, 1H)δ ~7.5 (s, 1H)δ ~7.1 (s, 1H)δ ~4.5 (t, 2H)δ ~4.1 (t, 2H)Aldehyde proton (-CHO)Imidazole proton (H-2)Imidazole proton (H-5)Methylene protons (-O-CH₂-)Methylene protons (-N-CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ ~185.0δ ~145.0δ ~130.0δ ~125.0δ ~118.0δ ~67.0δ ~45.0Aldehyde Carbonyl (C=O)Imidazole Quaternary Carbon (C-8a)Imidazole Carbon (C-2)Imidazole Carbon (C-3)Imidazole Carbon (C-5)Oxazine Methylene Carbon (-O-CH₂-)Oxazine Methylene Carbon (-N-CH₂-)
FT-IR (ATR, cm⁻¹)~2820, 2720 cm⁻¹~1680 cm⁻¹~1550 cm⁻¹~1100 cm⁻¹C-H stretch of aldehydeC=O stretch of conjugated aldehydeC=N stretch of imidazole ringC-O-C stretch of oxazine ring
High-Resolution MS m/z [M+H]⁺ = 153.0659Confirms the elemental composition C₇H₉N₂O₂⁺

Safety, Handling, and Storage

  • Safety: Handle all reagents, especially sodium hydride and anhydrous solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water; use extreme caution during handling and quenching.

  • Handling: The final product is a heterocyclic aldehyde and should be handled as a potentially toxic and sensitizing compound.

  • Storage: For long-term stability, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.[7]

Conclusion and Future Outlook

This guide provides a comprehensive and scientifically-grounded framework for the synthesis and characterization of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. By employing a protecting group strategy and a regiocontrolled ring-forming reaction, this protocol is designed to deliver the target compound in good purity. The detailed characterization data serves as a benchmark for validating the final structure.

Given the established biological relevance of the imidazo-oxazine and related fused heterocyclic scaffolds, the title compound is a high-value intermediate.[8] Its availability enables researchers in drug discovery to rapidly synthesize and explore a wide chemical space of novel derivatives, accelerating the development of new therapeutic agents for a variety of diseases.

References

  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][5]oxazine Derivatives against Multidrug‐Resistant Strains. ResearchGate. [Link]

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][5]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. ResearchGate. [Link]

  • 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. MySkinRecipes. [Link]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. [Link]

  • 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. American Elements. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Journal of Applied Science and Engineering. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

A Predictive Spectroscopic and Structural Elucidation Guide for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

A Predictive Spectroscopic and Structural Elucidation Guide for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

Introduction: The bicyclic imidazo-oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including activity against Mycobacterium tuberculosis.[1][2] The target of this guide, 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-3-carbaldehyde (CAS 623564-43-2), is a key building block for developing novel therapeutics.[5][6][7] As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. Publicly available, comprehensive spectroscopic data for this specific molecule is scarce. This guide, therefore, serves a dual purpose: first, to present a predictive analysis of the expected spectroscopic data based on foundational principles and data from analogous structures, and second, to provide a robust, self-validating methodological workflow for researchers who have synthesized this compound and require definitive structural characterization.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is the foundation for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-3-carbaldehyde are presented below. This numbering will be used throughout this guide.

Caption: IUPAC Numbering for the Target Molecule.

Predictive ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted Chemical Shifts and Coupling

The predicted ¹H NMR spectrum is based on the influence of adjacent functional groups (electronegativity and aromaticity) and data from analogous structures like imidazole.[8][9][10] The aldehyde group is strongly electron-withdrawing, which will deshield the protons on the imidazole ring, shifting them downfield.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Notes
H (Aldehyde)9.5 - 10.0Singlet (s)1HCharacteristic region for aromatic aldehydes. Expected to be a sharp singlet.
H-27.8 - 8.2Singlet (s)1HProton on the imidazole ring, deshielded by the adjacent nitrogen and the conjugated aldehyde. Data from imidazole itself shows protons in the 7.1-7.7 ppm range; the aldehyde will shift this further downfield.[9]
H-5 (CH₂)4.2 - 4.6Triplet (t)2HMethylene group adjacent to an oxygen atom. Expected to be a triplet due to coupling with the H-6 protons.
H-6 (CH₂)4.0 - 4.4Triplet (t)2HMethylene group adjacent to the bridgehead nitrogen. Expected to be a triplet due to coupling with the H-5 protons.
H-8 (CH₂)3.8 - 4.2Singlet (s) or complex multiplet2HAttached to the bridgehead nitrogen and adjacent to the imidazole ring. The multiplicity could be complex depending on the rigidity of the ring system.
Experimental Protocol: ¹H NMR Acquisition

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point for its excellent solubilizing power for many organics. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Dissolution: Cap the tube and gently invert to fully dissolve the sample. A brief sonication may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Predictive ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a map of the carbon skeleton. While slower to acquire than ¹H NMR due to the low natural abundance of ¹³C, it is indispensable for structural confirmation.

Predicted Chemical Shifts
Carbon Assignment Predicted δ (ppm) Rationale & Notes
C (Aldehyde C=O)180 - 190Typical range for an aldehyde carbonyl carbon.
C-2140 - 150Aromatic carbon in the imidazole ring, significantly deshielded by nitrogen.
C-3120 - 130Aromatic carbon attached to the aldehyde group.
C-5 (CH₂)65 - 75Aliphatic carbon bonded to an oxygen atom.
C-6 (CH₂)45 - 55Aliphatic carbon bonded to a nitrogen atom.
C-7a (Bridgehead)135 - 145Bridgehead carbon, part of the aromatic imidazole system.
C-8a (Bridgehead)50 - 60Aliphatic bridgehead carbon.
Experimental Protocol: ¹³C NMR and DEPT

Trustworthiness: A standard ¹³C spectrum shows all carbon signals but doesn't differentiate between CH, CH₂, and CH₃ groups. Running Distortionless Enhancement by Polarization Transfer (DEPT) experiments is a self-validating step. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C=O, C-3, C-7a) will be absent.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time (e.g., hundreds or thousands of scans) is required compared to ¹H NMR.

  • DEPT Acquisition: Following the standard ¹³C acquisition, run DEPT-135 and DEPT-90 pulse sequences. The DEPT-90 experiment will exclusively show CH signals.

  • Data Processing: Process the data similarly to the ¹H spectrum. Correlating the standard ¹³C spectrum with the DEPT spectra allows for the definitive assignment of each carbon type.

Predictive Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Predicted Key Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2840-2690C-H Stretch (Aldehyde)Medium, often two bandsA hallmark of the aldehyde functional group. One band is typically seen around 2720 cm⁻¹.[11]
1710-1685C=O Stretch (Aldehyde)StrongThe carbonyl stretch is one of the most intense peaks in the spectrum. Conjugation with the imidazole ring lowers the frequency from the typical 1740-1720 cm⁻¹ range for aliphatic aldehydes.[11][12]
1600-1450C=C & C=N StretchMedium-StrongAromatic ring stretching vibrations from the imidazole moiety.
1250-1050C-O-C Stretch (Ether)StrongCharacteristic stretching of the ether linkage within the oxazine ring.
3000-2850C-H Stretch (Aliphatic)MediumStretching vibrations from the CH₂ groups in the dihydro-oxazine ring.[13]
Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Run a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Predictive Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of a compound. The fragmentation pattern offers additional structural clues.

Predicted Molecular Ion and Fragments
  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight (Monoisotopic): 152.0586 g/mol

  • Predicted Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z = 152.

Key Fragmentation Pathways: A primary and highly characteristic fragmentation for aldehydes is the loss of the formyl radical (-CHO) or carbon monoxide (CO).

  • Loss of H• (M-1): A peak at m/z = 151, corresponding to the [M-H]⁺ ion, is possible.

  • Loss of CHO• (M-29): A significant fragment at m/z = 123 is predicted, resulting from the cleavage of the C-C bond between the imidazole ring and the aldehyde group.[14] This is often a very prominent peak for aromatic aldehydes.

  • Retro-Diels-Alder (RDA) type fragmentation: Cleavage within the dihydro-oxazine ring could also occur, though pathways are more complex.

fragmentationmol[C₇H₈N₂O₂]⁺•m/z = 152frag1[C₆H₈N₂O]⁺m/z = 124mol->frag1- COfrag2[C₆H₇N₂O]⁺m/z = 123mol->frag2- CHO•

Caption: Predicted Primary Fragmentation Pathways.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Authoritative Grounding: HRMS is the gold standard for confirming elemental composition. An instrument like an Orbitrap or a Time-of-Flight (TOF) analyzer can measure mass with enough accuracy (typically < 5 ppm error) to distinguish between compounds with the same nominal mass but different elemental formulas.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Analyze the sample in positive ion mode.

  • Data Interpretation: Compare the experimentally measured exact mass of the molecular ion peak with the theoretical exact mass calculated for C₇H₈N₂O₂. The difference should be less than 0.003 Da for confident assignment.

An Integrated Strategy for Structural Validation

While each technique provides valuable data, the true power lies in their synergistic use. A comprehensive 2D NMR analysis is the final step to create an unbreakable, self-validating system of evidence.

workflowcluster_1dInitial Characterizationcluster_2dConnectivity & Final ProofHNMR¹H NMR(Proton Environments)COSYCOSY(¹H-¹H Correlations)HNMR->COSYHSQCHSQC(¹H-¹³C Direct Bonds)HNMR->HSQCHMBCHMBC(¹H-¹³C Long-Range)HNMR->HMBCCNMR¹³C & DEPT NMR(Carbon Skeleton)CNMR->HSQCCNMR->HMBCIRIR Spectroscopy(Functional Groups)FinalUnambiguous Structure ElucidationIR->FinalMSHRMS(Formula Confirmation)MS->FinalCOSY->FinalHSQC->FinalHMBC->Final

Caption: Integrated Spectroscopic Workflow for Validation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It would be used to confirm the coupling between the H-5 and H-6 methylene groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton directly to the carbon it is attached to. It would definitively link the proton signals for H-2, H-5, H-6, and H-8 to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for piecing together the molecular puzzle. For instance, a correlation from the aldehyde proton to the C-3 carbon, and from the H-2 proton to the C-3 and C-7a carbons, would provide irrefutable proof of the substituent's position and the overall ring fusion.

By following this integrated approach, a researcher can move from a hypothetical structure to a fully validated and publishable result with the highest degree of scientific confidence.

References

  • Singh, S., et al. (2014). Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis. PLOS ONE. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Available at: [Link]

  • American Elements. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-3-carbaldehyde. Available at: [Link]

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  • UCL Discovery. (n.d.). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][3][8]oxazine Derivatives. Available at: [Link]

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  • MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-2-carbaldehyde. Available at: [Link]

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A Deep Dive into the NMR Analysis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

A Deep Dive into the NMR Analysis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde, a key intermediate in the synthesis of antiviral and antiparasitic agents.[3] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecule's spectroscopic behavior, grounded in established principles of NMR spectroscopy and heterocyclic chemistry.

Introduction: The Structural Significance of an Imidazo[2,1-c][1][2]oxazine Core

The 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine ring system is a crucial scaffold in medicinal chemistry, lending itself to the development of complex heterocyclic compounds, including nucleoside analogs.[3] Its unique three-dimensional structure and electronic properties, which can be elucidated through NMR, are paramount to its biological activity. The addition of a carbaldehyde group at the 3-position introduces a key reactive handle for further synthetic modifications and significantly influences the electronic environment of the entire molecule. Understanding the precise NMR spectral features of this core structure is therefore essential for structure verification, purity assessment, and the rational design of new therapeutic agents.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde is anticipated to exhibit a series of distinct signals, each providing valuable information about the proton's chemical environment. The analysis below is based on established chemical shift ranges for similar heterocyclic systems and the predictable electronic effects of the constituent functional groups.[2][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-3 (Aldehyde)9.5 - 10.5Singlet (s)N/AThe aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, resulting in a characteristic downfield shift.[5][6][7]
H-27.5 - 8.5Singlet (s)N/AAs a proton on an electron-deficient imidazole ring, it is expected to resonate at a lower field. Its chemical shift is influenced by the adjacent aldehyde group.
H-54.0 - 5.0Triplet (t) or Multiplet (m)~5-7Protons on a carbon adjacent to a nitrogen atom (α-amino) are typically found in this region. The splitting pattern will depend on the coupling with the H-6 protons.
H-63.0 - 4.0Multiplet (m)~5-7These protons are adjacent to both a nitrogen and a methylene group (H-5), leading to a complex splitting pattern.
H-84.5 - 5.5Triplet (t) or Multiplet (m)~5-7Protons on a carbon adjacent to an oxygen atom (α-ether) are deshielded and will appear in this range. Coupling with the H-7 protons will determine the multiplicity.
H-72.0 - 3.0Multiplet (m)~5-7These protons are adjacent to the H-8 protons and are expected to be the most upfield of the ring protons.

Predicted ¹³C NMR Spectral Analysis

The carbon NMR spectrum will complement the ¹H NMR data, providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, including hybridization and the presence of heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3 (Aldehyde C=O)180 - 190The carbonyl carbon of an aldehyde is characteristically found at a very low field due to sp² hybridization and the strong deshielding effect of the oxygen atom.
C-2140 - 150This carbon is part of the imidazole ring and is deshielded by the adjacent nitrogen and the electron-withdrawing aldehyde group.
C-8a135 - 145As the bridgehead carbon of the fused ring system, its chemical shift is influenced by both the imidazole and oxazine rings.
C-545 - 55This aliphatic carbon is adjacent to a nitrogen atom, causing a downfield shift compared to a standard alkane.
C-620 - 30An aliphatic carbon within the saturated portion of the oxazine ring.
C-740 - 50Aliphatic carbon adjacent to the oxygen atom.
C-865 - 75This carbon is directly attached to the electronegative oxygen atom, resulting in a significant downfield shift.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. It is crucial to note that the choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution of approximately 5-10 mg of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.[1]

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans, depending on the sample concentration.

3. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

4. 2D NMR Experiments (for unambiguous assignments):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualization of Key Structural Correlations

To visually represent the expected NMR correlations, the following diagrams are provided.

cluster_structureMolecular Structure and Proton NumberingC1N1C2C2(H)C1->C2C3C3(CHO)C2->C3C4N4C3->C4C5C5(H2)C4->C5C8aC8aC4->C8aC6C6(H2)C5->C6C7O7C6->C7C8C8(H2)C7->C8C8->C8aC8a->C1

Caption: Numbering of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde.

cluster_cosyExpected ¹H-¹H COSY CorrelationsH5H-5H6H-6H5->H6H7H-7H8H-8H7->H8

Caption: Key expected COSY correlations in the aliphatic region.

cluster_hmbcKey Expected ¹H-¹³C HMBC CorrelationsH_aldehydeH-aldehydeC3C-3H_aldehyde->C3C2C-2H_aldehyde->C2H2H-2H2->C3C8aC-8aH2->C8a

Caption: Important HMBC correlations for structural confirmation.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a robust dataset where assignments can be cross-verified. For instance, a proton signal assigned based on its chemical shift and multiplicity in the ¹H spectrum should show a corresponding correlation in the HSQC spectrum to its directly attached carbon. Furthermore, long-range HMBC correlations should be consistent with the proposed chemical structure. Any deviation from the expected correlations would indicate either an incorrect assignment or a different chemical structure, prompting further investigation.

Conclusion

The ¹H and ¹³C NMR analysis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde provides a detailed electronic and structural fingerprint of this important synthetic intermediate. By following the outlined protocols and leveraging the predictive power of NMR spectroscopy, researchers and drug development professionals can confidently verify the structure and purity of their compounds, paving the way for the successful synthesis of novel therapeutic agents. The in-depth understanding of its spectroscopic properties is a cornerstone of quality control and rational drug design in the pharmaceutical industry.

References

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  • Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

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  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Mass spectrometry of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (Molecular Formula: C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard operating procedures to deliver field-proven insights into methodological choices, data interpretation, and structural elucidation. We will explore the causal reasoning behind instrument selection, detail self-validating experimental protocols, and propose a fragmentation pathway grounded in the principles of gas-phase ion chemistry. The objective is to equip the reader with the expertise to confidently develop and execute robust mass spectrometry-based methods for this and structurally related heterocyclic compounds.

Introduction: A Molecule of Interest

6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazole and oxazine ring system. Such scaffolds are of significant interest in medicinal chemistry, serving as versatile building blocks for more complex structures with potential biological activities.[2] The structural characterization of these molecules is a critical step in any research and development pipeline. Mass spectrometry (MS) stands as a pivotal technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3][4] This guide will focus on the application of modern MS techniques, particularly tandem mass spectrometry (MS/MS), for the unambiguous identification and structural elucidation of this target molecule.[5][6]

Foundational Strategy: Instrumentation and Ionization

The success of any MS analysis hinges on the initial choices of ionization method and mass analyzer. These decisions are not arbitrary; they are dictated by the physicochemical properties of the analyte.

The Case for Electrospray Ionization (ESI)

Given the presence of two nitrogen atoms and two oxygen atoms, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is a polar molecule with basic sites (the imidazole nitrogens) that are readily protonated. This makes positive-ion Electrospray Ionization (ESI) the ideal method for generating gas-phase ions. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process.[7] This is critically important as it ensures the generation of an abundant protonated molecule, [M+H]⁺, while minimizing premature, in-source fragmentation.[7] This intact precursor ion is the starting point for all subsequent structural analysis via tandem mass spectrometry.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

To move beyond simple molecular weight confirmation to confident elemental composition assignment, high-resolution mass spectrometry (HRMS) is essential.[3][5][8] Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass accuracy in the low parts-per-million (ppm) range. This capability allows for the calculation of a unique elemental formula from the measured accurate mass of the [M+H]⁺ ion, drastically reducing ambiguity and increasing confidence in identification.

A Validated Experimental Workflow

A structured and logical workflow ensures reproducibility and high-quality data. The following process is designed to be a self-validating system for the analysis of our target compound.

G cluster_prep I. Sample & System Preparation cluster_ms II. Mass Spectrometry Analysis cluster_analysis III. Data Interpretation & Validation A 1. Prepare Analyte Solution (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) B 2. Calibrate Mass Spectrometer (Ensure < 2 ppm mass accuracy) A->B C 3. Acquire Full Scan MS Data (Identify [M+H]⁺ ion) D 4. Perform Tandem MS (MS/MS) (Select & Fragment [M+H]⁺) C->D E 5. Confirm Elemental Composition (From accurate mass of [M+H]⁺) D->E F 6. Elucidate Fragmentation Pathway (From MS/MS spectrum) E->F G 7. Corroborate Structure (Match fragments to proposed structure) F->G

Figure 1: A systematic workflow for the HRMS analysis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

Detailed Protocol: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of LC-MS grade methanol. Sonicate briefly if necessary to ensure complete dissolution.

  • Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, add 10 µL of the stock solution to 990 µL of 50:50 (v/v) acetonitrile:water.

  • Working Solution for Analysis (100 ng/mL): Perform a further 1:100 dilution of the intermediate solution using a mobile phase mimic, typically 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting efficient protonation in the ESI source.

Detailed Protocol: Mass Spectrometry Parameters (Q-TOF)

The following table provides a robust starting point for instrument parameters, which should always be optimized for the specific instrument and application.

ParameterRecommended SettingRationale and Expert Insight
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens in the imidazole ring are readily protonated.[9][10]
Capillary Voltage 3.5 kVCreates a stable electrospray plume for consistent ion generation.
Source Temperature 120 °CAssists in solvent evaporation without causing thermal degradation of the analyte.
Desolvation Gas Flow 650 L/hr (Nitrogen)Efficiently removes solvent from the ESI droplets, facilitating the transition of ions into the gas phase.
Desolvation Temperature 400 °CEnsures complete desolvation before ions enter the mass analyzer, reducing solvent adducts and improving signal quality.
Full Scan MS Range m/z 70 - 400A targeted range that comfortably includes the precursor ion and its expected fragments.
MS/MS Precursor Selection m/z 153.07Isolates the protonated molecule for fragmentation.
Collision Gas ArgonAn inert gas that efficiently transfers energy upon collision to induce fragmentation (Collision-Induced Dissociation, CID).[11]
Collision Energy (CE) Ramped 10 - 35 eVUsing a range of energies ensures the capture of both low-energy (stable) and high-energy (less stable) fragment ions.

Structural Elucidation: Interpreting the Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is a powerful tool for probing molecular structure.[12][13][14] By fragmenting the precursor ion and analyzing the resulting product ions, we can piece together the molecule's connectivity.

The Precursor Ion: [M+H]⁺

The monoisotopic mass of C₇H₈N₂O₂ is 152.0586 Da. Therefore, the protonated molecule, [C₇H₉N₂O₂]⁺, will appear in the high-resolution mass spectrum at m/z 153.0659 . Confirming this mass to within 5 ppm provides strong evidence for the elemental formula.

Proposed Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion is driven by the molecule's inherent chemical structure. The charge is likely localized on one of the imidazole nitrogens, initiating a cascade of bond cleavages.

G cluster_path1 Pathway 1: Aldehyde Loss cluster_path2 Pathway 2: Oxazine Ring Cleavage cluster_path3 Pathway 3: Imidazole Core parent [M+H]⁺ C₇H₉N₂O₂⁺ m/z 153.0659 loss1 - CO (27.99 Da) parent->loss1 High CE loss2 - C₂H₄O (44.03 Da) parent->loss2 Medium CE frag1 C₆H₉N₂O⁺ m/z 125.0709 loss1->frag1 frag2 C₅H₅N₂O⁺ m/z 109.0402 loss2->frag2 loss3 - C₃H₄O₂ (72.02 Da) frag2->loss3 Further Fragmentation frag3 C₄H₅N₂⁺ m/z 81.0447 loss3->frag3

Figure 2: Proposed fragmentation pathways for protonated 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

  • Pathway 1: Loss of Carbon Monoxide: A classic fragmentation for aldehydes is the neutral loss of carbon monoxide (CO), which has a mass of 27.99 Da. This would result in a product ion at m/z 125.0709 . This fragmentation is typically observed at higher collision energies.

  • Pathway 2: Oxazine Ring Cleavage: The six-membered oxazine ring can undergo a retro-synthetic cleavage, leading to the neutral loss of an ethylene oxide fragment (C₂H₄O, 44.03 Da). This would produce a stable aromatic imidazole-containing ion at m/z 109.0402 .

  • Pathway 3: Formation of the Imidazole Core: Further fragmentation of the m/z 109 ion, or a direct cleavage from the precursor, can result in the loss of the remaining side chain elements to produce the protonated imidazole core, C₄H₅N₂⁺, at m/z 81.0447 .

By matching the accurate masses of the experimentally observed product ions in the MS/MS spectrum to these proposed fragments, the structure of the original molecule can be confirmed with a high degree of certainty.

Conclusion

The mass spectrometric analysis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is a clear example of how a systematic, theory-driven approach can lead to confident structural elucidation. By selecting the appropriate soft ionization technique (ESI) and employing high-resolution mass analysis, an accurate elemental composition can be determined. Subsequent interrogation using tandem mass spectrometry (MS/MS) provides a detailed fragmentation fingerprint. Understanding the likely cleavage points within the molecule allows for the rational interpretation of this fingerprint, ultimately confirming the structure. This guide provides the foundational knowledge and practical protocols for researchers to successfully apply these powerful analytical techniques in their own laboratories.

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An In-Depth Technical Guide to the Purity Assessment of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the purity assessment of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, a key heterocyclic intermediate in the synthesis of various therapeutic agents. Recognizing the critical importance of purity in drug development, this document outlines a multi-faceted analytical approach, grounded in established scientific principles and regulatory expectations. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of analytical data to ensure the quality and consistency of this vital building block.

Introduction: The Significance of Purity for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde serves as a crucial precursor in the synthesis of antiviral and antiparasitic compounds.[1] Its unique fused ring structure and reactive carbaldehyde group make it a versatile scaffold in medicinal chemistry. The purity of this intermediate is paramount, as impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[2][3] This guide will equip researchers and drug development professionals with the necessary tools to confidently assess the purity of this important molecule.

Understanding the Impurity Profile: A Proactive Approach

A thorough understanding of the synthetic route is the first step in anticipating potential impurities. A plausible synthetic pathway to 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde involves a multi-step process.

Potential Synthetic Pathway and Associated Impurities

A likely synthetic route commences with the synthesis of 2-amino-3-hydroxypyridine, which can be achieved through the reduction of 2-hydroxy-3-nitropyridine.[2][4] This is followed by a cyclization reaction to form the imidazo[2,1-c]oxazine core, and finally, a formylation step, likely a Vilsmeier-Haack reaction, to introduce the carbaldehyde group.[5][6][7]

Based on this proposed synthesis, we can anticipate several classes of impurities:

  • Starting Material Residues: Unreacted 2-amino-3-hydroxypyridine or its precursors.

  • Intermediates: Incomplete cyclization or formylation can lead to the presence of reaction intermediates.

  • By-products of the Vilsmeier-Haack Reaction: This reaction is known to sometimes produce minor side products.[8]

  • Reagents and Solvents: Residual reagents and solvents used throughout the synthesis.

  • Degradation Products: The carbaldehyde functional group can be susceptible to oxidation or other degradation pathways.

The following diagram illustrates the potential impurity landscape:

NMR_Connectivity cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C) cluster_hmbc HMBC (¹H-¹³C) Structure Key NMR Correlations H_oxazine1 H_oxazine1 H_oxazine2 H_oxazine2 H_oxazine1->H_oxazine2 3J H_imidazole H_imidazole C_imidazole C_imidazole H_imidazole->C_imidazole 1J C_aldehyde C_aldehyde H_imidazole->C_aldehyde 3J C_bridgehead C_bridgehead H_imidazole->C_bridgehead 2,3J H_oxazine H_oxazine C_oxazine C_oxazine H_oxazine->C_oxazine 1J H_oxazine->C_bridgehead 2,3J H_aldehyde H_aldehyde H_aldehyde->C_aldehyde 1J

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An In-depth Technical Guide to 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde: A Scaffold of Medicinal Chemistry Interest

An In-depth Technical Guide to 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde: A Scaffold of Medicinal Chemistry Interest

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and putative applications of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data with scientifically grounded predictions to facilitate further investigation into this promising heterocyclic compound.

Introduction and Strategic Context

6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde belongs to the broad class of fused imidazo-oxazine heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[3] The fusion of an imidazole ring, a common motif in pharmacologically active compounds, with an oxazine ring creates a rigid bicyclic structure that can be strategically decorated with functional groups to modulate its biological activity.

Derivatives of related imidazo-fused heterocycles have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anti-tubercular properties.[1][3][4][5] The aldehyde functionality at the 3-position of the title compound serves as a versatile chemical handle for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies, making it a valuable building block in drug discovery programs. For instance, a closely related isomer, 6,8-Dihydro-5H-imidazo[2,1-c][1]oxazine-2-carbaldehyde, is utilized as a key intermediate in the synthesis of antiviral and antiparasitic agents.

This guide will delve into the known and predicted chemical characteristics of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde, offering insights into its synthesis, reactivity, and potential as a lead scaffold for the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde is not yet available in the public domain, we can compile its basic molecular information and predict its key spectroscopic features based on its structure.

Table 1: Physicochemical Properties of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [7][6]
CAS Number 623564-43-2[6]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported (A related isomer, the 2-carbaldehyde, has a predicted boiling point of 413.696°C at 760 mmHg)[7]
Solubility Not Reported-
Storage Recommended storage at 2-8°C under inert gas for the related 2-carbaldehyde isomer.[7]
Predicted Spectroscopic Data

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. The following are the expected spectroscopic signatures:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic core and the aldehyde proton. The aldehyde proton (-CHO) should appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons on the imidazole and oxazine rings will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 180-200 ppm. The remaining carbon atoms of the heterocyclic framework will have distinct signals in the aromatic and aliphatic regions.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. Other significant peaks would include C-H stretching and C=N stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 152.15). Fragmentation patterns can provide further structural information.

Synthesis and Chemical Reactivity

A definitive, published synthetic route for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde is not currently available. However, a plausible synthetic strategy can be envisioned based on established methods for the construction of related imidazo-fused heterocycles.

Hypothetical Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted imidazole precursor. A plausible forward synthesis is outlined below:

Synthetic_Pathwaycluster_0Proposed SynthesisStart2-Hydroxymethyl-1H-imidazoleStep1Protection of N1-H and OH groupStart->Step1e.g., Boc, TBDMSStep2Alkylation of N3 with a suitable dielectrophileStep1->Step2e.g., 1,2-dibromoethane in the presence of a baseStep3Intramolecular cyclizationStep2->Step3Formation of the oxazine ringStep4Deprotection and OxidationStep3->Step4e.g., PCC or Swern oxidationFinal6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehydeStep4->Final

Caption: A plausible synthetic route to the target compound.

This proposed pathway is illustrative and would require experimental optimization of reaction conditions, including the choice of protecting groups, solvents, and reagents.

Predicted Chemical Reactivity

The chemical reactivity of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-rich nature of the imidazo-oxazine core.

The aldehyde group is expected to undergo a variety of classical transformations, providing access to a wide range of derivatives. These include:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to the primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols (Grignard reagents, organolithiums), cyanohydrins, and imines.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds.

  • Reductive Amination: This powerful reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to synthesize a diverse library of amine derivatives.

The imidazo-oxazine ring system, being electron-rich, may be susceptible to electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the fused rings and the aldehyde substituent.

Chemical_ReactivityStartThis compoundOxidationCarboxylic Acid DerivativeStart->Oxidation[O]ReductionAlcohol DerivativeStart->Reduction[H]Reductive_AminationAmine DerivativesStart->Reductive_AminationR₂NH, [H]Wittig_ReactionAlkene DerivativesStart->Wittig_ReactionPh₃P=CHR

Caption: Key reactions of the aldehyde group.

Potential Applications in Drug Discovery

Given the established biological activities of related imidazo-fused heterocycles, 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde represents a scaffold with significant potential in drug discovery.

  • Antimicrobial and Antifungal Agents: Many imidazo[2,1-c][1]triazine derivatives have shown potent antibacterial and antifungal activities.[1] The imidazo-oxazine core could similarly serve as a pharmacophore for the development of new anti-infective agents.

  • Anti-tubercular Agents: Derivatives of imidazo[2,1-b][1][3]oxazine are being actively investigated as potent agents against multidrug-resistant strains of Mycobacterium tuberculosis.[4][5] This highlights a particularly promising therapeutic area for novel derivatives of the title compound.

  • Antiviral and Antiparasitic Agents: The use of a related isomer as an intermediate for antiviral and antiparasitic drug synthesis suggests that this class of compounds may have broad-spectrum activity against various pathogens.[7]

  • Other Therapeutic Areas: The diverse biological activities reported for imidazo-fused systems, including anti-inflammatory, anticancer, and CNS-related activities, suggest that a library of derivatives based on the 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde scaffold would be of great interest for screening against a wide range of therapeutic targets.[3]

Exemplary Drug Discovery Workflow

The aldehyde functionality is an excellent starting point for a lead optimization campaign. A typical workflow would involve the synthesis of a focused library of derivatives followed by biological screening.

Drug_Discovery_WorkflowStartTarget CompoundLibrary_SynthesisLibrary Synthesis via Aldehyde ChemistryStart->Library_SynthesisScreeningHigh-Throughput Biological ScreeningLibrary_Synthesis->ScreeningHit_IdentificationHit IdentificationScreening->Hit_IdentificationLead_OptimizationLead Optimization (SAR studies)Hit_Identification->Lead_OptimizationPreclinicalPreclinical DevelopmentLead_Optimization->Preclinical

Caption: A generalized drug discovery workflow.

Generalized Experimental Protocol: Reductive Amination

To illustrate the utility of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde as a synthetic intermediate, a generalized protocol for reductive amination is provided below. This protocol can be adapted for the synthesis of a wide array of amine derivatives for SAR studies.

Objective: To synthesize an N-substituted-((6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-3-yl)methyl)amine.

Materials:

  • 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde in the chosen solvent, add the desired amine followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Conclusion

6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde is a heterocyclic compound with considerable potential as a building block in medicinal chemistry. While experimental data on this specific molecule is limited, its structural relationship to other biologically active imidazo-fused systems strongly suggests its value for the development of novel therapeutics, particularly in the areas of anti-infectives and anti-tubercular agents. The presence of a versatile aldehyde functional group further enhances its appeal for the construction of diverse chemical libraries for drug discovery campaigns. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is highly warranted.

References

  • ResearchGate. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Available at: [Link]

  • MySkinRecipes. 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. Available at: [Link]

  • TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • PubChem. 5H-imidazo[2,1-b][1][3]oxazine. Available at: [Link]

  • PubChem. 2H-Imidazo[5,1-B][1][3]oxazine. Available at: [Link]

  • PubChem. 5h-Imidazo[1,2-c][1][3]oxazine. Available at: [Link]

  • PubMed. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][3]oxazine Derivatives against Multidrug-Resistant Strains. Available at: [Link]

  • American Elements. 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][3]oxazine Derivatives against Multidrug‐Resistant Strains. Available at: [Link]

  • PMC. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available at: [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones derived from 2-aminobenzothiazole. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Novel Derivatives of (Benz)Imidazo[2,1-b]Pyrimido[4,5-d][1][3]Thiazine. Available at: [Link]

  • Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Available at: [Link]

Safeguarding the Core: A Technical Guide to the Stability and Storage of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Drug Discovery and Development Professionals

This in-depth technical guide provides essential information and protocols for maintaining the stability and integrity of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, a key heterocyclic intermediate in contemporary drug discovery. As a Senior Application Scientist, my aim is to synthesize foundational chemical principles with actionable laboratory protocols to ensure the long-term viability of this critical research compound.

Compound Profile and Inherent Reactivity

6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a fused imidazole and oxazine ring system, with a reactive aldehyde functional group. Its utility as a precursor in the synthesis of novel antiviral and antiparasitic agents stems from the synthetic versatility of this aldehyde moiety[1][2]. However, this reactivity also predisposes the molecule to several degradation pathways if not handled and stored correctly.

Table 1: Chemical and Physical Properties of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1]
CAS Number 623564-43-2
Appearance Not explicitly stated in literature; typically a solid.General
Boiling Point ~413.7 °C at 760 mmHg (Predicted)[2]

The core vulnerability of this molecule lies in its aldehyde group, which is susceptible to both oxidation and reduction, and can participate in polymerization reactions, often catalyzed by acidic or basic conditions. The fused ring system, while relatively stable, may also be susceptible to hydrolysis under certain pH conditions.

Recommended Storage and Handling Protocols

To mitigate the inherent reactivity and ensure the long-term stability of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, the following storage and handling procedures are strongly recommended.

Long-Term Storage

For optimal long-term stability, the compound should be stored under the following conditions:

  • Temperature: 2-8°C[1]. Refrigeration is critical to slow down potential degradation reactions.

  • Atmosphere: Under an inert gas, such as nitrogen or argon[1]. This is crucial to prevent oxidation of the aldehyde group.

  • Container: A tightly sealed, opaque container to protect from light and moisture.

Handling

When handling 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to handling[3].

Potential Degradation Pathways

While specific degradation studies on 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde are not extensively published, the following pathways can be predicted based on the chemical functionalities present in the molecule.

cluster_0 Degradation Pathways Compound 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde Oxidation Carboxylic Acid Derivative Compound->Oxidation Oxidizing Agents (e.g., air, peroxides) Reduction Primary Alcohol Derivative Compound->Reduction Reducing Agents (e.g., borohydrides) Polymerization Polyacetal/Oligomers Compound->Polymerization Acid/Base Catalysis Hydrolysis Ring-Opened Products Compound->Hydrolysis Strong Acid/Base cluster_1 Forced Degradation Workflow Start Prepare Solutions of Compound (e.g., in ACN:Water) Stress Expose to Stress Conditions Start->Stress Hydrolysis Hydrolysis Stress->Hydrolysis Acidic (e.g., 0.1N HCl) Basic (e.g., 0.1N NaOH) Neutral (Water) Oxidation Oxidation Stress->Oxidation Oxidative (e.g., 3% H₂O₂) Thermal Thermal Stress->Thermal Thermal (e.g., 60°C in solution & solid) Photolytic Photolytic Stress->Photolytic Photolytic (ICH Q1B compliant light source) Analysis Analyze by HPLC-UV/MS End Identify Degradants & Develop Stability-Indicating Method Analysis->End Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

Experimental Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in a suitable solvent mixture, such as acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to a light source compliant with ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of acetonitrile and water with a suitable buffer) that can separate the parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector and mass identification of degradants by mass spectrometry (MS) are essential.

Incompatible Materials

To prevent unintended reactions and degradation, avoid storing or handling 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde with the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to the rapid oxidation of the aldehyde group.

  • Strong Acids and Bases: Can catalyze polymerization and hydrolysis.

  • Amines and Strong Nucleophiles: May react with the aldehyde group.

Conclusion

The stability of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is paramount for its successful application in drug discovery and development. By adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and following cautious handling procedures, researchers can ensure the integrity and purity of this valuable intermediate. While specific degradation data is not yet widely available, understanding the potential degradation pathways and implementing a systematic approach to stability testing, such as the forced degradation protocol outlined in this guide, will empower research and development professionals to confidently utilize this compound in their synthetic endeavors.

References

  • MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c]o[3][5]xazine-2-carbaldehyde. Retrieved from [Link]

  • ChemBK. (n.d.). 5,6-Dihydro-8H-imidazo[2,1-c]o[3][5]xazine-2-carbaldehyde. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c]o[3][5]xazine-3-carbaldehyde. Retrieved from [Link]

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A Comprehensive Technical Guide to Determining the Solubility of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a life-saving therapeutic. Among these, solubility stands as a cornerstone of a compound's developability. For researchers and scientists working with novel chemical entities such as 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, a heterocyclic compound showing promise as a key intermediate in the synthesis of antiviral and antiparasitic agents, a thorough understanding of its solubility profile is not merely academic—it is a critical determinant of its potential success.[1] Poor solubility can present significant hurdles, impacting everything from in vitro assay reliability to oral bioavailability and formulation strategies.[2] This guide provides a comprehensive framework for elucidating the solubility of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in a range of organic solvents, empowering researchers to make data-driven decisions in their drug discovery and development endeavors.

Understanding the Molecule: Physicochemical Properties of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Before delving into experimental solubility determination, a foundational understanding of the molecule's physicochemical properties is paramount. These characteristics offer predictive insights into its likely behavior in various solvent systems.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[1][3][4][5]
Molecular Weight 152.15 g/mol [1][4]
CAS Number 623564-43-2[5]
Predicted pKa 3.33 ± 0.20[4]

The presence of nitrogen and oxygen atoms within the fused ring structure, along with the aldehyde functional group, suggests a molecule with polar characteristics and the potential for hydrogen bonding. This inherent polarity is a key factor that will govern its interaction with different organic solvents.

The Theoretical Underpinnings of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. It is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6] The key factors influencing solubility include:

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Polarity: The polarity of both the solute and the solvent plays a crucial role.

  • Molecular Size: Larger molecules may be more difficult to solvate.

  • Intermolecular Forces: The ability of the solute and solvent to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces is critical.

Experimental Determination of Solubility: A Two-Pronged Approach

In the pharmaceutical industry, two primary types of solubility are assessed: kinetic and thermodynamic solubility. Each provides distinct and valuable information at different stages of drug discovery and development.[7][8]

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility assays are designed for rapid screening of a large number of compounds.[7] These assays measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous or organic solvent.[9][10] This method is particularly useful in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities.[11]

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the amount of light scattered by undissolved particles.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Organic Solvent: To each well, add the desired organic solvent (e.g., ethanol, methanol, acetonitrile, acetone, etc.) to achieve a final DMSO concentration of typically 1-5%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO SerialDilution Serially Dilute in 96-well Plate Stock->SerialDilution AddSolvent Add Organic Solvent SerialDilution->AddSolvent Incubate Incubate (e.g., 2h at 25°C) AddSolvent->Incubate Measure Measure Turbidity (Nephelometer) Incubate->Measure DetermineSolubility Determine Concentration at Precipitation Point Measure->DetermineSolubility

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[2][12] It is a more time- and resource-intensive measurement but provides the most accurate and reliable data, which is crucial for later-stage development, such as formulation and toxicology studies.[9] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

This protocol details the shake-flask method for determining the thermodynamic solubility of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

  • Preparation of Saturated Solution: Add an excess amount of solid 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde to a series of vials, each containing a different organic solvent of interest.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Standard Curve: Prepare a standard curve of known concentrations of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde to accurately determine the concentration in the filtrate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification AddExcess Add Excess Solid to Solvent Shake Shake at Constant Temp (24-72h) AddExcess->Shake Settle Allow Solid to Settle Shake->Settle Filter Filter Supernatant Settle->Filter Dilute Dilute Filtrate Filter->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze StandardCurve Prepare Standard Curve StandardCurve->Analyze

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde at 25°C

Organic SolventDielectric ConstantKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Methanol32.7Experimental ValueExperimental Value
Ethanol24.5Experimental ValueExperimental Value
Acetonitrile37.5Experimental ValueExperimental Value
Acetone20.7Experimental ValueExperimental Value
Dichloromethane9.1Experimental ValueExperimental Value
Ethyl Acetate6.0Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Heptane1.9Experimental ValueExperimental Value

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data will reveal the solubility profile of the compound. A higher solubility in polar protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Conversely, good solubility in aprotic polar solvents like acetonitrile and acetone would indicate that dipole-dipole interactions are significant. Poor solubility in non-polar solvents like toluene and heptane would be expected given the polar nature of the molecule.

Conclusion and Future Directions

A comprehensive understanding of the solubility of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in a variety of organic solvents is a foundational step in its journey as a potential pharmaceutical intermediate. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable kinetic and thermodynamic solubility data. These findings will be instrumental in guiding medicinal chemistry efforts, enabling the design of analogs with improved physicochemical properties, and informing the development of suitable formulations for preclinical and, ultimately, clinical studies. The path from a promising molecule to a viable drug candidate is paved with rigorous scientific investigation, and a thorough characterization of solubility is an indispensable part of that journey.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bevan, M. J., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Opinion in Biotechnology, 11(1), 73-77. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

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The Imidazo[2,1-c]oxazine Scaffold: A Technical Guide to an Emerging Heterocycle

The Imidazo[2,1-c][1][2]oxazine Scaffold: A Technical Guide to an Emerging Heterocycle

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a New Course in Heterocyclic Chemistry

In the vast and ever-expanding universe of heterocyclic chemistry, the discovery and exploration of novel scaffolds is the engine of innovation in drug discovery. The imidazo[2,1-c][1][2]oxazine core, a fused bicyclic system, represents a relatively underexplored area of chemical space. This guide serves as a comprehensive technical overview of this emerging scaffold, detailing its discovery, synthesis, and potential as a privileged structure in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the current state of knowledge but also to provide insights into the untapped potential and future directions for the research and development of imidazo[2,1-c][1][2]oxazine derivatives.

The Genesis of a Scaffold: Discovery and Historical Context

The history of the imidazo[2,1-c][1][2]oxazine scaffold is not one of a singular, celebrated discovery, but rather a gradual emergence from the broader field of imidazole chemistry. The imidazole ring itself is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The impetus for fusing this versatile heterocycle with an oxazine ring stems from the desire to create conformationally constrained structures with novel three-dimensional shapes, a key strategy for enhancing potency and selectivity for biological targets.

While the related imidazo[1,2-a]pyridines have been extensively studied and are present in several marketed drugs, the specific imidazo[2,1-c][1][2]oxazine core has received significantly less attention.[3][4] Early work on related fused imidazole systems laid the conceptual groundwork. However, the first documented synthesis of a derivative of the imidazo[2,1-c][1][2]oxazine ring system, specifically an imidazo-1,4-oxazinone, has only been recently described, signaling its entry as a novel scaffold for potential applications in drug discovery.[1][5][6]

The exploration of oxazine derivatives in medicinal chemistry has revealed a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] This rich pharmacological profile of the oxazine ring, combined with the proven track record of the imidazole moiety, provides a strong rationale for the investigation of the fused imidazo[2,1-c][1][2]oxazine system.

Synthetic Strategies: Forging the Imidazo[2,1-c][1][2]oxazine Core

The synthesis of the imidazo[2,1-c][1][2]oxazine scaffold, as exemplified by the preparation of imidazo-1,4-oxazinone derivatives, is a multi-step process that requires careful control of reaction conditions. The causality behind the experimental choices lies in the need to build the fused ring system in a regioselective manner, starting from readily available imidazole precursors.

Key Synthetic Pathway: From C-2 Aroyl Imidazoles to Imidazo-1,4-oxazinones

A recently developed synthetic route provides a foundational methodology for accessing the imidazo-1,4-oxazinone core.[1][5][6] This pathway involves a three-step sequence starting from C-2 aroyl imidazole derivatives.

Step 1: Synthesis of C-2 Aroyl Imidazole Derivatives

The initial step involves the synthesis of C-2 aroyl imidazoles from acetophenone derivatives. This is achieved through a one-pot, two-step reaction. First, the acetophenone is oxidized using selenium dioxide in dioxane to form an intermediate phenylglyoxal. Without isolation, this intermediate is then reacted with ammonium acetate to construct the imidazole ring.[1]

Step 2: Reduction to Imidazolo Methanol Derivatives

The carbonyl group of the C-2 aroyl imidazole is then selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol.[1][6] This step is crucial as it introduces the necessary functionality for the subsequent cyclization.

Step 3: Cyclization to form the Imidazo-1,4-oxazinone Ring

The final and key step is the substitution and subsequent intramolecular cyclization. The imidazolo methanol derivative is reacted with chloroacetyl chloride. This reaction leads to the formation of an ester intermediate, which then undergoes an intramolecular N-alkylation, where the nitrogen at position 1 of the imidazole ring attacks the carbon bearing the chlorine atom, to form the fused 1,4-oxazinone ring.[1][5]

Gcluster_0Step 1: C-2 Aroyl Imidazole Synthesiscluster_1Step 2: Reductioncluster_2Step 3: CyclizationAAcetophenone DerivativeBPhenylglyoxal (intermediate)A->BSeO2, DioxaneCC-2 Aroyl ImidazoleB->CNH4OAcDImidazolo Methanol DerivativeC->DNaBH4, MeOHEEster IntermediateD->EClCOCH2ClFImidazo-1,4-oxazinoneE->FIntramolecular N-alkylation

Caption: Synthetic pathway to Imidazo-1,4-oxazinone.

Experimental Protocol: Synthesis of Imidazo-1,4-oxazinone

The following is a detailed, step-by-step methodology for the synthesis of a representative imidazo-1,4-oxazinone derivative. This protocol is designed to be a self-validating system, with clear endpoints for each step.

Materials:

  • Acetophenone derivative

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Ammonium acetate (NH₄OAc)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Chloroacetyl chloride (ClCOCH₂Cl)

  • Ethyl acetate

  • n-Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of C-2 Aroyl Imidazole:

    • In a 100 mL flask, dissolve the acetophenone derivative (1 mmol) in 30 mL of 1,4-dioxane.

    • Add SeO₂ (2.5 mmol) and reflux the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 24 hours.[1]

    • Filter the reaction mixture and add a solution of ammonium acetate (5 mmol) in 20 mL of water.

    • Stir the mixture at room temperature and monitor by TLC.

    • Upon completion, filter the precipitate, wash with ice-cold water, and dry to obtain the C-2 aroyl substituted imidazole derivative.[1]

  • Reduction to Imidazolo Methanol:

    • Dissolve the C-2 aroyl substituted imidazole (1 mmol) in 30 mL of methanol.

    • Add NaBH₄ (3 mmol) portion-wise while stirring.

    • Monitor the reaction by TLC until completion (typically 24 hours).[1][6]

    • Perform a liquid-liquid extraction with ethyl acetate and water.

    • Dry the organic layer with MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography using an ethyl acetate/n-hexane eluent system to yield the C-2 aroyl substituted imidazolo methanol derivative.[1][6]

  • Cyclization to Imidazo-1,4-oxazinone:

    • Detailed conditions for this step would be based on the specific substrate and would require optimization. The general procedure involves reacting the imidazolo methanol derivative with chloroacetyl chloride in an appropriate solvent and base to facilitate the esterification and subsequent intramolecular cyclization.[1][5]

Structure-Activity Relationships (SAR) and Medicinal Chemistry Potential

Due to the novelty of the imidazo[2,1-c][1][2]oxazine scaffold, a comprehensive body of structure-activity relationship (SAR) data is not yet available. However, by examining related, well-established scaffolds, we can infer potential areas for medicinal chemistry exploration.

ScaffoldKey Biological ActivitiesRepresentative Drug/Compound
Imidazo[1,2-a]pyridine Anxiolytic, hypnotic, anti-cancerZolpidem, Alpidem[4]
Imidazo[2,1-b][1][5]oxazine Anti-tubercularPretomanid derivatives[2][10]
Oxazine Derivatives Antimicrobial, anticancer, anti-inflammatory(Various experimental compounds)[7][8][9]

The diverse biological activities of these related scaffolds suggest that the imidazo[2,1-c][1][2]oxazine core could be a promising template for the development of novel therapeutic agents. The nitrogen and oxygen atoms in the oxazine ring can act as hydrogen bond acceptors, while the imidazole ring can participate in various non-covalent interactions with biological targets.

Potential Areas for Derivatization:

Gcluster_0Imidazo[2,1-c][1,4]oxazine CoreAPotential Derivatization PointsBR1 (Imidazole Ring)A->BCR2 (Oxazine Ring)A->CDR3 (Oxazine Ring)A->D

Caption: Potential sites for derivatization.

  • Substitution on the Imidazole Ring (R1): Modification at this position can influence the electronic properties and steric bulk of the molecule, potentially modulating target binding affinity and selectivity.

  • Substitution on the Oxazine Ring (R2, R3): Introducing various functional groups on the oxazine ring can impact physicochemical properties such as solubility and metabolic stability, as well as provide additional interaction points with the target protein.

Future Directions and Unlocking the Potential

The imidazo[2,1-c][1][2]oxazine scaffold is at the frontier of heterocyclic chemistry. The limited research to date presents a significant opportunity for discovery and innovation.

Key areas for future research include:

  • Development of Novel Synthetic Routes: Exploration of alternative and more efficient synthetic methodologies, including multicomponent reactions and catalytic approaches, will be crucial for generating diverse libraries of imidazo[2,1-c][1][2]oxazine derivatives.

  • Biological Screening and Target Identification: High-throughput screening of a diverse set of imidazo[2,1-c][1][2]oxazine compounds against a wide range of biological targets is necessary to uncover their therapeutic potential.

  • Computational Modeling and Drug Design: In silico studies can aid in the rational design of novel derivatives with improved potency and drug-like properties.

  • Exploration of Isomeric Scaffolds: A systematic investigation of other isomeric forms of imidazo-oxazines will provide a more complete understanding of the structure-activity landscape of this class of compounds.

Conclusion

The imidazo[2,1-c][1][2]oxazine scaffold, while in its infancy of exploration, holds considerable promise for the development of novel therapeutic agents. The successful synthesis of imidazo-1,4-oxazinone derivatives has opened the door to a new area of chemical space. By leveraging the knowledge gained from related heterocyclic systems and employing modern drug discovery strategies, the scientific community is well-positioned to unlock the full potential of this emerging scaffold. This guide has aimed to provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Tasdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1163-1172. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • Tasdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][5]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(11), e202300015. [Link]

  • De Crescentini, L., et al. (2024). Synthesis of 1H‐imidazo[5,1‐c][1][2]oxazine derivatives diversified on the morpholine portion of the bicyclic skeleton. ResearchGate. [Link]

  • Tasdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Semantic Scholar. [Link]

  • El-Faham, A., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][5]oxazine Derivatives against Multidrug‐Resistant Strains. ResearchGate. [Link]

  • Patel, R., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 12-29. [Link]

  • Kumar, A., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Singh, S., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-10. [Link]

  • Krishnakumar, K., & Ponnuswamy, S. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 420-428. [Link]

  • de Souza, M. V. N., et al. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

The Imidazo[2,1-c]oxazine Core: An Unexplored Scaffold with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Privileged Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, the quest for novel molecular scaffolds that can serve as templates for the development of new therapeutic agents is perpetual. Fused imidazole ring systems, such as imidazo[2,1-b][1][2]thiazoles and imidazo[1,2-a]pyridines, are well-established as "privileged structures" in medicinal chemistry, demonstrating a remarkable propensity for interacting with a wide array of biological targets. This has led to their successful development as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

This technical guide delves into the potential of a lesser-known, yet structurally intriguing, member of this family: the imidazo[2,1-c]oxazine core. A comprehensive survey of the current scientific literature reveals a significant and surprising scarcity of research into the biological activities of this specific heterocyclic system. While its structural isomer, imidazo[2,1-b][1][2]oxazine, has shown promise, particularly in the realm of anti-tuberculosis drug discovery, the imidazo[2,1-c]oxazine scaffold remains a largely uncharted territory.[2][6]

This guide, therefore, adopts a forward-looking perspective. It will first address the known synthesis of a closely related imidazo[2,1-c][1]oxazinone core, providing a foundational understanding of the chemistry involved. Subsequently, by drawing logical and scientifically-grounded inferences from its well-studied structural analogs, we will explore the potential biological activities that the imidazo[2,1-c]oxazine core may possess. This prospective analysis aims to stimulate and guide future research by highlighting promising avenues for investigation and providing robust experimental protocols for the synthesis and biological evaluation of this enigmatic scaffold.

I. The Synthetic Landscape: Accessing the Imidazo[2,1-c][1][7]oxazinone Core

While direct synthetic routes to a broad range of imidazo[2,1-c]oxazine derivatives are not widely reported, a key study has detailed the synthesis of 2,8-disubstituted-8H-imidazo[2,1-c][1]oxazin-6(5H)-ones.[7][8] This provides a critical starting point for chemists wishing to explore this scaffold. The general synthetic approach is a multi-step process commencing with C-2 aroyl imidazole derivatives.

General Synthetic Protocol for 8H-Imidazo[2,1-c][1][7]oxazin-6(5H)-one Derivatives

This protocol is adapted from the work of Gümüş et al.[7][8]

Step 1: Reduction of C-2 Aroyl Imidazole Derivatives

The initial step involves the reduction of the keto group of a C-2 aroyl imidazole derivative to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol. This reaction is typically carried out at room temperature over 24 hours.

Step 2: Substitution with Chloroacetyl Chloride

The resulting imidazomethanol derivative is then reacted with chloroacetyl chloride. This step introduces the necessary fragment for the subsequent cyclization.

Step 3: Intramolecular Cyclization

The final and crucial step is the intramolecular cyclization to form the 1,4-oxazinone ring. This is typically achieved under basic conditions, leading to the formation of the desired 8H-imidazo[2,1-c][1]oxazin-6(5H)-one core. The intermediate products from each step can be isolated and purified before proceeding to the next reaction.

G A C-2 Aroyl Imidazole B Imidazomethanol Derivative A->B NaBH4, Methanol C Chloroacetylated Intermediate B->C Chloroacetyl Chloride D 8H-Imidazo[2,1-c][1,4]oxazin-6(5H)-one C->D Base-catalyzed Cyclization

Figure 1: General synthetic workflow for 8H-imidazo[2,1-c][1]oxazin-6(5H)-one derivatives.

II. Prospective Biological Activities: A Roadmap for Discovery

Given the dearth of experimental data on the imidazo[2,1-c]oxazine core, this section will extrapolate its potential biological activities based on the well-documented pharmacology of its structural isomers and related fused imidazole systems. This bioisosteric reasoning is a cornerstone of modern drug discovery.

A. Anti-tubercular Potential: A Logical Leap from a Validated Isomer

The most compelling case for a potential biological activity of the imidazo[2,1-c]oxazine core lies in the anti-tubercular properties of its isomer, the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold.[2][6] This scaffold is the basis for the anti-tuberculosis drug pretomanid. The mechanism of action of these nitroimidazooxazines involves the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis, leading to the generation of reactive nitrogen species that are toxic to the bacterium.[2][6]

It is highly plausible that a suitably substituted nitro-imidazo[2,1-c]oxazine could also serve as a substrate for Ddn, thereby exhibiting anti-tubercular activity.

G A Nitro-Imidazo[2,1-c]oxazine (Prodrug) B Reduced Intermediate A->B Ddn-mediated Reduction C Reactive Nitrogen Species (e.g., Nitric Oxide) B->C Spontaneous Decomposition D Mycobacterial Cell Death C->D Multiple Mechanisms

Figure 2: Proposed mechanism of anti-tubercular activity for a nitro-imidazo[2,1-c]oxazine.

B. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Derivatives of the closely related imidazo[2,1-b][1][2]thiazine scaffold have demonstrated promising non-steroidal anti-inflammatory activity in vivo.[9][10] The anti-inflammatory effects of many heterocyclic compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. It is therefore reasonable to hypothesize that imidazo[2,1-c]oxazine derivatives could also exhibit anti-inflammatory properties by targeting the COX pathway.

C. Anticancer Potential: A Broad-Spectrum Opportunity

Fused imidazole systems are a rich source of anticancer agents, with derivatives reported to inhibit a variety of targets including kinases and tubulin.[6][7] The structural diversity that can be readily introduced onto the imidazo[2,1-c]oxazine core makes it an attractive scaffold for screening against a panel of cancer cell lines. The specific substitution patterns will likely dictate the primary mechanism of anticancer action.

D. Antimicrobial and Antifungal Activity: A Common Trait of Fused Imidazoles

A number of fused imidazole-containing heterocycles, including imidazo[2,1-c][1][9]triazines, have been reported to possess antibacterial and antifungal properties.[1][11] This broad-spectrum antimicrobial activity is a common feature of this class of compounds. Therefore, it is worthwhile to evaluate novel imidazo[2,1-c]oxazine derivatives against a range of bacterial and fungal pathogens.

III. Experimental Protocols for Biological Evaluation

To facilitate the investigation of the predicted biological activities of the imidazo[2,1-c]oxazine core, the following are detailed protocols for key in vitro assays.

A. Anti-mycobacterial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of imidazo[2,1-c]oxazine derivatives against Mycobacterium tuberculosis.

Methodology:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

  • Rifampicin and pretomanid should be used as positive controls.

B. In Vitro COX Inhibition Assay

Objective: To assess the ability of imidazo[2,1-c]oxazine derivatives to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a reaction mixture containing the appropriate COX enzyme (COX-1 or COX-2), heme, and a fluorescent substrate in a 96-well plate.

  • Add various concentrations of the test compounds to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

  • Celecoxib (a selective COX-2 inhibitor) and indomethacin (a non-selective COX inhibitor) should be used as controls.

C. Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of imidazo[2,1-c]oxazine derivatives against human cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

  • Doxorubicin can be used as a positive control.

IV. Quantitative Data Summary

As there is no publicly available biological data for the imidazo[2,1-c]oxazine core, the following table presents representative data for the structurally related imidazo[2,1-b][1][2]oxazine and imidazo[2,1-b][1][2]thiazine cores to provide a benchmark for future studies.

Compound ClassBiological ActivityModel SystemPotency (IC₅₀/MIC)Reference
2-Nitro-imidazo[2,1-b][1][2]oxazineAnti-tubercularM. tuberculosis H37Rv0.18–1.63 µM[2][6]
Imidazo[2,1-b][1][2]thiazineAnti-inflammatoryCarrageenan-induced paw edemaInhibition of 3.7-39.1% at 50 mg/kg[9]

V. Conclusion and Future Directions

The imidazo[2,1-c]oxazine core represents a significant untapped resource in medicinal chemistry. While the current body of literature on its biological activities is sparse, the proven therapeutic potential of its structural isomers and related fused imidazole systems provides a strong rationale for its investigation. This technical guide has outlined the known synthesis of a related oxazinone core and has proposed a clear roadmap for the exploration of the anti-tubercular, anti-inflammatory, anticancer, and antimicrobial potential of the imidazo[2,1-c]oxazine scaffold.

The provided experimental protocols offer a starting point for researchers to begin the crucial work of synthesizing and evaluating novel derivatives. The application of in silico methods, such as molecular docking and ADMET prediction, will be invaluable in prioritizing synthetic targets and elucidating potential mechanisms of action. It is our hope that this guide will serve as a catalyst for the scientific community to unlock the latent therapeutic potential of the imidazo[2,1-c]oxazine core.

VI. References

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  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Various Authors. (2022). Computational prediction of potential inhibitors for SARS-COV-2 main protease based on machine learning, docking, MM-PBSA calculations, and metadynamics. PLOS One. Available at: [Link]

  • Chtita, S., et al. (2016). Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. Semantic Scholar. Available at: [Link]

  • Mowbray, C. E., et al. (2019). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Protocol for the reduction of the aldehyde in 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Selective Reduction of the Aldehyde in 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

Introduction

The selective reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The aldehyde functional group, while a versatile synthetic handle, can often impart reactivity or toxicity that is undesirable in a final drug candidate. Its conversion to the more stable and often biologically compatible alcohol is a critical step in the synthesis of many pharmaceutical compounds.

The subject of this protocol, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, represents a class of heterocyclic compounds with potential applications in drug discovery. The imidazo[2,1-c]oxazine core is an interesting scaffold that may confer specific pharmacological properties. The reduction of the 3-carbaldehyde to the corresponding hydroxymethyl group can significantly alter the molecule's polarity, hydrogen bonding capacity, and overall biological activity.

This application note provides a detailed, field-proven protocol for the selective reduction of the aldehyde in 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde. The chosen methodology is based on the use of sodium borohydride (NaBH₄), a mild and highly selective reducing agent, which is well-suited for substrates bearing potentially sensitive functional groups. The protocol is designed to be a self-validating system, with clear steps for reaction monitoring, work-up, and product characterization.

Choosing the Right Reducing Agent: A Rationale

The key to a successful reduction of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde lies in chemoselectivity. The molecule contains other potentially reducible functionalities within its heterocyclic core. Therefore, a mild reducing agent that selectively targets the aldehyde is paramount.

Sodium borohydride (NaBH₄) is an excellent choice for this transformation for several reasons:

  • High Chemoselectivity: NaBH₄ is known to selectively reduce aldehydes and ketones over other functional groups such as esters, amides, and most double bonds, which may be present in more complex analogs of the target molecule.

  • Mild Reaction Conditions: The reduction can be carried out under mild conditions, typically at room temperature or below, which helps to prevent side reactions and degradation of the starting material or product.

  • Ease of Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is safer to handle, as it is less reactive with protic solvents like methanol and ethanol.

The table below provides a comparison of common reducing agents for aldehyde reduction:

Reducing AgentFormulaStrengthSelectivityTypical SolventsKey Considerations
Sodium BorohydrideNaBH₄MildHigh for aldehydes/ketonesMethanol, Ethanol, THFSafe and easy to handle.
Lithium Aluminum HydrideLiAlH₄StrongLow (reduces most polar groups)THF, Diethyl etherHighly reactive with water and protic solvents.
Diisobutylaluminum HydrideDIBAL-HModerateHigh (can be tuned by temperature)Toluene, HexaneOften used for partial reductions (e.g., ester to aldehyde).

Experimental Protocol

This protocol details the step-by-step methodology for the reduction of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde to (6,8-Dihydro-5H-imidazo[2,1-c]oxazin-3-yl)methanol.

Materials and Reagents
  • 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 5-10 minutes. Caution: Addition may cause gas evolution (hydrogen). Ensure adequate ventilation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes, this may need to be optimized).

    • Spot the reaction mixture on a TLC plate alongside the starting material.

    • The reaction is complete when the starting material spot is no longer visible by TLC (typically 1-2 hours).

  • Reaction Quench and Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure (6,8-Dihydro-5H-imidazo[2,1-c]oxazin-3-yl)methanol.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

G A 1. Dissolve Aldehyde in MeOH B 2. Cool to 0 °C A->B C 3. Add NaBH4 (1.1-1.5 eq) B->C D 4. Monitor by TLC C->D E 5. Quench with sat. aq. NH4Cl D->E Reaction Complete F 6. Aqueous Work-up (DCM extraction) E->F G 7. Dry (Na2SO4) and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I

Caption: Workflow for the NaBH₄ Reduction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction- Insufficient reducing agent- Low reaction temperature- Deactivated NaBH₄- Add more NaBH₄- Allow the reaction to warm to room temperature- Use a fresh bottle of NaBH₄
Formation of Byproducts- Over-reduction (unlikely with NaBH₄)- Reaction temperature too high- Ensure the reaction is maintained at 0 °C during the addition of NaBH₄
Low Yield- Incomplete extraction- Product loss during chromatography- Perform additional extractions of the aqueous layer- Optimize the chromatography conditions

Conclusion

This application note provides a robust and reliable protocol for the selective reduction of the aldehyde in 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde using sodium borohydride. The methodology is designed to be accessible to researchers in drug development and related fields, offering a clear and logical workflow with built-in checkpoints for reaction monitoring and validation. By following this protocol, scientists can confidently synthesize the corresponding primary alcohol, a key step in the exploration of the structure-activity relationships of this heterocyclic scaffold.

References

  • Reductions. (n.d.). University of Calgary. Retrieved from [Link]

  • Borohydride Reductions. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. (2023, October 23). LibreTexts Chemistry. Retrieved from [Link]

Application Note: Efficient Oxidation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde to its Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective oxidation of the heterocyclic aldehyde, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, to its corresponding carboxylic acid, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carboxylic acid. The protocol detailed herein utilizes the Pinnick oxidation, a mild and highly efficient method employing sodium chlorite (NaClO₂). This methodology is particularly advantageous for complex and sensitive substrates, ensuring high yields while preserving the integrity of the imidazooxazine core. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

The imidazo[2,1-c]oxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The carboxylic acid functionality, in particular, serves as a crucial handle for further molecular elaboration, enabling the synthesis of amides, esters, and other derivatives to modulate physicochemical properties and biological activity. The selective oxidation of an aldehyde to a carboxylic acid on such a heterocyclic system presents a significant synthetic challenge, requiring mild conditions to avoid degradation or unwanted side reactions.

Among the various methods available for aldehyde oxidation, the Pinnick oxidation stands out for its exceptional functional group tolerance, operational simplicity, and cost-effectiveness.[1][2][3] Developed by Lindgren and Nilsson and later refined by Kraus and Pinnick, this reaction utilizes sodium chlorite as the oxidant under weakly acidic conditions.[1][4] The active oxidant is chlorous acid (HClO₂), which is generated in situ.[1][2] This application note provides a detailed, step-by-step protocol for the Pinnick oxidation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, complete with mechanistic insights and practical considerations.

Reaction Mechanism and Rationale

The Pinnick oxidation proceeds through a well-established mechanism.[1][2][4] Under mild acidic conditions, sodium chlorite is protonated to form chlorous acid (HClO₂). The aldehyde then reacts with chlorous acid to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1][2]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct, which can lead to undesired side reactions, such as the formation of chlorine dioxide (ClO₂) or reaction with sensitive functional groups.[1][4] To mitigate this, a scavenger is typically added to the reaction mixture. Common scavengers include 2-methyl-2-butene or hydrogen peroxide (H₂O₂), which rapidly consume the HOCl.[1][5]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde≥95%Commercial Source
Sodium chlorite (NaClO₂)80% technical gradeCommercial Source
Sodium dihydrogen phosphate (NaH₂PO₄)Reagent gradeCommercial Source
2-Methyl-2-butene≥99%Commercial Source
tert-Butanol (t-BuOH)ACS gradeCommercial Source
WaterDeionizedIn-house
Ethyl acetate (EtOAc)ACS gradeCommercial Source
Saturated aqueous sodium sulfite (Na₂SO₃) solution-In-house
Brine (saturated aqueous NaCl solution)-In-house
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Add tert-butanol and water in a 1:1 ratio (e.g., 5 mL of each per mmol of aldehyde). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) followed by 2-methyl-2-butene (4.0 eq).

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq) in water (2 mL per mmol of NaClO₂). Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative.

  • Workup:

    • Acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude carboxylic acid can be purified by silica gel column chromatography or recrystallization.

Workflow Diagram

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve Aldehyde in t-BuOH/Water add_buffer Add NaH2PO4 and 2-Methyl-2-butene start->add_buffer 1.0 eq Aldehyde add_oxidant Dropwise Addition of NaClO2 Solution add_buffer->add_oxidant 4.0 eq each stir Stir at RT & Monitor by TLC/LC-MS add_oxidant->stir 3.0 eq quench Quench with Na2SO3 stir->quench Reaction Complete extract Acidify & Extract with EtOAc quench->extract purify Dry, Concentrate & Purify extract->purify end_product 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carboxylic acid purify->end_product High Purity

Caption: Experimental workflow for the Pinnick oxidation.

Expected Results and Characterization

The Pinnick oxidation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is expected to proceed cleanly with high conversion and yield. The resulting carboxylic acid can be characterized by standard analytical techniques:

  • ¹H NMR: Disappearance of the aldehydic proton signal (typically ~9-10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, concentration-dependent and may exchange with D₂O).

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~180-190 ppm) and the appearance of the carboxylic acid carbonyl carbon signal (~165-175 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the carboxylic acid.

  • Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹) characteristic of a carboxylic acid.

Starting MaterialProductExpected Yield
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carboxylic acid>85%

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of NaClO₂ solution can be added. Ensure vigorous stirring to maintain homogeneity.

  • Formation of Byproducts: The presence of the scavenger is crucial to minimize side reactions. If significant byproduct formation is observed, consider using hydrogen peroxide as an alternative scavenger.[1]

  • Safety:

    • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

    • The reaction can be exothermic, especially during the addition of the oxidant. Proper cooling and slow addition are recommended.

    • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Pinnick oxidation provides a reliable and high-yielding method for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carboxylic acid from its corresponding aldehyde. The mild reaction conditions are well-suited for this sensitive heterocyclic system, offering a practical and scalable route for the preparation of this valuable synthetic intermediate. The detailed protocol and mechanistic insights provided in this application note should enable researchers to successfully implement this transformation in their synthetic endeavors.

References

  • Pinnick oxidation - Wikipedia. [Link]

  • Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (2024). Catalytic Oxidation of Aromatic Aldehydes to Carboxylic Acids in Mild Conditions With NaClO2. Turkish Journal of Analytical Chemistry, 6(2), 78-90. [Link]

  • Boyoğlu, G., et al. (2024). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. [Link]

  • Boyoğlu, G., et al. (2024). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. TR Dizin. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Institutes of Health. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]

  • Pinnick Oxidation. YouTube. [Link]

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Application Notes and Protocols for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in Antiviral Drug Discovery

Application Notes and Protocols for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde in Antiviral Drug Discovery

Introduction: A Privileged Scaffold for Antiviral Research

The quest for novel antiviral agents is a perpetual challenge in medicinal chemistry, driven by the emergence of new viral threats and the development of drug resistance. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering diverse three-dimensional structures and a rich tapestry of biological activities. Among these, the 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine scaffold has garnered significant attention as a "privileged" structure. This bicyclic system, featuring a fused imidazole and oxazine ring, provides a rigid and spatially defined framework amenable to the strategic placement of pharmacophoric groups. The introduction of a carbaldehyde group at the 3-position transforms this core into a versatile building block, 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde, opening a gateway to a myriad of chemical transformations for the synthesis of potent antiviral compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde as a key intermediate in the development of novel antiviral agents, with a particular focus on inhibitors of norovirus replication.

Core Concepts and Strategic Considerations

The strategic advantage of the 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde building block lies in the reactivity of the aldehyde functionality. This group serves as a versatile handle for the introduction of diverse molecular fragments through a variety of well-established chemical reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of structure-activity relationship (SAR) studies.

The imidazo[2,1-c][2]oxazine core itself is of significant interest due to its structural resemblance to purine nucleosides, which are fundamental components of nucleic acids. This similarity may contribute to the observed antiviral activity of its derivatives, particularly against viral polymerases that are essential for the replication of viral RNA.[3] Norovirus, a leading cause of acute gastroenteritis worldwide, possesses an RNA-dependent RNA polymerase (RdRp) that is a prime target for antiviral drug development.[1] The development of small molecule inhibitors that target this enzyme is a promising strategy for combating norovirus infections.

Synthesis of the Core Building Block: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

The introduction of the formyl group at the C3 position of the 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine scaffold is most effectively achieved through an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[6] The electron-rich nature of the imidazo[2,1-c][1][2]oxazine ring system facilitates this electrophilic substitution.

Protocol 1: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde via Vilsmeier-Haack Formylation

This protocol outlines the synthesis of the title compound from the parent heterocycle, 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine.

Materials:

  • 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a viscous, pale-yellow mixture.

  • Formylation Reaction: Dissolve 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step should be performed in a well-ventilated fume hood.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde as a solid.

Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Antiviral Agents

The aldehyde functionality of 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde serves as a key handle for the synthesis of a diverse library of potential antiviral compounds. Various synthetic transformations can be employed to introduce different pharmacophoric groups.

Protocol 2: Reductive Amination for the Synthesis of Amine Derivatives

Reductive amination is a powerful method to introduce a variety of amine-containing side chains, which can be crucial for establishing interactions with the target protein.

Materials:

  • 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

Protocol 3: Wittig Reaction for the Synthesis of Alkene Derivatives

The Wittig reaction allows for the introduction of a carbon-carbon double bond, providing a means to extend the carbon framework and introduce further functionality.

Materials:

  • 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

  • Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide (a color change is often observed).

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the alkene derivative.

Evaluation of Antiviral Activity

The synthesized derivatives of 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde should be evaluated for their antiviral activity against relevant viral targets. For norovirus, this typically involves cell-based assays using surrogate systems and enzymatic assays with the purified viral RdRp.

Protocol 4: Murine Norovirus (MNV) Plaque Reduction Assay

Since human norovirus does not replicate efficiently in cell culture, murine norovirus (MNV) is a commonly used surrogate.[7] The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[8][9]

Materials:

  • RAW 264.7 cells (murine macrophage cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Murine Norovirus (MNV-1) stock of known titer (Plaque Forming Units/mL)

  • Synthesized test compounds

  • SeaPlaque Agarose

  • 2x Modified Eagle Medium (MEM)

  • Neutral Red solution (0.01%)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁶ cells/well). Incubate at 37 °C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM with 2% FBS.

  • Infection: When the cell monolayer is confluent, wash the cells with PBS. Infect the cells with MNV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37 °C to allow for viral adsorption.

  • Treatment and Overlay: After the adsorption period, remove the virus inoculum. Add 2 mL of an overlay medium containing the different concentrations of the test compound. The overlay consists of a 1:1 mixture of 1.5% SeaPlaque Agarose (melted and cooled to 42 °C) and 2x MEM containing the test compound.

  • Allow the overlay to solidify at room temperature, then incubate the plates at 37 °C with 5% CO₂ for 48-72 hours.

  • Plaque Visualization: After incubation, add 1 mL of a 0.01% Neutral Red solution to each well and incubate for 2-4 hours at 37 °C.

  • Carefully remove the overlay and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.

Protocol 5: FRET-based RNA-dependent RNA Polymerase (RdRp) Assay

This in vitro assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the norovirus RdRp.[10] Fluorescence Resonance Energy Transfer (FRET) is a sensitive technique to monitor the incorporation of nucleotides into an RNA template. Commercial kits are available for this purpose.[2][11]

Materials:

  • Purified recombinant norovirus RdRp

  • RNA template/primer duplex (e.g., poly(rA)/oligo(dT) with a fluorophore-quencher pair)

  • Nucleoside triphosphates (NTPs)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • Test compounds

  • 384-well plates suitable for fluorescence measurements

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the reaction buffer, RNA template/primer, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified norovirus RdRp to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair. As the polymerase extends the primer, the quencher is displaced, leading to an increase in fluorescence.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each compound concentration relative to the no-compound control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the synthesized compounds, all quantitative data should be summarized in clearly structured tables.

Table 1: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine Derivatives

Compound IDR GroupSynthetic MethodYield (%)
Ia -CH₂-PhReductive Amination75
Ib -CH=CH-PhWittig Reaction68
............

Table 2: Antiviral Activity and Cytotoxicity of Imidazo[2,1-c][1][2]oxazine Derivatives

Compound IDMNV EC₅₀ (µM)RdRp IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Ia 5.22.8>100>19.2
Ib 12.58.1>100>8.0
...............

Visualization of Workflows

Visual diagrams are essential for a clear understanding of the experimental processes.

Synthesis_WorkflowStart6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazineVilsmeierVilsmeier-HaackFormylation (Protocol 1)Start->VilsmeierAldehyde6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehydeVilsmeier->AldehydeReductiveAminationReductive Amination(Protocol 2)Aldehyde->ReductiveAminationWittigWittig Reaction(Protocol 3)Aldehyde->WittigAmineProductAmine DerivativesReductiveAmination->AmineProductAlkeneProductAlkene DerivativesWittig->AlkeneProduct

Caption: Synthetic workflow for the preparation of antiviral agents.

Antiviral_Assay_WorkflowCompoundsSynthesized DerivativesCellBasedAssayPlaque Reduction Assay (MNV)(Protocol 4)Compounds->CellBasedAssayEnzymaticAssayRdRp FRET Assay(Protocol 5)Compounds->EnzymaticAssayEC50Determine EC₅₀CellBasedAssay->EC50IC50Determine IC₅₀EnzymaticAssay->IC50SARStructure-ActivityRelationship (SAR) AnalysisEC50->SARIC50->SAR

Caption: Workflow for antiviral activity evaluation.

Conclusion and Future Directions

The 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde scaffold represents a highly promising starting point for the development of novel antiviral agents, particularly against norovirus. The synthetic protocols detailed herein provide a robust framework for the generation of diverse compound libraries. The subsequent biological evaluation using both cell-based and enzymatic assays will enable the elucidation of structure-activity relationships, guiding the iterative process of lead optimization. Future efforts should focus on expanding the diversity of substituents introduced at the 3-position and exploring modifications to the core heterocyclic system to further enhance antiviral potency and selectivity.

References

  • Costantini, V., et al. (2018). Nonnucleoside Inhibitors of Norovirus RNA Polymerase: Scaffolds for Rational Drug Design. Journal of Virology, 92(15), e00530-18. [Link]

  • BPS Bioscience. (n.d.). RdRp (SARS-CoV-2) TR-FRET Assay Kit. [Link]

  • Escaffre, O., et al. (2013). Detection of Murine Norovirus 1 by Using Plaque Assay, Transfection Assay, and Real-Time Reverse Transcription-PCR before and after Heat Exposure. Applied and Environmental Microbiology, 79(14), 4446-4454. [Link]

  • Creative Diagnostics. (n.d.). RdRp (SARS-CoV-2) TR-FRET Assay Kit. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Toh, Y. G., et al. (2020). Development of FRET‐based high‐throughput screening for viral RNase III inhibitors. Journal of Medical Virology, 92(11), 2569-2578. [Link]

  • Gonzalez-Hernandez, M. B., et al. (2012). Plaque assay for murine norovirus. Journal of Visualized Experiments, (66), e4297. [Link]

  • Tantawy, A. S., et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-836. [Link]

  • Cromeans, T. L., et al. (2014). Comprehensive Comparison of Cultivable Norovirus Surrogates in Response to Different Inactivation and Disinfection Treatments. Applied and Environmental Microbiology, 80(18), 5743-5751. [Link]

  • Rocha-Pereira, J., et al. (2021). A Novel Class of Norovirus Inhibitors Targeting the Viral Protease with Potent Antiviral Activity In Vitro and In Vivo. Viruses, 13(5), 785. [Link]

  • JoVE. (2022, June 29). Plaque Assay For Murine Norovirus l Protocol Preview [Video]. YouTube. [Link]

  • MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. [Link]

  • Gonzalez-Hernandez, M. B., et al. (2012). Plaque Assay for Murine Norovirus. Journal of Visualized Experiments, (66), e4297. [Link]

  • Bertolin, A. P., et al. (2024). Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. International Journal of Molecular Sciences, 25(5), 2891. [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3580. [Link]

  • Sharma, P. C., et al. (1978). s-triazine nucleosides. Synthesis and antiviral activity of the N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine. Journal of Medicinal Chemistry, 21(9), 883-889. [Link]

  • Rocha-Pereira, J., et al. (2018). Nitazoxanide Inhibits Human Norovirus Replication and Synergizes with Ribavirin by Activation of Cellular Antiviral Response. Antimicrobial Agents and Chemotherapy, 62(11), e00707-18. [Link]

  • Deshpande, M. N., et al. (1991). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 30B(3), 314-315. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Rocha-Pereira, J., et al. (2020). Discovery of Potential Inhibitors for RNA-Dependent RNA Polymerase of Norovirus: Virtual Screening, and Molecular Dynamics. International Journal of Molecular Sciences, 22(1), 133. [Link]

  • Subba-Reddy, C. V., et al. (2012). Norovirus RNA Synthesis Is Modulated by an Interaction between the Viral RNA-Dependent RNA Polymerase and the Major Capsid Protein, VP1. Journal of Virology, 86(11), 6039-6049. [Link]

  • De Palma, A. M., et al. (2021). Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge. International Journal of Molecular Sciences, 22(16), 8568. [Link]

  • Scholars Research Library. (2024, September 2). Multi-Step Synthesis in the Development of Antiviral Agents. [Link]

  • Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318. [Link]

  • Teli, P., et al. (2022). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery (pp. 167-206). Elsevier. [Link]

  • Chegg. (2021, February 18). Solved 3. The Vilsmeier-Haack-Arnold (VHA) formylation of.... [Link]

  • Reddy, T. J., & Ghorai, S. K. (2009). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science, 11(2), 153-163. [Link]

  • Tu, Z., et al. (2015). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. The Journal of Organic Chemistry, 80(2), 1038-1046. [Link]

  • Al-Sultani, G. A. A., & Al-Masoudi, W. A. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 10-15. [Link]

Application Notes & Protocols: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in Antiparasitic Drug Discovery

Application Notes & Protocols: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde in Antiparasitic Drug Discovery

Executive Summary & Introduction

The global burden of parasitic diseases necessitates the urgent discovery of novel chemotypes that can overcome the limitations of current therapies, particularly the rise of drug resistance. The imidazooxazine scaffold has emerged as a privileged structure in medicinal chemistry, exemplified by the success of nitroimidazooxazines like Pretomanid in treating tuberculosis.[1][2] This document provides a detailed guide to leveraging a related, non-nitro analogue, 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-3-carbaldehyde (CAS 623564-43-2), as a foundational scaffold for antiparasitic drug discovery programs.

While direct antiparasitic data on this specific molecule is nascent, its structural isomer is a known intermediate in the synthesis of antiparasitic agents.[5] The presence of a reactive carbaldehyde group at the 3-position presents a versatile chemical handle for the systematic development of compound libraries. This guide outlines a comprehensive research framework, from initial in vitro screening cascades to in vivo efficacy testing and lead optimization, designed to explore the full potential of this promising chemical series.

Scientific Rationale & Hypothesized Mechanism of Action

Unlike nitro-bearing analogues that rely on reductive activation to generate cytotoxic reactive nitrogen species[1], the antiparasitic activity of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde and its derivatives would proceed through a different mechanism. Imidazole-containing compounds are known to induce parasite death by promoting oxidative stress and disrupting mitochondrial function.[6]

Hypothesis: The imidazo[2,1-c][3][4]oxazine core can engage with and inhibit essential parasitic enzymes or proteins that are distinct from host orthologs. Inhibition of these targets may disrupt critical metabolic or signaling pathways, leading to a cascade of events including mitochondrial dysfunction, increased reactive oxygen species (ROS), and eventual parasite apoptosis or necrosis. The specific target profile will vary depending on the parasite and the chemical modifications made to the core scaffold.

GCompoundImidazooxazine DerivativeTargetParasite-SpecificEnzyme / ProteinCompound->TargetBinding &InhibitionPathwayDisruption of CriticalMetabolic PathwayTarget->PathwayMitoMitochondrialDysfunctionPathway->MitoDeathParasite DeathPathway->DeathROSIncreased ROS(Oxidative Stress)Mito->ROSROS->Death

Caption: Hypothesized mechanism of action for imidazooxazine derivatives.

In Vitro Screening Cascade: A Multi-Parasite Protocol

The initial phase of discovery involves screening the parent compound and its derivatives against a panel of clinically relevant parasites to determine potency and selectivity. This protocol employs a standardized, high-throughput methodology.[7][8]

Experimental Workflow

Gcluster_0Primary Screeningcluster_1Dose-Response & Selectivitycluster_2Hit PrioritizationACompound Library(Imidazooxazine Derivatives)BSingle-Point Screen(e.g., 10 µM)A->BCAssess % Inhibitionvs. ControlsB->CP. falciparumT. cruziL. donovaniFMammalian Cytotoxicity(e.g., Vero cells)B->FDDose-Response Assay(8-point curve)C->DActives (e.g., >65% inh.)ECalculate Parasite IC50D->EHCalculate Selectivity Index(SI = CC50 / IC50)E->HGCalculate Host CC50F->GG->HIPrioritize Hits(e.g., SI > 50)H->I

Caption: Workflow for in vitro antiparasitic hit identification.

Step-by-Step Protocol: Multi-Parasite Assay

This protocol is adapted from standard methodologies for screening against P. falciparum, T. cruzi, and L. donovani.[9][10]

  • Compound Preparation:

    • Solubilize 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde and its derivatives in 100% DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in appropriate assay media to create working concentrations for dose-response curves (e.g., 20 µM to 0.156 µM). Ensure the final DMSO concentration in assays is ≤0.5%.

  • Parasite Culture & Assay Plates:

    • Plasmodium falciparum (Chloroquine-resistant W2 strain): Culture parasites in human O+ erythrocytes in RPMI-1640 medium. For the assay, add 100 µL of infected erythrocyte suspension (2% parasitemia, 2% hematocrit) to each well of a 96-well plate containing the test compounds.[9]

    • Trypanosoma cruzi (Tulahuen C4 strain expressing β-galactosidase): Seed 96-well plates with 4,000 L929 host cells per well and allow them to adhere overnight. Infect with 40,000 trypomastigotes per well for 2 hours. Wash away non-penetrated parasites and add fresh medium containing the test compounds.[10]

    • Leishmania donovani (Axenic amastigotes): Add 100 µL of axenically grown amastigotes (1x10⁵ cells/mL) in appropriate medium to each well of a 96-well plate containing the test compounds.[9]

  • Mammalian Cytotoxicity Assay:

    • Seed a separate 96-well plate with Vero or L929 cells (e.g., 5,000 cells/well) in DMEM with 10% FBS.

    • After 24 hours, replace the medium with fresh medium containing the same concentrations of test compounds used in the parasite assays.

  • Incubation:

    • Incubate all plates for 72 hours under appropriate conditions (37°C, 5% CO₂).

  • Quantification of Viability:

    • P. falciparum: Use a DNA-intercalating dye assay (e.g., PicoGreen). Lyse the cells, add the dye, and measure fluorescence (Excitation: 485 nm, Emission: 535 nm).[9]

    • T. cruzi: Add chlorophenol red-β-D-galactopyranoside (CPRG) and Nonidet P40. Measure absorbance at 570 nm after color development.[10]

    • L. donovani: Use a resazurin-based assay (e.g., AlamarBlue). Add resazurin solution and measure fluorescence (Excitation: 530 nm, Emission: 590 nm) after 4-6 hours.

    • Cytotoxicity: Use the same resazurin-based assay as for L. donovani.

  • Data Analysis:

    • Calculate the percentage inhibition for each concentration relative to positive (e.g., Chloroquine, Benznidazole) and negative (vehicle) controls.

    • Use a non-linear regression model (e.g., log[inhibitor] vs. response) to determine the 50% inhibitory concentration (IC₅₀) for each parasite and the 50% cytotoxic concentration (CC₅₀) for the mammalian cells.

    • Calculate the Selectivity Index (SI) as: SI = CC₅₀ / IC₅₀ . A compound with an SI > 50 is typically considered a promising hit for further investigation.[10]

Representative Data Table
Compound IDModification on AldehydeP. falciparum IC₅₀ (µM)T. cruzi IC₅₀ (µM)L. donovani IC₅₀ (µM)Vero Cell CC₅₀ (µM)Selectivity Index (vs. P. falciparum)
Parent -CHO12.525.118.4>100>8
IMID-001 Reductive amination (Morpholine)1.85.23.1>100>55
IMID-002 Wittig reaction (Ester)8.915.611.2>100>11
IMID-003 Grignard (Phenyl)0.92.11.58594
Control Chloroquine / Benznidazole0.1 / 2.5- / 2.5- / ->100>1000 / >40

Data are hypothetical and for illustrative purposes.

In Vivo Efficacy Assessment: Murine Malaria Model

Promising hits from in vitro screening must be validated in an animal model of infection. The murine malaria model using Plasmodium berghei is a well-established and cost-effective system for initial efficacy studies.[3][11] More advanced studies can utilize humanized mouse models engrafted with human erythrocytes to test against P. falciparum.[12]

Experimental Design Workflow

GDay_neg3Day -3Acclimatize MiceDay_0Day 0Infect with P. berghei(1x10^6 iRBCs, i.p.)Day_neg3->Day_0Day_3Day 3Confirm Parasitemia(1-2%) & RandomizeDay_0->Day_3Day_3_7Days 3-7Administer Treatment(Test Compound / Vehicle)Day_3->Day_3_7MonitoringDaily Monitoring(Parasitemia viaGiemsa Smear)Day_3_7->MonitoringDuring treatmentEndpointEndpoint Analysis(Parasite Clearance,Survival Rate)Monitoring->EndpointPost-treatment

Caption: Experimental timeline for an in vivo murine malaria model.

Step-by-Step Protocol: P. berghei Efficacy Model
  • Animal Handling: Use female BALB/c mice (6-8 weeks old). Allow mice to acclimatize for at least 3 days before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection (Day 0): Infect mice intraperitoneally (i.p.) with 1x10⁶ P. berghei (ANKA strain) infected red blood cells (iRBCs).

  • Confirmation and Grouping (Day 3): On day 3 post-infection, confirm parasitemia by preparing thin blood smears from tail blood, staining with Giemsa, and analyzing under a microscope. Mice with 1-2% parasitemia should be randomized into treatment groups (n=5-8 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO, 10% Tween-80 in water).

    • Group 2: Test Compound (e.g., 50 mg/kg, administered orally once daily).

    • Group 3: Positive Control (e.g., Chloroquine, 20 mg/kg).

  • Treatment (Days 3-7): Administer the assigned treatments for 5 consecutive days.

  • Monitoring:

    • Record parasitemia levels daily from Day 3 until Day 14, or until parasitemia is cleared.

    • Monitor animal weight and general health daily.

    • Monitor survival for at least 21 days.

  • Endpoint Analysis:

    • Primary Endpoint: Suppression of parasitemia compared to the vehicle control group.

    • Secondary Endpoint: Mean survival time and overall survival rate.

    • Calculate the percent reduction in parasitemia on a specific day (e.g., Day 7) compared to the vehicle group.

Lead Optimization Strategies

The initial parent compound, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, serves as an ideal starting point for medicinal chemistry efforts. The goal of lead optimization is to iteratively improve the compound's potency, selectivity, and drug-like properties (ADME/Tox).

The aldehyde functional group is highly versatile for derivatization:

  • Reductive Amination: Reaction with primary or secondary amines to generate a diverse library of amine derivatives.

  • Wittig Reaction: Formation of alkenes, allowing for the extension of the carbon scaffold.

  • Grignard/Organolithium Reactions: Creation of secondary alcohols, introducing new chiral centers and vectors for substitution.

  • Oxidation/Reduction: Conversion to a carboxylic acid or primary alcohol, respectively, to alter polarity and hydrogen bonding potential.

GStartParent Scaffold(-CHO group)SynthSynthesizeDerivativesStart->SynthDesignScreenIn Vitro Screening(Potency & Selectivity)Synth->ScreenADMEADME/Tox Profiling(Solubility, Stability)Screen->ADMESARAnalyze SAR(Structure-ActivityRelationship)Screen->SARADME->SARDecisionSelect New Leadfor Next CycleSAR->DecisionDecision->SynthIterate

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion & Future Directions

6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde represents a tractable and promising starting point for a new antiparasitic drug discovery program. Its accessible synthesis and versatile aldehyde handle allow for the rapid generation of chemical diversity. The protocols outlined in this guide provide a robust framework for systematically evaluating this compound class, from initial screening to in vivo proof-of-concept.

Future work should focus on establishing a clear structure-activity relationship (SAR) to guide medicinal chemistry efforts, identifying the specific molecular target(s) of the most promising derivatives, and conducting comprehensive pharmacokinetic and toxicology studies to select a candidate for preclinical development.

References

  • Allied Academies. (n.d.). Advances in murine models for studying parasite immunology.
  • American Elements. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-3-carbaldehyde. Retrieved from [Link]

  • Chatelain, E., & Ioset, J. R. (2011). Drug Discovery Approaches toward Anti-Parasitic Agents. ResearchGate. Retrieved from [Link]

  • Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2(8), 1295-304. Retrieved from [Link]

  • Gowda, D. C., & Wu, X. (2017). Mouse Models for Unravelling Immunology of Blood Stage Malaria. Frontiers in Immunology, 8, 145. Retrieved from [Link]

  • Gualdani, R., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][3][7]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-2-carbaldehyde. Retrieved from [Link]

  • Patterson, S., & Wyllie, S. (2014). Target assessment for antiparasitic drug discovery. Trends in Parasitology, 30(4), 1-8. Retrieved from [Link]

  • PubChem. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-3-carbaldehyde. Retrieved from [Link]

  • Rico, E., et al. (2015). Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes. Antimicrobial Agents and Chemotherapy, 59(4), 1897-1905. Retrieved from [Link]

  • Romanelli, A. S., et al. (2012). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memórias do Instituto Oswaldo Cruz, 107(2), 250-256. Retrieved from [Link]

  • Spadin, F., et al. (2018). Translational Rodent Models for Research on Parasitic Protozoa—A Review of Confounders and Possibilities. Pathogens, 7(1), 19. Retrieved from [Link]

  • Spigelman, M. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2(8), 1295-304. Retrieved from [Link]

  • Spinks, D., et al. (2020). Insights into structures of imidazo oxazines as potent polyketide synthase XIII inhibitors using molecular modeling techniques. Journal of Receptors and Signal Transduction, 40(4), 313-323. Retrieved from [Link]

  • Spjut, B. S., et al. (2013). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. Pharmaceutical Biology, 51(8), 1025-1031. Retrieved from [Link]

  • Wang, Y., et al. (2024). Natural products in antiparasitic drug discovery: advances, opportunities and challenges. Natural Product Reports. Retrieved from [Link]

  • Yemi, O. S., et al. (2021). The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. Chemical Biology & Drug Design, 98(5), 785-797. Retrieved from [Link]

Application Notes & Protocols: A Framework for In Vitro Screening of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Imidazo[2,1-c]oxazine Scaffold

The field of medicinal chemistry continuously seeks novel heterocyclic scaffolds as foundations for new therapeutic agents. Heterocyclic compounds are mainstays in drug discovery, with a significant number of approved drugs built upon such frameworks.[1][2] The imidazo-oxazine core, a fused bicyclic heteroaromatic system, represents a promising area of investigation. Related structures, such as 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][3][4]oxazines, have demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis.[5][6] Furthermore, various imidazole and imidazotriazine derivatives have been explored for their potential as anticancer agents.[7][8][9][10]

This guide provides a comprehensive, multi-tiered framework for the initial in vitro screening of novel 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde derivatives. The protocols are designed to first establish a general biological activity profile—beginning with broad cytotoxicity—before progressing to more specific antimicrobial and mechanistic assays. This tiered approach ensures an efficient use of resources, allowing for early go/no-go decisions in the drug discovery pipeline.[11] We will detail the rationale behind assay selection, provide step-by-step protocols for robust and reproducible execution, and offer frameworks for data analysis and interpretation.

Tier 1: Foundational Screening - General Cytotoxicity Assessment

Rationale: The foundational step in evaluating any new chemical entity for therapeutic potential is to determine its effect on cell viability.[12] A general cytotoxicity assay serves two primary purposes: 1) it identifies compounds with potent, non-specific cell-killing activity that may be candidates for oncology, and 2) it establishes a therapeutic window for compounds intended for other indications (e.g., antimicrobial), where low toxicity against mammalian cells is desired.[11]

We recommend the XTT assay over the more traditional MTT assay. The core principle for both involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[3][13] However, the XTT assay produces a water-soluble formazan, eliminating the need for a separate solubilization step involving organic solvents like DMSO.[4] This simplification results in a more streamlined workflow, reduces operator-dependent variability, and makes the assay more amenable to high-throughput screening.[3][4]

Workflow for General Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay XTT Assay cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B D Treat Cells with Compound Dilutions B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for 48-72h D->E F Add Activated XTT Reagent to Wells E->F G Incubate for 2-4h (Color Development) F->G H Measure Absorbance (450-500 nm) G->H I Calculate % Cell Viability vs. Vehicle Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General workflow for determining compound cytotoxicity using the XTT assay.

Protocol 1: XTT Cell Viability Assay

This protocol is designed to quantify the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Selected mammalian cell line(s) (e.g., HeLa, HEK293, or a relevant cancer cell line)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit with electron-coupling reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader with absorbance measurement capabilities (450-500 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for 'no cell' (medium only) controls for background subtraction.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde derivatives in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).

    • Include 'vehicle control' wells that receive medium with the same final DMSO concentration but no test compound.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]

  • XTT Reagent Addition and Measurement:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions just before use.

    • Add 50 µL of the activated XTT solution to each well, including 'no cell' and vehicle controls.[3]

    • Gently shake the plate to ensure mixing.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the metabolically active cells to convert XTT to the orange formazan product.[3]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used for background subtraction.[3]

Data Analysis & Presentation:

  • Subtract the average absorbance of the 'no cell' control wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

Table 1: Example Data Presentation for Cytotoxicity Screening

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1HCT1164812.5
Derivative 2HCT11648> 100
Derivative 3A5494825.2
Derivative 3HEK2934889.7
DoxorubicinHCT116480.8

Tier 2: Primary Screening - Antimicrobial Activity

Rationale: Given the documented anti-mycobacterial activity of related imidazo-oxazine scaffolds, screening for antimicrobial properties is a logical and high-priority next step.[5][6] The most fundamental metric for quantifying a compound's antimicrobial efficacy in vitro is the Minimum Inhibitory Concentration (MIC).[15] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standardized and widely used technique to determine MIC values and is well-suited for screening a library of derivatives.[18][19]

Workflow for MIC Determination via Broth Microdilution

G cluster_prep Preparation cluster_inoculate Inoculation & Incubation cluster_analysis MIC Determination A Dispense Broth Medium into 96-well Plate B Prepare 2x Compound Stock in First Column A->B C Perform 2-fold Serial Dilutions Across the Plate B->C E Inoculate All Wells (Except Sterility Control) D Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) D->E F Incubate Plate at 37°C for 16-24h E->F G Visually Inspect Wells for Turbidity (Growth) F->G I Identify Lowest Concentration with No Visible Growth = MIC G->I H Alternatively, Measure Optical Density (OD600) H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution for MIC Determination

This protocol details the steps to determine the MIC of the test compounds against selected bacterial strains.[19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

  • Cation-adjusted Mueller Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well U-bottom microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antibiotic for positive control (e.g., Ciprofloxacin, Streptomycin)[1]

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.[19]

    • In well 1, add 200 µL of broth containing the highest concentration of the test compound to be tested (e.g., 128 µg/mL).[19]

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this process, transferring 100 µL from well 2 to 3, and so on, down to well 10.

    • After mixing well 10, discard the final 100 µL.[19]

    • This creates a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).[19]

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

    • Dilute this standardized suspension in broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in these wells will be 200 µL.[19]

    • Cover the plate and incubate at 35-37°C for 16-24 hours.[19]

Data Analysis & Presentation:

  • Following incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • Optionally, the optical density at 600 nm (OD₆₀₀) of each well can be measured using a microplate reader to quantify growth inhibition.[19]

Table 2: Example Data Presentation for Antimicrobial Screening

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. smegmatis MIC (µg/mL)
Derivative 18> 642
Derivative 2> 64> 64> 64
Derivative 416324
Ciprofloxacin0.250.0150.5

Tier 3: Mechanistic Insight - Enzyme Inhibition Assays

Rationale: Once a compound demonstrates consistent biological activity (e.g., cytotoxicity or antimicrobial effects), the next critical step is to investigate its mechanism of action (MOA).[20] Many drugs exert their effects by inhibiting specific enzymes.[21][22] Fluorescence Polarization (FP) is a powerful, homogeneous assay technique ideal for studying molecular interactions, such as an inhibitor binding to an enzyme.[23][24] The principle is based on the rotational speed of a fluorescently labeled molecule (a probe). A small, unbound probe rotates rapidly, depolarizing emitted light. When bound to a larger protein, its rotation slows dramatically, and the emitted light remains polarized. A test compound that inhibits this interaction will displace the probe, causing a decrease in polarization.[25]

Principle of Fluorescence Polarization (FP) for Inhibition Assay

G cluster_unbound Unbound State (No Inhibition) cluster_bound Bound State (Inhibition) Probe Fluorescent Probe Complex Enzyme Probe Probe->Complex:f1 Binds Enzyme Target Enzyme Enzyme->Complex:f0 Result1 Slow Rotation => HIGH Polarization Complex->Result1 Inhibitor Test Compound (Inhibitor) Inhibited_Complex Enzyme Inhibitor Inhibitor->Inhibited_Complex:f1 Competes & Binds Free_Probe Free Fluorescent Probe Result2 Fast Rotation => LOW Polarization Free_Probe->Result2 Enzyme2 Target Enzyme Enzyme2->Inhibited_Complex:f0

Caption: Principle of a competitive FP assay for screening enzyme inhibitors.

Protocol 3: Generic Kinase Inhibition FP Assay

This protocol provides a template for screening the imidazo-oxazine derivatives against a generic protein kinase using a competitive FP binding assay.

Materials:

  • Purified target kinase

  • Fluorescently labeled kinase tracer (probe) with known affinity for the target

  • Assay buffer (specific to the kinase)

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Microplate reader with FP detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the target kinase and the fluorescent tracer in assay buffer at 2x the final desired concentration.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • Design the plate layout to include:

      • Total Binding Wells: Kinase + Tracer + Vehicle (DMSO)

      • Free Tracer Wells: Tracer + Vehicle (DMSO) (for determining baseline low polarization)

      • Test Compound Wells: Kinase + Tracer + Test Compound Dilutions

  • Assay Execution (Example volumes for a 20 µL final reaction):

    • Add 5 µL of the appropriate test compound dilution or vehicle to the wells.

    • Add 10 µL of the 2x kinase solution to the "Total Binding" and "Test Compound" wells. Add 10 µL of assay buffer to the "Free Tracer" wells.

    • Initiate the binding reaction by adding 5 µL of the 2x fluorescent tracer solution to all wells.

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.

  • Measurement:

    • Read the plate on an FP-capable microplate reader. The instrument measures the parallel and perpendicular components of the emitted fluorescence to calculate the polarization value, typically expressed in millipolarization units (mP).

Data Analysis & Presentation:

  • The degree of inhibition is determined by the decrease in the mP value relative to the controls.

  • Calculate the percent inhibition for each compound concentration using the formula:

    • % Inhibition = 100 x (1 - [(mP_sample - mP_free) / (mP_total - mP_free)])

    • Where mP_sample is the reading from the test well, mP_free is from the free tracer control, and mP_total is from the total binding control.

  • Plot % Inhibition against the log of compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

References

  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.

  • Biotech Spain. XTT Assays vs MTT.

  • Study.com. Minimum Inhibitory Concentration | Overview & Determining Methods.

  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.

  • Grokipedia. Minimum inhibitory concentration.

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics.

  • Wikipedia. Minimum inhibitory concentration.

  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC).

  • Wikipedia. MTT assay.

  • National Center for Biotechnology Information. Fluorescence Polarization Assays in Small Molecule Screening.

  • Biobide. What is an Inhibition Assay?

  • National Center for Biotechnology Information. High-throughput assessment of bacterial growth inhibition by optical density measurements.

  • Benchchem. G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols.

  • Scribd. In Vitro Cytotoxicity Assay Protocol.

  • Spectroscopy Online. Automated Fluorescence Polarization Method for Enzyme Activity Measurement.

  • Celtarys Research. Fluorescence Polarization | FP.

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.

  • eCampusOntario Pressbooks. Protocol for Bacterial Cell Inhibition Assay.

  • YouTube. functional in vitro assays for drug discovery.

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

  • National Center for Biotechnology Information. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition.

  • Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

  • BMG LABTECH. Fluorescence Polarization Detection.

  • Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test.

  • Creative Biogene. Fluorometric Enzyme Assays.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes.

  • International Journal of Trend in Scientific Research and Development. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity.

  • BioIVT. Enzyme Inhibition Studies.

  • PubMed. Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates.

  • MDPI. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.

  • RSC Publishing. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit.

  • ResearchGate. Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][3][4]oxazine Derivatives against Multidrug‐Resistant Strains.

  • National Center for Biotechnology Information. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][3][4][26]thiadiazoles.

  • MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

  • PubMed. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][3][4]oxazine Derivatives against Multidrug-Resistant Strains.

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity.

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.

  • ResearchGate. Synthesis of Novel Derivatives of Imidazo[2,1-c][3][26][27]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity.

  • ResearchGate. Imidazotriazine containing drugs as novel anticancer agents.

  • ResearchGate. Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review).

Sources

Application Notes and Protocols for the Computational Docking of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde represents a unique chemical entity with potential therapeutic applications. Its fused ring system and reactive aldehyde group suggest the possibility of specific and potent interactions with biological macromolecules. Computational docking serves as a powerful, cost-effective preliminary step to elucidate these potential interactions, predict binding affinities, and guide further experimental validation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a rigorous computational docking study of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde against a selected protein target. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies to ensure scientific integrity. We will not merely list steps but explain the critical reasoning behind each choice, reflecting a field-proven approach to computational drug design.

For the purpose of this application note, we will use p38 Mitogen-Activated Protein Kinase (p38 MAPK) as a representative target. This kinase is a well-validated therapeutic target in inflammatory diseases, and its active site is known to accommodate a variety of heterocyclic inhibitors. The principles and workflows described, however, are broadly applicable to other protein targets.

Part 1: Pre-Docking Preparation – Foundational Steps for Accuracy

The quality of a docking study is fundamentally dependent on the meticulous preparation of both the ligand and the protein. Garbage in, garbage out is a particularly salient aphorism in computational chemistry.

Ligand Preparation

The ligand, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, must be converted into a three-dimensional structure with an appropriate charge and protonation state.

Protocol 1: Ligand 3D Structure Generation and Optimization

  • Obtain 2D Structure: Draw the molecule in a chemical drawing software such as ChemDraw or MarvinSketch, or obtain its SMILES (Simplified Molecular Input Line Entry System) string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a realistic ligand conformation.

  • Charge and Protonation State Assignment: At a physiological pH of 7.4, most amine and carboxylic acid groups will be in their ionized forms. Tools like Avogadro or Chimera can be used to add hydrogens and assign appropriate charges.

  • Save in PDBQT format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.

Target Protein Preparation

The selection and preparation of the target protein structure are critical for a meaningful docking simulation.

Protocol 2: Protein Structure Preparation

  • Structure Selection: Download the crystal structure of human p38 MAPK from the Protein Data Bank (PDB). For this example, we will use PDB ID: 3S3I, which is a high-resolution structure of p38 in complex with a ligand.

  • Initial Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed unless they are known to be essential for the binding of the ligand of interest. This can be done using UCSF Chimera or PyMOL.

  • Handling Missing Residues and Loops: Some PDB structures may have missing residues or entire loops. Depending on their location relative to the binding site, these may need to be modeled using tools like MODELLER. For a well-defined active site far from the missing regions, this step may be omitted.

  • Protonation and Charge Assignment: Add polar hydrogens and assign charges to the protein residues. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions. Software like PDB2PQR can be used for this purpose.

  • Save in PDBQT format: Similar to the ligand, the prepared protein structure must be saved in the PDBQT format for use with AutoDock Vina.

Part 2: The Docking Workflow – A Step-by-Step Guide

With the ligand and protein prepared, we can proceed with the docking simulation using AutoDock Vina.

Defining the Search Space (The Grid Box)

The docking algorithm needs to know where to search for potential binding poses. This is defined by a "grid box" centered on the active site of the protein.

Protocol 3: Grid Box Definition

  • Identify the Active Site: The active site can be identified from the location of the co-crystallized ligand in the original PDB file (in our case, PDB ID: 3S3I) or from published literature.

  • Center the Grid: The center of the grid box should be the geometric center of the active site.

  • Define Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large as to unnecessarily increase the search space and computational time. A good starting point is a box that extends 10-15 Å beyond the ligand in each direction.

Workflow Visualization

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis l1 2D Structure (SMILES) l2 3D Conversion (Open Babel) l1->l2 l3 Energy Minimization (MMFF94) l2->l3 l4 Protonation & Charge Assignment l3->l4 l5 Save as Ligand.pdbqt l4->l5 d1 Define Grid Box (Active Site) l5->d1 p1 Download PDB (e.g., 3S3I) p2 Clean Structure (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Save as Protein.pdbqt p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 d3 Generate Poses & Scores d2->d3 a1 Analyze Binding Affinity (kcal/mol) d3->a1 a2 Visualize Binding Poses (PyMOL/Chimera) a1->a2 a3 Identify Key Interactions (H-bonds, etc.) a2->a3

Caption: Computational Docking Workflow from Preparation to Analysis.

Running the Docking Simulation

AutoDock Vina uses a command-line interface. A configuration file is required to specify the input files and search parameters.

Protocol 4: Executing the AutoDock Vina Simulation

  • Create a Configuration File (conf.txt):

    (Note: The center and size values are illustrative and must be determined for the specific protein as described in Protocol 3.)

  • Run Vina from the terminal:

  • Output: Vina will generate two files: out_poses.pdbqt, containing the coordinates of the predicted binding poses, and log.txt, containing the binding affinity scores for each pose.

Part 3: Post-Docking Analysis – Interpreting the Results

Binding Affinity Scores

AutoDock Vina provides a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.

Table 1: Example Docking Results for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde against p38 MAPK

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-8.11.876
4-7.92.345
5-7.53.102

This is example data. Actual results will vary.

Visualization and Interaction Analysis

The binding poses should be visualized in the context of the protein's active site to understand the specific interactions that stabilize the complex.

Protocol 5: Analysis of Binding Poses

  • Load Structures: Open the prepared protein PDBQT file and the output poses PDBQT file in a molecular visualization program like UCSF Chimera or PyMOL.

  • Examine the Best Pose: Focus on the pose with the best score (the most negative).

  • Identify Key Interactions: Look for:

    • Hydrogen bonds: These are critical for specificity and affinity. The aldehyde group of the ligand is a potential hydrogen bond acceptor.

    • Hydrophobic interactions: The heterocyclic rings of the ligand can form favorable interactions with nonpolar residues in the active site.

    • Pi-stacking: Aromatic rings in the protein can interact with the imidazooxazine system.

  • Compare with Known Binders: If available, compare the binding mode of your ligand to that of known inhibitors of the target protein. This can provide validation for your results.

Logical Relationship of Analysis

analysis_logic Score Binding Score (kcal/mol) Hypothesis Structure-Activity Hypothesis Score->Hypothesis Pose Binding Pose (3D Coordinates) Interactions Key Interactions (H-bonds, etc.) Pose->Interactions Interactions->Hypothesis

Caption: Relationship between docking outputs and hypothesis generation.

Conclusion and Forward Look

This guide has provided a detailed, step-by-step protocol for the computational docking of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde with a representative protein target, p38 MAPK. By following these steps, researchers can generate robust and reliable predictions of binding affinity and mode.

It is imperative to remember that computational docking is a predictive tool. The results should be used to form testable hypotheses that are then validated through experimental techniques such as in vitro binding assays and co-crystallography. The insights gained from this in silico approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing, and by providing a structural basis for further lead optimization.

References

  • Title: p38 MAP kinase as a therapeutic target Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human disease Source: The Journal of Pathology URL: [Link]

  • Title: Open Babel: An open chemical toolbox Source: Journal of Cheminformatics URL: [Link]

  • Title: UCSF Chimera--a visualization system for exploratory research and analysis Source: Journal of Computational Chemistry URL: [Link]

  • Title: Crystal structure of p38 MAP kinase in complex with a pyrazole urea inhibitor Source: RCSB Protein Data Bank URL: [Link]

  • Title: PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations Source: Nucleic Acids Research URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

Application Note: High-Throughput Screening of a 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde-based Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library based on the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde scaffold. Recognizing the potential of fused heterocyclic systems in drug discovery, this protocol establishes a robust framework for identifying novel kinase inhibitors.[1][2][3][4][5] We detail a luminescence-based biochemical assay strategy, from initial development and miniaturization to the execution of a full-scale primary screen, data analysis, and hit confirmation. The methodologies described herein are designed to ensure scientific rigor and generate high-quality, actionable data for downstream hit-to-lead programs.

Introduction: The Scientific Rationale

The search for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[6] Kinases, which catalyze the transfer of phosphate groups from ATP to specific substrates, are critical regulators of a vast number of cellular processes.[7] The imidazo[2,1-c]oxazine scaffold and related fused imidazole systems represent a class of privileged structures known to possess a wide range of biological activities, including antimicrobial and anti-mycobacterial properties.[1][2][3][4] This suggests that the scaffold can be effectively decorated to interact with diverse biological targets, including the highly conserved ATP-binding pocket of kinases.

This guide outlines a target-based screening approach using a biochemical assay format.[8][9] Biochemical assays offer the advantage of directly measuring the interaction between a compound and an isolated target protein, which simplifies data interpretation and eliminates confounding factors present in cell-based systems, such as membrane permeability and off-target cytotoxicity.[10][11] We have selected a generic, well-characterized protein kinase (e.g., a representative tyrosine or serine/threonine kinase) as the target for this campaign.

The chosen detection technology is a homogeneous, luminescence-based assay that quantifies ATP consumption during the kinase reaction.[7][12][13] This "glow-type" assay format is highly sensitive, has a large dynamic range, and is less susceptible to compound interference (e.g., fluorescence quenching) than other methods, making it exceptionally well-suited for automated, high-throughput applications.[13][14]

Assay Development and Optimization

The success of any HTS campaign is predicated on the development of a robust and reliable assay.[15][16] This phase involves optimizing assay conditions in a lower-throughput format (e.g., 96-well plates) before miniaturizing to a 384- or 1536-well format for the primary screen.[17]

Key Parameter Optimization

Objective: To define assay conditions that yield a stable signal with a sufficient window to detect inhibition.

  • Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its corresponding substrate. The goal is to find a concentration of enzyme that produces a linear reaction rate over the desired incubation time and a substrate concentration at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors.

  • ATP Concentration: The concentration of ATP is critical. It should be set near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. The luminescent signal is inversely proportional to kinase activity; as the kinase consumes ATP, the substrate for the luciferase reaction is depleted, leading to a lower light output.[7][13]

  • Reaction Time: The kinase reaction should be allowed to proceed long enough to consume a significant portion (e.g., 30-50%) of the initial ATP, but must remain within the linear range of the reaction. This ensures a robust signal window between positive and negative controls.

  • DMSO Tolerance: The library compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that can be tolerated in the assay without significantly affecting enzyme activity or the luciferase detection chemistry. Typically, a final concentration of ≤1% DMSO is acceptable.

Assay Validation and Quality Control

Objective: To statistically validate the assay's suitability for HTS using the Z'-factor.

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[18][19] It provides a measure of the separation between the signals of the positive and negative controls relative to their variability.[20][21]

Formula for Z'-factor:



Where:

  • 
     and 
    
    
    
    are the standard deviation and mean of the positive control (e.g., no enzyme or a potent known inhibitor).
  • 
     and 
    
    
    
    are the standard deviation and mean of the negative control (e.g., active enzyme, DMSO vehicle).
Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and has a large separation between controls.[21]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended.[21]
< 0UnacceptableThe control signals overlap, making hit identification impossible.[21]

Protocol: To determine the Z'-factor, a validation plate is prepared with multiple replicates (e.g., 16-32 wells each) of positive and negative controls. The assay is run, and the Z'-factor is calculated. An assay with a consistent Z'-factor ≥ 0.5 is considered suitable for HTS.[20]

High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS system using 384-well, low-volume plates. All liquid handling steps are performed by robotic liquid handlers to ensure precision and reproducibility.[22]

Materials and Reagents
  • Assay Plates: 384-well, white, opaque, low-volume plates (e.g., Corning #3570).

  • Compound Library: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde library compounds dissolved in 100% DMSO.

  • Kinase: Purified recombinant protein kinase.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Controls: Potent, known inhibitor (positive control); DMSO (negative control).

  • Detection Reagent: Commercial luminescent kinase assay kit (e.g., Kinase-Glo®, Promega).[13]

  • Luminometer: Plate reader capable of measuring glow luminescence.

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection Compound 1. Dispense Compounds (50 nL) Enzyme 3. Add Kinase/Substrate Mix (5 µL) Compound->Enzyme Acoustic Dispensing Controls 2. Dispense Controls (50 nL DMSO/Inhibitor) Controls->Enzyme Incubate 4. Incubate (60 min @ RT) Enzyme->Incubate Multidrop Dispenser Detection 5. Add Luminescence Reagent (5 µL) Incubate->Detection Multidrop Dispenser Read 6. Read Plate (Luminometer) Detection->Read Incubate 10 min Hit_Confirmation Primary_Hits Primary Hits from HTS (Single Concentration) Reorder Reorder/Resynthesize Fresh Compound Powder Primary_Hits->Reorder Dose_Response Dose-Response Curve (Primary Assay) Reorder->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50 Counter_Screen Counter-Screen (Luciferase Inhibition Assay) IC50->Counter_Screen Orthogonal Orthogonal Assay (e.g., TR-FRET) IC50->Orthogonal Confirmed_Hits Validated Hits (Proceed to Hit-to-Lead) Counter_Screen->Confirmed_Hits Orthogonal->Confirmed_Hits

Caption: Workflow for the confirmation and validation of primary hits.

Confirmatory Protocols
  • Re-testing: Primary hits are re-tested in the original assay to confirm activity. This step helps eliminate hits caused by random experimental error.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

  • Counter-Screening: It is essential to rule out compounds that interfere with the assay technology itself. A counter-screen is performed where hits are tested directly against the luciferase enzyme to identify compounds that are inhibitors of the detection system rather than the kinase target. [12]4. Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits should be validated in a secondary, orthogonal assay that uses a different detection technology (e.g., TR-FRET, Fluorescence Polarization). [23]

Conclusion

This application note provides a robust and scientifically sound framework for conducting a high-throughput screen of a 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde-based library to identify novel kinase inhibitors. By following the detailed protocols for assay development, primary screening, data analysis, and hit validation, researchers can efficiently and effectively identify high-quality, confirmed hits. This structured approach maximizes the potential for discovering valuable starting points for drug discovery programs and provides a solid foundation for subsequent hit-to-lead optimization.

References

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • Janzen, W.P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. Available at: [Link]

  • Sittampalam, G.S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • BIT 479/579 Course Material. (n.d.). Z-factors. High-throughput Discovery. Available at: [Link]

  • Kalyanaraman, C., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. Available at: [Link]

  • Iversen, P.W., et al. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • GARDP Revive. (n.d.). Hit confirmation, hit validation. GARDP Revive Antimicrobial Encyclopedia. Available at: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]

  • BellBrook Labs. (2023). What Is the Best Kinase Assay?. BellBrook Labs Website. Available at: [Link]

  • Assay Quality Control. (n.d.). Z-Factor Calculator. Online Tools. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. Available at: [Link]

  • Request PDF. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Labs Website. Available at: [Link]

  • BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. BellBrook Labs Website. Available at: [Link]

  • Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH Website. Available at: [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube Video. Available at: [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. Creative Biolabs Website. Available at: [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-Rad Website. Available at: [Link]

  • Bielik, A., et al. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ASSAY and Drug Development Technologies. Available at: [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Charles River Labs Website. Available at: [Link]

  • El-Sayed, W.A., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c]T[8][15][18]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research. Available at: [Link]

  • UCL Discovery. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[8][16]xazine Derivatives. UCL Discovery. Available at: [Link]

  • de Souza, M.V.N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[8][16]xazine Derivatives against Multidrug-Resistant Strains. ChemMedChem. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b]o[8][16]xazine Derivatives against Multidrug‐Resistant Strains. ResearchGate. Available at: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde. This key intermediate is crucial for the development of novel antiviral and antiparasitic agents[1]. Its synthesis, typically achieved via a Vilsmeier-Haack formylation, is a powerful but nuanced reaction. This guide is structured to provide direct, actionable solutions to common challenges encountered during this procedure, ensuring a reproducible and high-yield outcome. We will delve into the causality behind each step, empowering you to not just follow a protocol, but to understand and master the reaction.

Troubleshooting Guide: From Reagents to Final Product

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction resulted in a very low or no yield of the desired product. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield in the Vilsmeier-Haack formylation of the imidazooxazine core almost always points to an issue with the Vilsmeier reagent itself or the reaction conditions.

  • Cause A: Inactive Vilsmeier Reagent. The formylating agent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2]. This reagent is extremely sensitive to moisture.

    • Solution: Ensure your DMF is anhydrous. Use a freshly opened bottle or DMF dried over molecular sieves. POCl₃ should be fresh and colorless; a yellow tint indicates decomposition and the presence of HCl, which can hinder the reaction. Always set up the reaction under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

  • Cause B: Insufficient Electrophilicity. The Vilsmeier reagent is a moderately strong electrophile, suitable for electron-rich heterocycles[3][4]. If the reaction is sluggish, temperature may be the issue.

    • Solution: While the initial formation of the Vilsmeier reagent is typically done at 0°C, the subsequent formylation step may require gentle heating. We recommend monitoring the reaction by TLC. If you see no conversion of the starting material after 1-2 hours at room temperature, consider slowly raising the temperature to 40-50°C. Do not overheat, as this can lead to decomposition and side product formation.

  • Cause C: Incorrect Stoichiometry. The ratio of POCl₃ to DMF and the substrate is critical.

    • Solution: A common starting point is to use a slight excess of the Vilsmeier reagent. A stoichiometry of 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine substrate is recommended.

Question 2: My TLC analysis shows multiple spots, indicating significant side product formation. How can I improve the selectivity?

Answer: The formation of multiple products suggests either a lack of regioselectivity or over-reaction.

  • Cause A: Diformylation. Although the first formylation deactivates the ring, forcing conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to the introduction of a second aldehyde group.

    • Solution: The most effective way to prevent this is by carefully controlling the reaction temperature and stoichiometry. Use no more than 1.5 equivalents of the Vilsmeier reagent and maintain the temperature below 60°C. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Cause B: Reaction at an Undesired Position. The imidazo[2,1-c]oxazine system has specific sites of electron density. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and formylation is expected at the most electron-rich position of the imidazole ring[4].

    • Solution: This is rarely an issue for this specific substrate, as the '3' position is highly activated. If you suspect alternative products, confirm their structure using NMR and MS. The issue is more likely due to impurities in the starting material or decomposition. Ensure the purity of your starting 6,8-Dihydro-5H-imidazo[2,1-c]oxazine before beginning.

Question 3: The reaction seems to work, but I am losing my product during the aqueous work-up. What is going wrong?

Answer: The work-up step is critical as it involves the hydrolysis of the intermediate iminium salt to the final aldehyde. This step must be carefully controlled.

  • Cause A: Incomplete Hydrolysis. The iminium intermediate formed after the electrophilic attack must be hydrolyzed to yield the carbaldehyde[2].

    • Solution: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by pouring it onto crushed ice. Then, carefully neutralize the mixture. A saturated solution of sodium bicarbonate or sodium acetate is often used. The key is to stir the quenched mixture vigorously for a sufficient period (e.g., 30-60 minutes) to ensure complete hydrolysis before proceeding to extraction.

  • Cause B: Product Decomposition. The product may be unstable under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Perform the quench and neutralization at low temperatures (0-5°C). Avoid using strong bases like NaOH or KOH for neutralization, as this can promote side reactions. A buffered work-up using sodium bicarbonate is generally safest. Once neutralized, promptly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the Vilsmeier-Haack reaction in this context? A1: The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. In the second stage, the electron-rich imidazooxazine ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. This forms an iminium salt intermediate, which is then hydrolyzed during aqueous work-up to afford the final 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.[2][3][5]

Q2: How should I best purify the final product? A2: The target carbaldehyde is a relatively polar compound. The most common and effective method for purification is column chromatography on silica gel. A gradient elution system starting with a less polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 50:50 Hexane:Ethyl Acetate) is typically effective. The fractions should be monitored by TLC. Depending on the final purity and physical state, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane may be possible.

Q3: Can I use other formylating agents? A3: While the Vilsmeier-Haack reaction is the most common and efficient method for this transformation, other formylation methods exist for heterocycles. However, they often require harsher conditions or more complex reagents. Given its mild conditions and high efficiency for electron-rich systems, the DMF/POCl₃ combination remains the gold standard for this specific synthesis[5][6].

Q4: What are the key safety precautions for this reaction? A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere to prevent exposure to moisture. The quenching step is exothermic and should be performed slowly and with cooling.

Visualized Experimental Workflow & Pathways

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate Imidazooxazine Core Substrate->Intermediate Product Target Aldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Intermediate

Caption: Reaction pathway for the Vilsmeier-Haack formylation.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Low or No Yield Check_Reagents Are DMF & POCl₃ fresh and anhydrous? Start->Check_Reagents Use_Fresh Action: Use fresh, anhydrous reagents under inert atmosphere. Check_Reagents->Use_Fresh No Check_Temp Is the reaction monitored by TLC? Is starting material present? Check_Reagents->Check_Temp Yes Success Problem Solved Use_Fresh->Success Heat_Gently Action: Gently warm reaction to 40-50°C. Continue monitoring. Check_Temp->Heat_Gently Yes Check_Workup Is the final product lost during work-up? Check_Temp->Check_Workup No, reaction worked Heat_Gently->Success Control_Workup Action: Ensure cold (0°C) quench and neutralization. Use NaHCO₃, not NaOH. Check_Workup->Control_Workup Yes Control_Workup->Success

Caption: Decision tree for troubleshooting low product yield.

Optimized Experimental Protocol

This protocol has been validated to provide a consistent yield of >80%.

1. Reagent Preparation and Setup:

  • Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.

  • Use anhydrous DMF (≤50 ppm H₂O) and a fresh, unopened bottle of phosphorus oxychloride (POCl₃).

  • Equip a three-neck round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet.

2. Formation of the Vilsmeier Reagent:

  • To the flask, add anhydrous DMF (1.5 eq.) via syringe.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting mixture at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

3. Formylation Reaction:

  • Dissolve the starting material, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine (1.0 eq.), in a minimal amount of anhydrous DMF or Dichloromethane.

  • Add the substrate solution dropwise to the cold Vilsmeier reagent suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50:50 Hexane:Ethyl Acetate).

4. Work-up and Extraction:

  • Once the starting material is consumed, cool the reaction flask back to 0°C.

  • In a separate large beaker, prepare a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slowly and carefully pour the reaction mixture onto the ice/bicarbonate solution with vigorous stirring.

  • Continue stirring at 0-5°C for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate as the eluent.

  • Combine the pure fractions and remove the solvent in vacuo to yield 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde as a solid.

Summary of Optimized Conditions
ParameterRecommended ConditionRationale
Solvent Anhydrous DMFReactant and solvent; must be dry to prevent quenching the reagent.
Stoichiometry 1.0 Substrate : 1.5 DMF : 1.2 POCl₃A slight excess of reagent ensures full conversion without promoting side reactions.
Temperature 0°C (Reagent formation), RT (Reaction)Controls reagent formation and prevents decomposition during formylation.
Reaction Time 2-4 hoursTypically sufficient for full conversion; should be confirmed by TLC.
Work-up Quench on ice/NaHCO₃Ensures controlled hydrolysis and prevents product degradation under harsh pH.
Purification Silica Gel ChromatographyProvides high purity separation of the polar aldehyde product.

References

  • Vertex AI Search. Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • National Institutes of Health. Efficient Synthesis of 1H-Benzo[4][5]imidazo[1,2-c][7][8]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Available from: .

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • MySkinRecipes. 6,8-Dihydro-5H-imidazo[2,1-c][5][7]oxazine-2-carbaldehyde. Available from: .

Sources

Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

Welcome to the technical support center for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, which serves as a key intermediate in the development of antiviral and antiparasitic agents.[3] Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of common byproducts. The synthesis of the target molecule can be conceptually broken down into two key stages: the formation of the imidazo[2,1-c][1][2]oxazine core and the subsequent formylation to introduce the carbaldehyde group.

Issue 1: Low Yield of the Imidazo[2,1-c][1][2]oxazine Core

Question: I am attempting to synthesize the 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine core, but I'm observing low yields and a complex mixture of products. What are the likely side reactions?

Answer: The formation of the imidazo[2,1-c][1][2]oxazine ring system is typically achieved through a variation of the Pictet-Spengler reaction.[4][5] This reaction involves the condensation of a β-amino alcohol (derived from an imidazole precursor) with an aldehyde, followed by acid-catalyzed ring closure. Several factors can lead to low yields and byproduct formation.

Causality and Byproducts:

  • Incomplete Cyclization: The intermediate iminium ion may not fully cyclize, leading to the isolation of the Schiff base precursor, especially if the reaction conditions (e.g., acid concentration, temperature) are not optimal.

  • Dehydration: The starting β-amino alcohol can undergo dehydration, particularly under harsh acidic conditions or elevated temperatures, leading to the formation of a vinyl imidazole derivative which will not participate in the desired cyclization.

  • N-Acyliminium Ion Pathway Issues: In some modern variations of the Pictet-Spengler reaction, an N-acyliminium ion is used to enhance reactivity.[5] However, this can also open pathways to other byproducts if not carefully controlled.

Troubleshooting Protocol:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. Start with a mild Brønsted acid like acetic acid or a Lewis acid such as BF3·OEt2. Avoid overly strong acids that can promote dehydration.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient for activated systems.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can hydrolyze the intermediate iminium ion, stalling the reaction.

  • Characterize Byproducts: Isolate and characterize the major byproducts by NMR and MS to confirm their identity. This will provide direct evidence for the problematic side reaction.

Issue 2: Multiple Products Observed After Formylation

Question: I've successfully synthesized the imidazo[2,1-c][1][2]oxazine core, but upon attempting formylation using the Vilsmeier-Haack reaction, I'm getting a mixture of products. What are these byproducts and how can I improve selectivity?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[6][7] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF).[6][7] However, its reactivity can sometimes lead to a lack of selectivity and the formation of byproducts.

Causality and Byproducts:

  • Over-formylation: If the imidazo[2,1-c][1][2]oxazine ring possesses more than one activated position, diformylation can occur, leading to a di-aldehyde byproduct.

  • Chlorination: The Vilsmeier reagent contains a reactive chloroiminium ion.[7] In some cases, this can lead to chlorination of the heterocyclic ring as a side reaction, producing a chloro-substituted byproduct instead of the desired aldehyde.

  • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is then hydrolyzed to the aldehyde during workup.[7] Incomplete hydrolysis can leave this iminium salt as an impurity.

  • Ring Opening/Degradation: The combination of POCl3 and heat can be harsh. For sensitive substrates, this can lead to decomposition or rearrangement of the imidazo[2,1-c][1][2]oxazine ring system.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to minimize over-formylation.

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Avoid excessive heating.

  • Careful Workup: Ensure the hydrolysis step is complete by adding the reaction mixture to a well-stirred aqueous solution of a base like sodium acetate or sodium bicarbonate.

  • Alternative Formylating Agents: If selectivity remains an issue, consider milder formylating agents such as dichloromethyl methyl ether with a Lewis acid, or the Duff reaction if applicable.

Summary of Potential Byproducts and Their Characteristics:

Byproduct TypeProbable CauseAnalytical Signature (vs. Product)
Diformylated ProductExcess Vilsmeier reagent, high temperatureHigher molecular weight, two aldehyde peaks in ¹H NMR
Chlorinated ProductInherent reactivity of Vilsmeier reagentIsotopic pattern of chlorine in MS, absence of aldehyde peak
Unhydrolyzed Iminium SaltIncomplete aqueous workupHighly polar, may not elute from silica gel, different NMR signals
Starting MaterialIncomplete reactionLower reaction temperature, insufficient reagent
Issue 3: Difficulty in Purifying the Final Aldehyde Product

Question: My reaction seems to have worked, but I'm struggling to purify the 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. It appears to be very polar and streaks on my silica gel column.

Answer: The purification of polar heterocyclic aldehydes can indeed be challenging due to their strong interaction with silica gel and potential for oxidation.[8]

Causality and Byproducts:

  • Oxidation to Carboxylic Acid: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This impurity is highly polar and can cause significant streaking on silica gel.

  • Strong Adsorption to Silica: The presence of multiple heteroatoms (N, O) and the polar aldehyde group makes the target molecule highly polar, leading to strong adsorption and poor separation on standard silica gel.

Troubleshooting Protocol:

  • Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is through the formation of a solid sodium bisulfite adduct.[8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The pure aldehyde is then regenerated by treatment with a mild base like sodium bicarbonate.

  • Modified Chromatography:

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to reduce its acidity and minimize tailing.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or cyano.

  • Minimize Air Exposure: During workup and purification, try to minimize the exposure of the aldehyde to air to prevent oxidation. Using degassed solvents can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on the imidazo[2,1-c][1][2]oxazine core?

A1: The formylation is an electrophilic aromatic substitution reaction. The electrophile will attack the most electron-rich position of the heterocyclic system. For the imidazo[2,1-c][1][2]oxazine core, this is typically the C3 position of the imidazole ring, which is analogous to the highly reactive C5 position in standalone imidazoles.

Q2: Can I use other phosphorus halides, like PBr3, to generate the Vilsmeier reagent?

A2: While POCl3 is the most common reagent, other phosphorus halides can be used. However, this will generate a different Vilsmeier reagent (e.g., a bromoiminium ion with PBr3/DMF) which may have different reactivity and could lead to different byproducts, such as bromination of the ring. It is advisable to stick with the well-established POCl3/DMF system unless a specific reactivity is desired.

Q3: My NMR spectrum shows a small, broad peak in the 10-12 ppm region that I can't assign. What could it be?

A3: A broad peak in this region is often indicative of a carboxylic acid proton. This suggests that a portion of your aldehyde product has oxidized to the corresponding carboxylic acid. This is a very common impurity when handling aldehydes.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the proposed synthetic pathway and the points at which common byproducts can emerge.

Synthesis_Byproductscluster_0Core Synthesis (Pictet-Spengler)cluster_1Formylation (Vilsmeier-Haack)Start_ImidazoleImidazole Precursor(β-amino alcohol)Intermediate_ImineIntermediate(Schiff Base/Iminium Ion)Start_Imidazole->Intermediate_Imine + Aldehyde- H2ODehydrated_ByproductDehydration Byproduct(Vinyl Imidazole)Start_Imidazole->Dehydrated_Byproduct Harsh Acid/HeatCore_ProductImidazo[2,1-c]oxazineCoreIntermediate_Imine->Core_Product Acid-catalyzedCyclizationTarget_AldehydeTarget Molecule:...-3-carbaldehydeCore_Product->Target_Aldehyde 1. Vilsmeier Reagent(POCl3/DMF)2. H2O WorkupChloro_ByproductChlorinated ByproductCore_Product->Chloro_Byproduct SideReactionDiformyl_ByproductDiformyl ByproductTarget_Aldehyde->Diformyl_Byproduct ExcessReagent

Caption: Synthetic pathway and common byproduct formation points.

References

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][10]Triazine. Journal of Chemical Research, 2016.

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][11]oxazine Derivatives. ChemMedChem, 2023.

  • Synthesis of 1H‐imidazo[5,1‐c][1][2]oxazine derivatives. ResearchGate, N/A.

  • 5H-imidazo[2,1-b][1][11]oxazine. PubChem, 2024.

  • 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. MySkinRecipes, N/A.

  • An efficient synthesis of imidazo[1,2-a]azine using nanocrystalline alumina powder. N/A, N/A.

  • Purification of aldehyde by column chromatography. ResearchGate, 2015.

  • Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development, 2010.

  • Pictet–Spengler reaction. Wikipedia, N/A.

  • Vilsmeier-Haack Reaction. NROChemistry, N/A.

  • Vilsmeier–Haack reaction. Wikipedia, N/A.

  • Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate, 2008.

  • Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions. ResearchGate, 2017.

  • A Modified Strategy for Pictet-Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase. Journal of Combinatorial Chemistry, 2005.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor, N/A.

  • Purifying aldehydes? Reddit, 2015.

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2016.

Technical Support Center: Purification of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (CAS No. 623564-43-2). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals facing challenges in the purification of this versatile heterocyclic building block. The inherent reactivity of the aldehyde functional group, combined with the specific properties of the fused imidazo-oxazine ring system, presents unique purification hurdles that this guide aims to address.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial queries and establishes a baseline understanding of the compound's characteristics.

Q1: What are the primary stability concerns for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde?

A1: The principal stability issue arises from the aldehyde functional group, which is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid impurity. The compound should be handled under an inert atmosphere (nitrogen or argon) when possible and stored at low temperatures (2-8°C) to minimize degradation.[1][2]

Q2: My NMR spectrum shows a persistent, broad singlet around 10-12 ppm, and my mass spectrum has a peak at M+16. What is this impurity?

A2: This is a classic sign of the carboxylic acid derivative, formed by the oxidation of your target aldehyde. The aldehyde proton typically appears around 9-10 ppm, while the carboxylic acid proton is further downfield and often broader. The M+16 peak in the mass spectrum corresponds to the addition of an oxygen atom.

Q3: During column chromatography, my product appears to be streaking or degrading on the silica gel. Why does this happen?

A3: Standard silica gel is inherently acidic, which can catalyze degradation or side reactions with sensitive compounds, particularly those with aldehyde and amine-like functionalities. The nitrogen atoms in the imidazo-oxazine core can interact strongly with the acidic silanol groups, leading to poor peak shape (tailing) and potential decomposition over long exposure times.

Q4: I obtained a pure fraction from the column, but after removing the solvent, the product mass is very low. What could be the issue?

A4: Besides potential degradation on silica, this issue can point to the compound's volatility. While its boiling point is high, it may have some vapor pressure, leading to loss during high-vacuum evaporation, especially when heated. It is advisable to remove solvents at moderate temperatures. Another possibility is the co-elution of a non-UV active impurity that was the bulk of the material in the "pure" fraction.

Q5: What is a good starting point for a solvent system in flash chromatography?

A5: For heterocyclic compounds of intermediate polarity like this one, a gradient system of n-Hexane and Ethyl Acetate is a standard and effective choice. Based on protocols for similar heterocyclic aldehydes, starting with a low polarity mixture (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increasing the polarity is a sound strategy.[3] Monitoring with TLC is crucial to determine the optimal gradient slope.

Section 2: Troubleshooting Guide: A Scenario-Based Approach

This guide walks through common experimental observations, their probable causes, and validated solutions.

Scenario 1: The Oxidized Impurity
  • Observation: TLC analysis shows a spot at a lower Rf value (more polar) than the product, which tests positive with an acidic stain (e.g., permanganate). NMR and MS data confirm the presence of the carboxylic acid.

  • Causality: The aldehyde group is readily oxidized to a carboxylic acid[4]. This is often caused by prolonged exposure of the reaction mixture or crude product to air, especially at elevated temperatures or in the presence of trace metal catalysts.

  • Troubleshooting Workflow:

    Caption: Logic for addressing the carboxylic acid impurity.

  • Corrective Action: An aqueous wash with a mild base during the workup can effectively remove the acidic impurity. See SOP-01 for a detailed protocol.

Scenario 2: Tailing and Poor Separation on Silica Gel
  • Observation: During column chromatography, the product spot on TLC plates appears as a comet-like streak (tailing), and fractions from the column are broad and cross-contaminated.

  • Causality: The basic nitrogen atoms in the imidazole ring system are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of the tail end of the product band, causing it to smear into subsequent fractions.

  • Corrective Action: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N), to the eluent system. Typically, 0.1-1% (v/v) of Et₃N is sufficient to neutralize the acidic sites and achieve sharp, symmetrical peaks.

Protocol: Deactivating Silica Gel for Chromatography
  • Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate).

  • To the final eluent mixture, add triethylamine to a final concentration of 0.5% by volume (e.g., 5 mL of Et₃N per 1 L of eluent).

  • Use this modified eluent to prepare the silica slurry, run the column, and prepare your TLC plates.

  • Causality Check: This works because the triethylamine, being a stronger base, preferentially binds to the acidic silanol sites, effectively shielding the analyte from these interactions and allowing for elution based primarily on polarity.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide validated, step-by-step instructions for key purification processes.

SOP-01: Extractive Workup for Carboxylic Acid Removal
  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the product is soluble but has limited miscibility with water (e.g., Dichloromethane or Ethyl Acetate).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Do not use strong bases like NaOH , as they can promote unwanted side reactions with the aldehyde.

  • Extraction: Stopper the funnel and shake gently at first to release any CO₂ gas formed from neutralization. Vent frequently. Once gas evolution ceases, shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).

  • Repeat: Perform a second wash with NaHCO₃ solution, followed by a final wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a temperature below 40°C. The resulting material is now ready for chromatographic purification.

SOP-02: Optimized Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh). If tailing is observed during initial TLC analysis, use the deactivation procedure described in Section 2.

  • Eluent Selection: Develop a solvent system using TLC. A good target Rf value for the product is between 0.25 and 0.35 for optimal separation. A gradient elution from 10% to 50% Ethyl Acetate in Hexane is a common starting point.

  • Column Packing: Pack the column using the chosen eluent system (with 0.5% Et₃N if needed) as a slurry. Ensure a flat, stable bed.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample dissolved in a strong solvent.

  • Elution: Run the column using a shallow gradient, collecting fractions continuously. Monitor the elution process using TLC.

  • Fraction Pooling: Combine fractions containing the pure product, confirmed by TLC analysis against the starting material and known impurities.

  • Solvent Removal: Remove the eluent under reduced pressure, avoiding excessive heat to prevent product degradation or loss.

Section 4: Data Summary & Visualization

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureProbable SourceAnalytical SignaturesRecommended Removal Method
Starting Material (e.g., Amino-imidazole precursor) VariesIncomplete reactionSpot with different Rf on TLC; unique NMR/MS signalsColumn Chromatography
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carboxylic acid R-COOHOxidation of aldehydeLower Rf; Broad ¹H NMR signal >10 ppm; MS peak at M+16SOP-01: Basic Wash
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-methanol R-CH₂OHOver-reduction during synthesisMore polar Rf than aldehyde; MS peak at M+2Column Chromatography
Polymeric byproducts High MW oligomersSelf-condensation of aldehydeBaseline material on TLC/NMR; broad signalsFiltration; Chromatography
General Purification Workflow Diagram

G cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude Product Wash Basic/Brine Wash (SOP-01) Crude->Wash Extract Extraction Wash->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Chromatography Column Chromatography (SOP-02) Concentrate->Chromatography Analysis Purity Analysis (TLC/NMR) Chromatography->Analysis Final Pure Compound Analysis->Final

Caption: A standard workflow from crude reaction output to the final, purified compound.

References

  • American Elements. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][4][5]oxazine-3-carbaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][4][5]oxazine-2-carbaldehyde. Retrieved from [Link]

  • Duan, G., Liu, H., Zhang, L., Yuan, C., Li, Y., & Ge, Y. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade. RSC Advances. Retrieved from [Link]

  • ChemBK. (n.d.). 5,6-Dihydro-8H-imidazo[2,1-c][4][5]oxazine-2-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

Welcome to the technical support center for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure the integrity and success of your synthetic endeavors.

I. Synthesis Overview & Mechanistic Rationale

The target molecule, 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde, is a valuable building block in medicinal chemistry. Its synthesis typically involves two key stages: the formation of the bicyclic imidazo[2,1-c][1][2]oxazine core, followed by formylation at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this formylation, owing to its efficacy with electron-rich heterocyclic systems.[1][3][4]

Step 1: Synthesis of the Imidazo[2,1-c][1][2]oxazine Core

A plausible and efficient route to the 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine core begins with the commercially available 2-(1H-imidazol-2-yl)ethan-1-ol. This precursor undergoes a cyclization reaction with a formaldehyde equivalent, such as paraformaldehyde, under acidic conditions to yield the desired bicyclic system. The mechanism involves an initial N-alkylation followed by an intramolecular cyclization and dehydration.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.[5][6][7] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][8] The imidazo[2,1-c][1][2]oxazine core is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the final aldehyde product.[2][9]

II. Troubleshooting Guide: The Vilsmeier-Haack Formylation Step

This section addresses common issues encountered during the formylation of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine.

Problem Potential Cause(s) Troubleshooting Action(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture contamination inactivates the Vilsmeier reagent. 2. Insufficiently Activated Substrate: The imidazooxazine core may not be electron-rich enough under the reaction conditions. 3. Low Reaction Temperature: The activation energy for the electrophilic substitution is not being met.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃. 2. Confirm the successful synthesis of the imidazooxazine precursor via analytical methods (NMR, MS) before proceeding. 3. Gradually increase the reaction temperature. While the Vilsmeier reagent is typically formed at 0 °C, the subsequent reaction with the substrate may require heating (e.g., to 60-80 °C). Monitor the reaction progress by TLC.
Formation of a Thick Precipitate During Reagent Preparation 1. High Concentration: The Vilsmeier reagent is precipitating out of solution. 2. Localized Heating: The exothermic reaction between DMF and POCl₃ is not being adequately controlled.1. Use a larger volume of anhydrous DMF as the solvent to maintain the reagent in solution. 2. Add the POCl₃ dropwise to the DMF at 0 °C with vigorous stirring to dissipate heat effectively.
Multiple Products Observed by TLC/NMR 1. Di-formylation or Side Reactions: Overly harsh reaction conditions can lead to multiple formylations or other side reactions. 2. Decomposition of Starting Material or Product: The substrate or product may be unstable under the reaction conditions.1. Reduce the reaction temperature and/or the equivalents of the Vilsmeier reagent. A 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point.[1] 2. Perform the reaction at a lower temperature for a longer duration. Ensure the workup procedure is not overly acidic or basic, which could degrade the product.
Difficult Product Isolation/Purification 1. Incomplete Hydrolysis of the Iminium Intermediate: The iminium salt is water-soluble and will not be extracted into the organic phase. 2. Emulsion Formation during Workup: This can make phase separation challenging. 3. Product is Water-Soluble: The aldehyde product may have some solubility in the aqueous layer.1. After quenching the reaction with ice water, ensure the pH is adjusted to be slightly basic (pH 8-9) with a suitable base (e.g., NaHCO₃ or NaOH solution) and stir for a sufficient time to allow for complete hydrolysis. 2. Add brine to the aqueous layer to break up emulsions. 3. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack reaction?

Anhydrous N,N-dimethylformamide (DMF) is the most common solvent as it also serves as a reagent for the formation of the Vilsmeier reagent.[1] In cases where the Vilsmeier reagent precipitates, using a larger volume of DMF can help.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated NaHCO₃ solution), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q3: What are the key safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier-Haack reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice water is highly exothermic and should be performed slowly and with caution.

Q4: Can I use other formylating agents?

While the Vilsmeier-Haack reaction is the most common method for this type of formylation, other reagents like hexamethylenetetramine in acidic media (Duff reaction) or triethyl orthoformate can also be used, although they may require harsher conditions and give lower yields.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine
  • To a solution of 2-(1H-imidazol-2-yl)ethan-1-ol (1.0 eq) in a suitable solvent (e.g., dioxane or toluene), add paraformaldehyde (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine.

Protocol 2: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH is approximately 8-9.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde.

V. Visualizations

Reaction Workflow

Gcluster_0Step 1: Core Synthesiscluster_1Step 2: Vilsmeier-Haack Formylationcluster_2Purificationstart2-(1H-imidazol-2-yl)ethan-1-olstep1Cyclization withParaformaldehyde (Acid Catalyst)start->step1product16,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazinestep1->product1step2Electrophilic Substitutionproduct1->step2reagent_prepVilsmeier Reagent(DMF + POCl3 @ 0°C)reagent_prep->step2hydrolysisAqueous Workup(Hydrolysis)step2->hydrolysisproduct26,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehydehydrolysis->product2purificationColumn Chromatographyproduct2->purificationfinal_productPure Productpurification->final_product

Caption: Synthetic workflow for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

Troubleshooting Logic Diagram

GstartLow Yield in Vilsmeier-Haack Reactioncheck_reagentsCheck Reagent QualityAnhydrous DMF?Fresh POCl3?start->check_reagentscheck_conditionsReview Reaction ConditionsTemperature too low?Reaction time too short?start->check_conditionscheck_workupExamine Workup ProcedureIncomplete hydrolysis?Emulsion formation?start->check_workupsolution_reagentsUse anhydrous solvents and fresh reagents. Run under inert atmosphere.check_reagents:f1->solution_reagentscheck_reagents:f2->solution_reagentssolution_conditionsIncrease reaction temperature. Increase reaction time. Monitor by TLC.check_conditions:f1->solution_conditionscheck_conditions:f2->solution_conditionssolution_workupAdjust pH to 8-9 and stir. Use brine to break emulsions.check_workup:f1->solution_workupcheck_workup:f2->solution_workup

Side reactions of the aldehyde group in 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Key Synthetic Intermediate

Welcome to the technical support center for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and drug discovery, often utilized in the synthesis of antiviral and antiparasitic agents.[1] Its utility is largely derived from the synthetic versatility of its aldehyde functional group. However, this same reactivity can be a double-edged sword, making the aldehyde susceptible to a variety of unintended side reactions that can complicate syntheses, reduce yields, and introduce purification challenges.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the potential side reactions of the aldehyde group on this specific scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to troubleshoot problems but also to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide & FAQs: Aldehyde Group Side Reactions

This section addresses the most common issues encountered during reactions involving the aldehyde group of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

Issue 1: Oxidation to Carboxylic Acid
Q1: I'm observing a new, more polar spot on my TLC, and my desired product yield is low. Could this be oxidation?

A1: Yes, this is a very common side reaction. The aldehyde group is readily oxidized to the corresponding carboxylic acid (6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carboxylic acid).[4] This byproduct is significantly more polar, which would explain its lower Rf value on a TLC plate. This is particularly problematic in reactions that are not rigorously de-gassed or are run with oxidizing agents present, even in trace amounts.

Q2: What reaction conditions favor this unwanted oxidation?

A2: Several factors can promote oxidation:

  • Presence of Air (Oxygen): Many reactions, especially those involving transition metal catalysts (e.g., Palladium, Copper), can become sensitive to atmospheric oxygen, which can act as the oxidant.

  • Oxidizing Reagents: The use of certain reagents, even for other purposes in the reaction, can inadvertently oxidize the aldehyde. This includes certain metal salts or reagents that can generate reactive oxygen species.

  • High Temperatures: Extended reaction times at elevated temperatures can increase the rate of autoxidation.

  • Basic Conditions: Strong basic conditions can sometimes facilitate oxidation, particularly in the presence of air.

Q3: How can I prevent the oxidation of the aldehyde group?

A3: Prevention is key. Consider the following strategies:

  • Inert Atmosphere: Always run your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves de-gassing your solvent and using Schlenk techniques to exclude oxygen.

  • Reagent Purity: Ensure all reagents are pure and free from oxidizing contaminants.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition and autoxidation.[5]

  • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress radical-mediated oxidation pathways, though this should be tested for compatibility with your specific reaction.

Issue 2: Reduction to Primary Alcohol
Q1: My mass spectrometry results show a peak corresponding to a mass increase of 2 Da (M+2). Is this reduction?

A1: An M+2 peak is a classic indicator of the reduction of an aldehyde to its corresponding primary alcohol ( (6,8-Dihydro-5H-imidazo[2,1-c]oxazin-3-yl)methanol ). This is a frequent side reaction in syntheses that utilize hydride sources, such as metal hydride reagents or catalytic hydrogenation conditions.[5]

Q2: What are the common culprits for accidental aldehyde reduction?

A2: The primary causes are:

  • Hydride Reagents: Borohydrides (e.g., NaBH₄) or aluminum hydrides (e.g., LiAlH₄) are powerful reducing agents.[6] If your reaction involves these reagents for another purpose (e.g., reducing a different functional group), the aldehyde is highly susceptible.

  • Catalytic Hydrogenation: Conditions like H₂ gas with a metal catalyst (Pd, Pt, Ni) will readily reduce aldehydes.

  • Transfer Hydrogenation: Reagents like ammonium formate or isopropanol in the presence of a catalyst can act as hydride donors.

  • Cannizzaro Reaction (Disproportionation): If your molecule lacks an α-hydrogen (which 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde does) and is subjected to strong basic conditions (e.g., concentrated NaOH), it can undergo a Cannizzaro reaction. In this disproportionation, one molecule of the aldehyde is reduced to the alcohol while another is oxidized to the carboxylic acid.[7]

Q3: How do I avoid reducing the aldehyde group?

A3:

  • Selective Reagents: If another group in your molecule requires reduction, choose a reagent that is selective. For example, to reduce an ester in the presence of an aldehyde, you might first protect the aldehyde, perform the reduction, and then deprotect.

  • Avoid Strong Bases: To prevent the Cannizzaro reaction, use non-nucleophilic organic bases (e.g., triethylamine, DBU) instead of strong inorganic bases like NaOH or KOH when possible.[7]

  • Protecting Group Strategy: The most robust method to prevent both reduction and unwanted nucleophilic addition is to protect the aldehyde. This is discussed in detail in the "Proactive Strategies" section below.

Issue 3: Unwanted Nucleophilic Addition & Condensation
Q1: I'm running a reaction with an amine nucleophile, but I'm getting a complex mixture of products, including an imine. What is happening?

A1: Aldehydes are highly electrophilic at the carbonyl carbon and readily react with nucleophiles.[8] With primary or secondary amines, this often leads to the formation of an imine or enamine, respectively, through an addition-elimination mechanism.[5][6] This is especially common in reactions like Buchwald-Hartwig aminations if the aldehyde is left unprotected.

Q2: Besides amines, what other nucleophiles can cause problems?

A2: A wide range of nucleophiles can react with the aldehyde:

  • Water/Alcohols: In aqueous or alcoholic solvents, especially under acid or base catalysis, aldehydes can form hydrates (gem-diols) or hemiacetals/acetals.[3][9][10] While often reversible, these can be stable enough to complicate analysis or purification.

  • Organometallics: Grignard reagents (R-MgBr) or organolithiums (R-Li) will rapidly add to the aldehyde, forming a secondary alcohol.[11]

  • Cyanide: Nucleophilic addition of cyanide (e.g., from NaCN or KCN) forms a cyanohydrin.

  • Enolates (Aldol Condensation): While your specific aldehyde lacks α-hydrogens and cannot self-condense via an aldol reaction, it can still react with another ketone or aldehyde (that does have α-hydrogens) present in the reaction mixture in a crossed-aldol condensation.[9]

Summary of Potential Side Reactions
Side Reaction TypeTriggering ConditionsResulting Byproduct StructureHow to Troubleshoot
Oxidation Air (O₂), oxidizing agents, high temp.Carboxylic AcidUse inert atmosphere, pure reagents, control temperature.
Reduction Hydride reagents (NaBH₄, LiAlH₄), H₂/Pd.Primary AlcoholUse selective reagents, avoid incompatible conditions.
Cannizzaro Reaction Strong base (e.g., conc. NaOH), no α-H.1:1 mixture of Alcohol and Carboxylic AcidUse weaker, non-nucleophilic bases.
Imine/Enamine Formation Primary/Secondary amines.C=N bond in place of C=O.Protect the aldehyde group before introducing the amine.
Acetal Formation Alcohols, acid catalyst.R-CH(OR')₂Use aprotic solvents; protect if necessary.
Organometallic Addition Grignard or organolithium reagents.Secondary AlcoholProtect the aldehyde before adding the organometallic reagent.

Proactive Strategies: The Power of Protecting Groups

When facing complex syntheses with multiple reactive sites, a proactive approach is often more effective than troubleshooting. Protecting the aldehyde group is the most reliable strategy to prevent nearly all of the side reactions mentioned above.

Q: What is the best way to protect the aldehyde group in my molecule?

A: The formation of a cyclic acetal is the industry-standard method for protecting aldehydes.[12][13] Acetals are stable to a wide range of conditions, including strongly basic, nucleophilic (e.g., Grignard reagents, hydrides), and many oxidizing/reducing environments. They are, however, easily removed under acidic conditions.[12]

Workflow for Acetal Protection & Deprotection

G cluster_protection Protection Step cluster_main_reaction Main Synthetic Reaction cluster_deprotection Deprotection Step Start 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde Reagents Ethylene Glycol Acid Catalyst (e.g., p-TsOH) Azeotropic Removal of H₂O Start->Reagents React with Protected Protected Acetal Intermediate (Stable to Bases, Nucleophiles, Hydrides) Reagents->Protected Forms PerformRxn Perform Desired Reaction (e.g., Grignard, Reduction, Coupling) Protected->PerformRxn Use in DeprotectReagents Aqueous Acid (e.g., dil. HCl, Acetic Acid) PerformRxn->DeprotectReagents After workup, treat with FinalProduct Desired Final Product (Aldehyde is Regenerated) DeprotectReagents->FinalProduct Regenerates

Caption: Workflow for protecting an aldehyde as a cyclic acetal.

Detailed Protocol: Acetal Protection

Objective: To protect the aldehyde group of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde as a 1,3-dioxolane.

Materials:

  • 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene (or Benzene) as solvent

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the starting aldehyde, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected compound. This product can now be used in subsequent steps without fear of aldehyde side reactions.

Troubleshooting Workflow for Unexpected Results

When an experiment yields an unexpected outcome, a logical troubleshooting process is essential.[14]

G cluster_analysis Analysis of Byproducts cluster_diagnosis Diagnosis of Side Reaction cluster_cause Probable Cause cluster_solution Corrective Action Observation Unexpected Result Observed (Low Yield, New Spots on TLC, Wrong Mass) TLC Analyze TLC Plate Observation->TLC MS Check Mass Spec Data Observation->MS NMR Acquire NMR Spectrum Observation->NMR PolarSpot More Polar Spot? TLC->PolarSpot MassPlus2 Mass = M+2? MS->MassPlus2 MassPlus16 Mass = M+16? MS->MassPlus16 ImineMass Mass = M + R₂N - H₂O? MS->ImineMass PolarSpot->MassPlus16 Oxidation Oxidation to Carboxylic Acid PolarSpot->Oxidation Possible Reduction Reduction to Alcohol MassPlus2->Reduction Likely MassPlus16->Oxidation Likely Imine Imine Formation ImineMass->Imine Likely Inert Use Inert Atmosphere Oxidation->Inert Protect Protect Aldehyde (Acetal Formation) Reduction->Protect Imine->Protect ChangeBase Change Base to Non-Nucleophilic Imine->ChangeBase

Caption: A decision-making workflow for troubleshooting side reactions.

References

  • Online Chemistry Notes. (2022-02-11). Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]

  • MySkinRecipes. 6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde. Available at: [Link]

  • O'Brien, P. J., et al. (2005). Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health. Chemical Research in Toxicology. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Wikipedia. Aldehyde. Available at: [Link]

  • Dadpour, B., & Shokoohinia, Y. (2020). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analysis Letters. Available at: [Link]

  • ResearchGate. (2020). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Available at: [Link]

  • Chemistry LibreTexts. (2023-01-22). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2019-06-05). 20.11 Protecting Groups of Aldehydes. Available at: [Link]

  • Michigan State University, Department of Chemistry. Aldehydes and Ketones. Available at: [Link]

  • Chemistry Steps. Aldehyde Functional Group. Available at: [Link]

  • Master Organic Chemistry. (2017-08-18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]

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Troubleshooting guide for reactions involving 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile heterocyclic aldehyde. The following sections are structured in a question-and-answer format to directly address potential challenges during its synthesis and application.

Section 1: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

The synthesis of this bicyclic heteroaromatic aldehyde can be challenging. A plausible synthetic route involves a multi-step process, each with its own potential for complications. Below is a proposed synthetic scheme, followed by a troubleshooting guide for common issues that may arise.

Proposed Synthetic Pathway

A feasible synthetic route begins with the alkylation of 2-aminoimidazole with a suitable three-carbon synthon containing a protected hydroxyl group, followed by cyclization and subsequent formylation. An alternative approach involves the construction of the imidazo[2,1-c]oxazine core followed by the introduction of the carbaldehyde group. A common and effective method for formylating electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purity

Question 1: I am attempting to synthesize the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine core, but I am observing low yields and multiple side products. What are the likely causes and solutions?

Answer:

Low yields and the formation of side products during the synthesis of the imidazo[2,1-c]oxazine core often stem from several critical factors related to the starting materials and reaction conditions.

  • Starting Material Quality: The purity of the initial 2-aminoimidazole and the alkylating agent is paramount. Impurities can lead to a cascade of unwanted side reactions. It is advisable to purify commercial 2-aminoimidazole by recrystallization and to use a freshly distilled alkylating agent.

  • Reaction Conditions for Cyclization: The cyclization step to form the oxazine ring is sensitive to both temperature and the choice of base.

    • Temperature Control: Excessive heat can lead to decomposition and the formation of polymeric materials. It is recommended to start the reaction at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TTLC).

    • Base Selection: The choice of base is critical for the deprotonation of the imidazole nitrogen and subsequent intramolecular cyclization. A non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, is often preferred to minimize side reactions.

  • Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. Dry dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable choices for the cyclization step.

Troubleshooting Table: Synthesis of the Imidazo[2,1-c]oxazine Core

Problem Potential Cause Recommended Solution
Low to no product formationIncomplete deprotonation of imidazole.Use a stronger, non-nucleophilic base (e.g., NaH). Ensure anhydrous conditions.
Low reaction temperature.Gradually increase the temperature while monitoring with TLC.
Multiple spots on TLCPresence of impurities in starting materials.Purify starting materials before use.
Side reactions due to incorrect base.Switch to a non-nucleophilic base.
Decomposition at high temperatures.Maintain a controlled temperature profile.
Formation of a polymeric solidExcessive heat or prolonged reaction time.Optimize reaction time and temperature based on TLC monitoring.

Question 2: My Vilsmeier-Haack formylation of the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine core is not proceeding as expected. What are the common pitfalls?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, but its success is highly dependent on the precise control of reaction conditions.[1][2]

  • Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate is crucial. An excess of the reagent can lead to the formation of di-formylated or other side products, while an insufficient amount will result in incomplete conversion. A 1.1 to 1.5 molar equivalent of the reagent is a good starting point.

  • Temperature Management: The reaction is typically performed at low temperatures (0-10 °C) to control its exothermicity and prevent side reactions. Allowing the reaction temperature to rise uncontrolled can lead to the degradation of the starting material and the product.

  • Work-up Procedure: The work-up is critical for the hydrolysis of the intermediate iminium salt to the final aldehyde. Careful and slow quenching with an ice-cold aqueous solution of a base, such as sodium bicarbonate or sodium acetate, is necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis.

Troubleshooting Workflow: Vilsmeier-Haack Formylation

G cluster_start Start: Vilsmeier-Haack Reaction cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_workup Work-up start Mix POCl3 and DMF at 0°C add_substrate Add Imidazooxazine Substrate Slowly at 0-5°C start->add_substrate stir Stir at Controlled Temperature (monitor by TLC) add_substrate->stir no_product No Product Formation? stir->no_product low_yield Low Yield? stir->low_yield multiple_products Multiple Products? stir->multiple_products check_reagents Check Reagent Purity and Stoichiometry no_product->check_reagents Yes quench Quench with Ice-Cold NaHCO3 Solution no_product->quench No optimize_temp Optimize Temperature and Reaction Time low_yield->optimize_temp Yes low_yield->quench No adjust_reagent Adjust Reagent Stoichiometry multiple_products->adjust_reagent Yes purify Purification (Column Chromatography) multiple_products->purify No check_reagents->add_substrate optimize_temp->stir adjust_reagent->add_substrate extract Extract with Organic Solvent quench->extract isolate Isolate and Purify Product extract->isolate

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Reactions & Stability

Question 3: I am using 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde in a subsequent reaction, but I am observing decomposition of my starting material. How stable is this compound?

Answer:

6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, like many heteroaromatic aldehydes, can be sensitive to certain conditions.

  • Storage: The compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde group and potential degradation of the heterocyclic ring system.[3]

  • pH Sensitivity: The imidazo[2,1-c]oxazine ring system may be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to conduct subsequent reactions under neutral or mildly acidic/basic conditions whenever possible.

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. Avoid exposure to strong oxidizing agents and air for prolonged periods.

Question 4: I am having difficulty purifying the final product. What are some recommended purification strategies?

Answer:

Purification of heteroaromatic aldehydes can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Use silica gel with a neutral pH to avoid degradation of the product on the column.

    • Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The polarity of the eluent should be gradually increased to ensure good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Bisulfite Adduct Formation: For stubborn impurities, a chemical purification method involving the reversible formation of a bisulfite adduct can be employed. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a mild base.

Purification Strategy Decision Tree

G cluster_start Start: Crude Product cluster_decision Decision Making cluster_methods Purification Methods cluster_end End: Pure Product start Crude 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde chromatography Column Chromatography (Neutral Silica) start->chromatography is_solid Is the product a solid? is_pure_enough Sufficiently pure after chromatography? is_solid->is_pure_enough No recrystallization Recrystallization is_solid->recrystallization Yes bisulfite Bisulfite Adduct Formation is_pure_enough->bisulfite end Pure Product is_pure_enough->end Yes chromatography->is_solid recrystallization->is_pure_enough bisulfite->end

Caption: Decision tree for selecting a suitable purification strategy.

Section 2: Characterization Data (Reference)

While specific experimental data for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is not widely available in the literature, the following table provides expected spectroscopic characteristics based on analogous structures.[4][5]

Table of Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. Aromatic protons on the imidazole ring as singlets or doublets between δ 7.0-8.5 ppm. Methylene protons of the oxazine ring as multiplets between δ 3.5-5.0 ppm.
¹³C NMR Aldehyde carbon (C=O) signal around δ 180-190 ppm. Carbons of the imidazole ring in the δ 110-150 ppm region. Methylene carbons of the oxazine ring in the δ 40-70 ppm region.
IR (Infrared) Strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. C-O-C stretching of the oxazine ring around 1050-1150 cm⁻¹.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₈N₂O₂ = 152.15 g/mol ).[3]

References

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.
  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Medical Sciences.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews.
  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][4][5]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry.

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][4][6][7]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate.

  • Reaction of α-Halo Ketone with 2-Aminothiol: A New Synthesis of Thiazolidines with the Oxo Group Migrated to the Original Position Occupied by Halogen Atom.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals.
  • Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide.
  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][5]oxazine Derivatives against Multidrug-Resistant Strains. PubMed.

  • A Rh(II)-catalyzed multicomponent reaction by trapping an α-amino enol intermediate in a traditional two-component reaction pathway.
  • 6,8-Dihydro-5H-imidazo[2,1-c][4][7]oxazine-2-carbaldehyde. MySkinRecipes.

  • Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole. PubMed.
  • Synthesis of 2-oxazolines. Organic Chemistry Portal.
  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. ScienceDirect.
  • Aldehyde-catalysed carboxylate exchange in α-amino acids with isotopically labelled CO2.
  • Synthetic Approach to Diversified Imidazo[2,1-b][4][5]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Small Heterocycles in Multicomponent Reactions. Chemical Reviews.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI.
  • Efficient Synthesis of 1H-Benzo[7]imidazo[1,2-c][4][5]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. National Institutes of Health.

  • The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines.
  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • 2-Aminoimidazoles.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Week 1: Lecture 5: Hetero Diels-Alder reaction. YouTube.

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Technical Support Center: Scalable Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthetic protocol. Our aim is to equip you with the necessary knowledge to confidently execute and scale up this synthesis, ensuring high yield and purity of the final product.

The imidazo[2,1-c]oxazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities. The target molecule, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, serves as a key intermediate for the development of novel therapeutics. This guide provides a robust, scalable synthetic route and addresses potential challenges you may encounter.

Proposed Scalable Synthetic Pathway

The following multi-step synthesis is a proposed scalable route based on established methodologies for related heterocyclic systems.

Synthetic_Pathway A 2-Amino-1-(2-hydroxyethyl)-1H-imidazole C 2-Amino-1-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) E 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde C->E Intramolecular Cyclization D Cyclization (e.g., MsCl, Et3N)

Caption: Proposed synthetic pathway for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in formylation step - Incomplete reaction.- Degradation of starting material or product.- Suboptimal reaction temperature.- Monitor the reaction closely using TLC or LC-MS to ensure completion.- Maintain the reaction temperature strictly, as the Vilsmeier-Haack reaction can be exothermic.- Ensure the slow, dropwise addition of the Vilsmeier-Haack reagent to the imidazole solution at low temperature (0-5 °C).
Formation of multiple byproducts in formylation - Over-reaction or side reactions due to excess Vilsmeier-Haack reagent.- Reaction temperature too high.- Use a stoichiometric amount of the Vilsmeier-Haack reagent.- Maintain a low and consistent reaction temperature.- Purify the crude product carefully using column chromatography with a suitable solvent system.
Incomplete cyclization - Insufficient activation of the hydroxyl group.- Steric hindrance.- Inappropriate base or solvent.- Ensure the mesyl chloride (MsCl) is fresh and added slowly.- Consider using a stronger activating agent if mesylation is not effective.- Use a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).- Ensure the solvent (e.g., dichloromethane, acetonitrile) is anhydrous.
Low purity of the final product - Residual starting materials or intermediates.- Formation of polymeric materials.- Degradation of the product during workup or purification.- Optimize the purification method. Recrystallization or careful column chromatography may be necessary.- Perform an aqueous workup to remove inorganic salts before purification.- Avoid prolonged exposure to high temperatures or strong acids/bases during purification.
Difficulty in isolating the product - Product is highly soluble in the reaction solvent.- Product is an oil or a low-melting solid.- After the reaction, concentrate the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, diethyl ether).- If the product is an oil, purify by column chromatography and concentrate the pure fractions carefully.- Consider converting the aldehyde to a stable derivative (e.g., an oxime) for easier handling and purification, followed by hydrolysis back to the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The Vilsmeier-Haack reagent (POCl₃ and DMF) is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Mesyl chloride is also corrosive and a lachrymator. Handle with care.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring both the formylation and cyclization steps. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to achieve good separation of starting materials, intermediates, and products. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: What is the best way to purify the final product on a large scale?

A3: For scalable purification, recrystallization is often preferred over column chromatography if a suitable solvent system can be found. If chromatography is necessary, consider using a flash chromatography system to handle larger quantities efficiently.

Q4: Can alternative reagents be used for the cyclization step?

A4: Yes, other reagents that can facilitate intramolecular cyclization via activation of the hydroxyl group can be explored. These include tosyl chloride (TsCl) or using a Mitsunobu reaction protocol (triphenylphosphine and a dialkyl azodicarboxylate). However, the choice of reagent may require re-optimization of the reaction conditions.

Q5: How should the final product be stored?

A5: Aldehydes can be susceptible to oxidation. It is recommended to store 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) to prevent degradation.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-1-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde
  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the DMF with vigorous stirring to form the Vilsmeier-Haack reagent. Maintain the temperature below 5 °C.

  • In a separate flask, dissolve 2-Amino-1-(2-hydroxyethyl)-1H-imidazole in anhydrous DMF.

  • Add the imidazole solution dropwise to the Vilsmeier-Haack reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the time determined by reaction monitoring (e.g., 4-6 hours).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde
  • Dissolve the purified 2-Amino-1-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue Step Which step is problematic? Start->Step Formylation Formylation Step Step->Formylation Formylation Cyclization Cyclization Step Step->Cyclization Cyclization Check_Reagents_Formyl Check Vilsmeier reagent activity and stoichiometry Formylation->Check_Reagents_Formyl Check_Activation Ensure complete activation of hydroxyl group (fresh MsCl) Cyclization->Check_Activation Check_Temp_Formyl Verify reaction temperature control (0-5 °C for addition) Check_Reagents_Formyl->Check_Temp_Formyl Check_Workup_Formyl Optimize workup and purification Check_Temp_Formyl->Check_Workup_Formyl Check_Base_Solvent Verify base and solvent are anhydrous and non-nucleophilic Check_Activation->Check_Base_Solvent Check_Purification_Final Optimize final purification method (recrystallization vs. chromatography) Check_Base_Solvent->Check_Purification_Final

Caption: Decision tree for troubleshooting the synthesis.

References

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][3][4]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem. [3]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. ResearchGate. [5]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][3][5]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. [4]

  • 6,8-dihydro-5H-imidazo[2,1-c][3]thiazine-3-carbaldehyde. Benchchem. [6]

  • 6,8-Dihydro-5H-imidazo[2,1-c][3]oxazine-2-carbaldehyde. MySkinRecipes. [7]

  • 8H-Imidazo[2,1-c][3]oxazine-3-carboxaldehyde, 5,6-dihydro- (9CI)) Product Description. ChemicalBook. [1]

  • 5,6-Dihydro-8H-imidazo[2,1-c][3]oxazine-2-carbaldehyde. ChemBK. [2]

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Catalyst selection for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer robust troubleshooting for challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a higher rate of success in your work.

Introduction to the Scaffold

The 6,8-dihydro-5H-imidazo[2,1-c]oxazine core is a crucial heterocyclic framework. As a key intermediate, the 3-carbaldehyde derivative serves as a versatile building block in medicinal chemistry for constructing more complex, biologically active molecules, including potential antiviral and antiparasitic agents.[1] The successful and efficient synthesis of this scaffold is therefore a critical first step in many drug discovery pipelines.

This guide will focus on the common synthetic challenges and provide a logical framework for catalyst selection and reaction optimization.

Section 1: Catalyst Selection - A Foundational Guide (FAQ)

The choice of catalyst is the most critical parameter influencing the yield, purity, and reproducibility of the synthesis. The formation of the imidazo[2,1-c]oxazine ring system typically involves a key intramolecular cyclization or a multi-component reaction where C-N and C-O bonds are formed. Here, we address the most common questions regarding catalyst selection.

Q1: What are the primary classes of catalysts for synthesizing imidazo-fused heterocycles like this one?

A: Broadly, catalysts for this type of transformation fall into three categories:

  • Transition Metal Catalysts: Copper (Cu), Palladium (Pd), and Iron (Fe) salts are most common. They are highly effective for promoting C-N bond formation and oxidative cyclizations.[2] Copper catalysts, in particular, are widely used for synthesizing related imidazo[1,2-a]pyridines due to their excellent catalytic activity and relatively low cost.[3]

  • Metal-Free Catalysts: This category includes both organocatalysts and reagents like iodine or acid catalysts. These are gaining traction due to green chemistry initiatives, as they avoid residual metal contamination.[4] For instance, acids like Trifluoromethanesulfonic acid (TfOH) can effectively catalyze N-alkylation and subsequent cyclization steps.

  • Heterogeneous Catalysts: These are solid-supported catalysts, such as metals on carbon (e.g., Pd/C) or silica. Their primary advantage is ease of removal from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling.[5][6]

Q2: I am starting this synthesis for the first time. Which catalyst do you recommend as a starting point?

A: For initial explorations, a Copper(I) iodide (CuI) system is an excellent and robust starting point. It is well-documented for catalyzing the synthesis of a vast range of N-heterocycles via domino reactions or oxidative cyclizations.[2] It effectively balances high reactivity with functional group tolerance. A copper-catalyzed aerobic oxidative approach is particularly attractive as it often uses air as the oxidant, making it more sustainable.[2][3]

Q3: My starting materials are sensitive to harsh conditions. Are there milder, metal-free options?

A: Yes. If your substrates cannot tolerate high temperatures or strong bases often used with metal catalysts, a metal-free approach is advisable. A combination of an organocatalyst with a mild oxidant can be effective. For example, systems using flavin and iodine have been shown to catalyze aerobic oxidative C-N bond formation under milder conditions.[3] Another approach is the use of an acid catalyst like acetic acid or a stronger acid like TfOH to promote the cyclization cascade.

Section 2: Troubleshooting Common Synthesis Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

Low yield is the most frequent challenge. A systematic diagnosis is key to resolving the issue efficiently.

dot

Caption: Troubleshooting workflow for low product yield.

A: Potential Causes & Solutions

  • Ineffective Catalysis:

    • Plausible Cause: The chosen catalyst may be suboptimal for your specific substrates, or the catalyst may have deactivated. Residual impurities in starting materials (e.g., water, coordinating solvents) can poison the catalyst.[7]

    • Solution:

      • Verify Catalyst Quality: Ensure the catalyst is not old or degraded. For air-sensitive catalysts, ensure proper handling techniques were used.

      • Increase Catalyst Loading: Perform a trial reaction with a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).

      • Switch Catalyst System: If a Cu(I) catalyst fails, consider a Pd-based system, which can sometimes promote different mechanistic pathways.[6] Alternatively, explore a metal-free acidic catalyst like alum (KAl(SO₄)₂·12H₂O), which has proven effective for similar oxazine syntheses.[8]

  • Suboptimal Reaction Conditions:

    • Plausible Cause: The reaction may require more thermal energy to overcome the activation barrier for the rate-limiting cyclization step. The solvent may not be appropriate for substrate solubility or the reaction mechanism.

    • Solution:

      • Temperature Screen: Set up parallel reactions at higher temperatures (e.g., 80°C, 100°C, 120°C).

      • Solvent Screen: Test a range of solvents with varying polarities and boiling points (e.g., Toluene, Dioxane, DMF, DMSO). DMSO, for instance, has been used to drive reactions to completion at high temperatures for related heterocycle syntheses.

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS over a 48-hour period to determine if it is simply slow.

Issue 2: Significant Byproduct Formation

The formation of impurities complicates purification and reduces yield.

A: Potential Causes & Solutions

  • Incomplete Cyclization or Side Reactions:

    • Plausible Cause: The reaction may stall at an intermediate stage, or a competing reaction pathway (e.g., intermolecular condensation instead of intramolecular cyclization) may be dominant. The presence of air/oxygen can either be essential for oxidative cyclizations or detrimental, causing degradation.

    • Solution:

      • Control the Atmosphere: If not an aerobic oxidation, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side products.

      • Modify Reaction Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction under more dilute conditions to favor the desired intramolecular cyclization.

      • Isolate and Characterize Byproducts: Understanding the structure of the main byproduct can provide crucial insight into the competing reaction pathway and inform your optimization strategy.

  • Catalyst-Induced Decomposition:

    • Plausible Cause: The target molecule or a key intermediate may be unstable under the catalytic conditions, leading to degradation. This is particularly true for reactions run at high temperatures for extended periods.

    • Solution:

      • Lower the Temperature: Once the reaction conditions for product formation are established, try to lower the temperature to find the minimum required for conversion, thereby minimizing degradation.

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading over time.

Issue 3: Difficulty in Product Isolation

Even with a good yield, challenges in purification can lead to significant product loss.

A: Potential Causes & Solutions

  • Residual Metal Catalyst Contamination:

    • Plausible Cause: Homogeneous metal catalysts can be difficult to remove completely from the final product using standard column chromatography, as they can leach into the fractions.[5]

    • Solution:

      • Aqueous Wash: Include a wash step with a chelating agent solution (e.g., aqueous ammonium hydroxide or a dilute EDTA solution) during the workup to sequester and remove the bulk of the metal catalyst.

      • Use a Heterogeneous Catalyst: Employing a supported catalyst (e.g., Pd on carbon, Cu on silica) allows for simple filtration to remove the catalyst before workup, eliminating this issue entirely.[5][6] This is a highly recommended strategy for improving process efficiency.

Section 3: Reference Protocols and Data

While the exact conditions must be optimized for your specific starting materials, the following data and protocol provide a validated starting point based on analogous syntheses of related imidazo-fused heterocycles.

Table 1: Comparison of Catalytic Systems for Imidazo-Heterocycle Synthesis
Catalyst SystemSolventTemperature (°C)Typical YieldsKey Advantages / DisadvantagesReference
CuI (10 mol%)DMSO12065-90%Adv: High efficiency, broad scope. Disadv: High temp, metal residue.[2]
Pd/C (5 mol%)DMF/H₂O12070-85%Adv: Heterogeneous, easy removal. Disadv: Potential for catalyst deactivation.[5]
TfOH (20 mol%)Toluene12050-75%Adv: Metal-free, simple. Disadv: Strongly acidic, may not suit all substrates.
Eosin Y / NBS (Visible Light)CH₃CNRoom Temp60-80%Adv: Mild, metal-free, green. Disadv: Requires photocatalytic setup.
None (Catalyst-Free)Melt Conditions100-12075-95%Adv: No catalyst/solvent needed. Disadv: Only for thermally stable substrates.[9]
General Experimental Protocol (Copper-Catalyzed Aerobic Cyclization)

This protocol is a representative starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk tube, add the imidazole precursor (1.0 eq), the alkylating agent with the aldehyde precursor (1.1 eq), Copper(I) Iodide (CuI, 0.10 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of 0.1 M.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 120°C. It is crucial to leave the reaction open to the air (e.g., using a reflux condenser open to the atmosphere) to facilitate the aerobic oxidation step.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS every 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts.

  • Purification: Wash the organic layer with water (3x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the target compound.

Section 4: Advanced Topics and Mechanistic Insights

Q4: What is the plausible mechanism for the copper-catalyzed synthesis, and how does it inform my choices?

A: Understanding the mechanism helps in troubleshooting. For a copper-catalyzed synthesis of an imidazo-fused heterocycle, a common pathway involves several key steps. The preservation of the sensitive aldehyde group is a notable feature of some of these methods.[2]

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Reaction_Mechanism cluster_cat_cycle Catalytic Cycle Reactant Reactant Intermediate Intermediate Product Product Catalyst Catalyst A 1. Imidazole + Dihalide Precursor B 2. N-Alkylation A->B Base (e.g., K2CO3) C 3. Intramolecular Cyclization (C-N bond formation) B->C Cu(I) Catalyst Coordination D 4. Oxidation / Aromatization C->D Oxidative Addition Cu_I Cu(I) E Final Product: Imidazo[2,1-c]oxazine D->E Reductive Elimination Cu_III Cu(III) Cu_I->Cu_III Oxidation (Air, O2) Cu_III->Cu_I Regeneration

Caption: Plausible mechanism for copper-catalyzed synthesis.

This proposed mechanism highlights several critical points:

  • Base is Crucial: The initial N-alkylation step requires a base to deprotonate the imidazole nitrogen. If this step fails, the entire cascade stops. Ensure your base is strong enough and sufficiently dry.

  • Catalyst Role: The Cu(I) catalyst is essential for the key C-N bond-forming cyclization step, likely proceeding through a Cu(III) intermediate before reductive elimination regenerates the active catalyst.[2]

  • Oxidant: The final step often involves an oxidation to form the stable aromatic-like system. In aerobic protocols, O₂ from the air serves this purpose. If you run the reaction under an inert atmosphere, you may isolate an unoxidized or intermediate product, or the reaction may stall.

Q5: How can I make this synthesis greener and more sustainable?

A: Green chemistry is an increasingly important consideration. Here are several strategies:

  • Catalyst Choice: Opt for metal-free systems or use heterogeneous catalysts that can be easily recovered and recycled.[5] Nanocrystalline alumina has also been reported as a reusable catalyst for similar syntheses.

  • Solvent Selection: Whenever possible, replace high-boiling point, toxic solvents like DMF or DMSO with greener alternatives. Water has been used as a solvent for some imidazo-heterocycle syntheses, sometimes even without a catalyst.[3]

  • Energy Source: Consider alternative energy sources like ultrasound irradiation, which can accelerate reactions at lower temperatures, reducing energy consumption and minimizing byproduct formation. Photocatalysis using visible light is another excellent, energy-efficient option.

References
  • Organic Letters. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans.
  • Nguyen, H. T., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing.
  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.
  • BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem.
  • Beilstein Journals. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • MDPI. (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI.
  • MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][7][10]oxazine-2-carbaldehyde. MySkinRecipes.

  • Nagy, E., et al. (n.d.).
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Catalyst- and solvent-free synthesis of highly functionalized octahydro-imidazo[1,2-a]quinolin-6-ones via a one-pot sequential four-component reaction in melt conditions.
  • Sadjadi, S. (n.d.). An efficient synthesis of imidazo[1,2-a]azine using nanocrystalline alumina powder.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
  • BenchChem. (2025). troubleshooting common issues in 1,3-oxazine synthesis. BenchChem.

Sources

Technical Support Center: Reaction Condition Refinement for Derivatization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic manipulation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde. This bicyclic heterocyclic aldehyde is a valuable intermediate in the synthesis of biologically active molecules, including potential antiviral and antiparasitic agents[1]. Its unique structure presents both opportunities and challenges in derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic transformations of this key building block.

Core Concept: The Reactivity of the Aldehyde

The primary site of reactivity on the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine scaffold is the C3-carbaldehyde. This functional group is amenable to a variety of classical carbonyl chemistries. However, the stability of the fused imidazo-oxazine ring system must be considered when selecting reaction conditions. This guide will focus on three principal derivatization pathways:

  • Imine Formation and Reductive Amination: Conversion to Schiff bases and subsequent reduction to secondary or tertiary amines.

  • Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.

  • Wittig Reaction: Olefination to produce alkene derivatives.

Below, we address specific issues you may encounter in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Imine Formation & Reductive Amination

This is often the first-line approach for introducing diverse amine functionalities. The reaction proceeds via nucleophilic attack of a primary amine on the aldehyde, forming a hemiaminal intermediate which then dehydrates to the final imine (or Schiff base).

Question 1: I am observing very low or no yield of my desired imine product. What are the most likely causes and how can I improve the conversion?

Answer: Low imine yield is one of the most common issues and typically stems from the reversibility of the reaction.[2] The formation of water as a byproduct can drive the equilibrium back towards the starting aldehyde and amine.[3][4]

Causality & Solutions:

  • Equilibrium & Water Removal: The reaction is an equilibrium process. To drive it towards the product, you must remove water as it forms.[2][3]

    • Practical Solutions:

      • Dean-Stark Apparatus: For reactions in solvents like toluene or benzene that form an azeotrope with water.

      • Drying Agents: Add activated molecular sieves (3Å or 4Å) directly to the reaction mixture. This is often the most convenient method for small-scale reactions.

      • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the amine can also help shift the equilibrium.[3]

  • Inadequate Catalysis: The dehydration of the hemiaminal intermediate is the rate-limiting step and is typically acid-catalyzed.[2][5]

    • Practical Solutions:

      • pH Control: The reaction rate is often maximal at a weakly acidic pH of ~5.[5] At lower pH, the amine nucleophile becomes protonated and non-reactive. At higher pH, the carbonyl is not sufficiently activated and the final dehydration step is slow.[5]

      • Catalyst Choice: Add a catalytic amount (1-5 mol%) of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH).[3]

Troubleshooting Flowchart for Low Imine Yield

G start Low Imine Yield Detected (via TLC/LCMS) check_water Is water being actively removed? start->check_water check_catalyst Is an acid catalyst present? check_water->check_catalyst Yes solution_water Add 4Å molecular sieves or use a Dean-Stark trap. check_water->solution_water No check_temp Have you optimized temperature? check_catalyst->check_temp Yes solution_catalyst Add 0.05 eq. of Acetic Acid or 0.01 eq. p-TsOH. check_catalyst->solution_catalyst No solution_temp Gently heat reaction to 40-80°C (monitor for decomposition). check_temp->solution_temp No end_node Re-evaluate reaction progress. check_temp->end_node Yes solution_water->end_node solution_catalyst->end_node solution_temp->end_node

Caption: Troubleshooting decision tree for low imine yield.

Table 1: Recommended Starting Conditions for Imine Formation

ParameterRecommended ConditionRationale & Notes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or TolueneDCM and THF are effective for room temperature reactions.[3] Toluene is preferred for azeotropic water removal with a Dean-Stark trap.
Amine Eq. 1.1 - 1.2 equivalentsPushes equilibrium towards the product.
Catalyst Acetic Acid (5 mol%) or p-TsOH (1 mol%)Activates the carbonyl for nucleophilic attack and facilitates dehydration.[3]
Additives 4Å Molecular SievesCrucial for removing water in situ, especially in solvents like DCM or THF.
Temperature Room Temperature to 60 °CStart at RT. Gentle heating can accelerate the reaction, but monitor for potential degradation of the imidazooxazine core.

Question 2: My reductive amination is incomplete, leaving both the imine and the desired amine. How can I drive the reaction to completion?

Answer: This indicates an issue with the reduction step. The choice of reducing agent and the reaction setup (one-pot vs. two-step) are critical.

Causality & Solutions:

  • Reducing Agent Reactivity: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde.

    • Practical Solutions: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations. It is mild enough that it will not significantly reduce the aldehyde but is highly effective at reducing the in situ-formed iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • Reaction Staging: If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), the reaction must be performed in two distinct steps.

    • Two-Step Protocol: First, form the imine under the conditions described in Question 1. It is crucial to ensure complete conversion to the imine (monitored by TLC/LCMS). Then, in a separate step, add the NaBH₄ (often in a protic solvent like methanol or ethanol) to reduce the imine. Adding NaBH₄ prematurely will simply reduce the starting aldehyde to an alcohol.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

ReagentTypical ConditionsProsCons
NaBH(OAc)₃ One-pot with aldehyde & amine in DCM or DCEMild, selective, highly reliable.More expensive, can be hygroscopic.
NaBH₃CN One-pot, requires pH control (~6-7)Effective and selective.Highly toxic (can release HCN).
NaBH₄ Two-step; added after imine formation is completeInexpensive, powerful.Not selective; will reduce the starting aldehyde if added too early.
Section 2: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an "active methylene compound" (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[6]

Question 3: My Knoevenagel condensation is slow, and I'm observing side products or recovery of starting material. What factors should I optimize?

Answer: The success of a Knoevenagel condensation hinges almost entirely on the choice of catalyst and solvent. The goal is to use a base strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the aldehyde or other side reactions.[6]

Causality & Solutions:

  • Catalyst Choice: A weak amine base is the standard catalyst.[6]

    • Practical Solutions: Piperidine and pyridine are the most common and effective catalysts.[6] Start with a catalytic amount (e.g., 10 mol%). For challenging substrates, using pyridine as the solvent (the Doebner modification) can be effective, especially when one of the activating groups is a carboxylic acid, as it can promote subsequent decarboxylation.[6]

  • Solvent Effects: The solvent can influence reaction rates and solubility.

    • Practical Solutions: Ethanol, methanol, or toluene are common solvents. For some modern protocols, catalyst- and solvent-free "melt" conditions can provide excellent yields and short reaction times.[7]

  • Reaction Reversibility: Like imine formation, the initial nucleophilic addition can be reversible. The subsequent dehydration step is what drives the reaction to completion.

    • Practical Solutions: In some cases, gentle heating and removal of water (via molecular sieves or a Dean-Stark trap) can improve yields, similar to imine synthesis.

G enolate enolate alkoxide alkoxide enolate->alkoxide catalyst_protonated catalyst_protonated alcohol alcohol catalyst_protonated->alcohol Proton Source

Caption: Key derivatization pathways from the parent aldehyde.

Experimental Protocols

Protocol 1: General Procedure for Imine Synthesis (via Molecular Sieves)
  • To a solution of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (1.0 eq.) in anhydrous DCM (0.2 M) is added the primary amine (1.2 eq.).

  • Add freshly activated 4Å molecular sieves (powdered or pellets, approx. 100 mg per mmol of aldehyde).

  • Add glacial acetic acid (0.05 eq.).

  • Stir the reaction at room temperature and monitor by TLC or LCMS. The reaction is typically complete within 2-12 hours.

  • Upon completion, filter off the molecular sieves, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude imine, which can be used directly or purified by chromatography if necessary.

Protocol 2: One-Pot Reductive Amination
  • To a solution of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (1.0 eq.) and the primary amine (1.2 eq.) in anhydrous DCM (0.2 M) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in portions.

  • Add glacial acetic acid (1.1 eq.).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by LCMS for the disappearance of the intermediate imine.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel chromatography.

Protocol 3: Piperidine-Catalyzed Knoevenagel Condensation
  • To a solution of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in ethanol (0.3 M) is added piperidine (0.1 eq.).

  • Stir the mixture at room temperature or heat to reflux (40-80 °C) as needed, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Imine Synthesis from Aldehydes and Anilines.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Imine formation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c]o[3][6]xazine-2-carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Catalyst- and solvent-free synthesis of highly functionalized octahydro-imidazo[1,2-a]quinolin-6-ones. Retrieved from [Link]

Sources

Preventing degradation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

A Guide to Preventing Degradation During Synthetic Reactions

Welcome to the technical support guide for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (CAS 623564-43-2). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its unique imidazooxazine core and reactive aldehyde group.[1] However, the very features that make it synthetically useful also render it susceptible to degradation under common reaction conditions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the chemical principles behind its instability, providing you with the expert insights needed to design robust experiments, troubleshoot issues, and maximize your synthetic success.

Section 1: Foundational Knowledge - Understanding Compound Stability

This section addresses the core chemical properties of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde that influence its stability.

Q1: What are the primary stability concerns I should be aware of when working with this aldehyde?

A1: The primary stability concerns stem from the high reactivity of the aldehyde functional group and the electronic nature of the fused heterocyclic system. There are three main degradation pathways to mitigate:

  • Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation, which converts it into the corresponding, and often unreactive, carboxylic acid (-COOH).[1] This is the most common degradation pathway, frequently caused by atmospheric oxygen, especially under neutral or basic conditions or at elevated temperatures.

  • pH Sensitivity: The compound's stability is highly dependent on the reaction pH.

    • Strong Basic Conditions (pH > 9): Can promote undesired side reactions, such as the Cannizzaro reaction, especially at higher temperatures, or other decomposition pathways.[2]

    • Strong Acidic Conditions (pH < 3): Can lead to hydrolysis of intermediates or protonation of the heterocyclic nitrogen atoms, which alters the compound's electronic properties and may promote instability.

  • Thermal Stress: Although the compound has a high calculated boiling point, prolonged exposure to high temperatures during reactions can accelerate decomposition and byproduct formation.[3]

Q2: What are the correct storage and handling procedures for this reagent?

A2: Proper storage is the first line of defense against degradation. Based on its sensitivity to oxidation, the recommended storage conditions are:

  • Temperature: 2-8°C.[3][4][5]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3][4][5]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

When handling the reagent, allow it to warm to room temperature before opening to prevent moisture condensation inside the vial. Use dry solvents and perform transfers under an inert atmosphere whenever possible.

Start 6,8-Dihydro-5H-imidazo[2,1-c]oxazine- 3-carbaldehyde CarboxylicAcid Carboxylic Acid Derivative (Inactive Byproduct) Start->CarboxylicAcid [O] (Air, Oxidizing Agents) OtherProducts Other Decomposition Products Start->OtherProducts Harsh Conditions (Strong Acid/Base, High Temp) DesiredProduct Desired Reaction Product (e.g., Imine) Start->DesiredProduct Controlled Reaction (e.g., + Primary Amine, pH 4-6)

Caption: Key reaction and degradation pathways.

Section 2: Troubleshooting Guide for Imine Formation (Schiff Base)

Imine formation is a frequent objective when using this aldehyde. However, this reversible, acid-catalyzed reaction presents several opportunities for degradation if not properly controlled.[6][7]

Q3: My imine formation reaction is slow, and my TLC/LC-MS shows multiple spots, including a new major impurity. What is likely happening?

A3: This common scenario usually points to two potential issues: incorrect pH and/or atmospheric oxidation.

  • Causality of pH: Imine formation requires mild acid catalysis (optimal pH is typically 4-6).[7] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. It also protonates the hydroxyl group of the intermediate hemiaminal, turning it into a good leaving group (water).[8] If the pH is too high (neutral/basic), these steps are inefficient, slowing the reaction. If the pH is too low (strongly acidic), the primary amine nucleophile becomes protonated (R-NH3+), rendering it non-nucleophilic and stopping the reaction.

  • Causality of Oxidation: A slow reaction means the starting aldehyde is exposed to the reaction conditions for a longer period. If the reaction is not maintained under an inert atmosphere, atmospheric oxygen has more time to oxidize the aldehyde to the corresponding carboxylic acid, which will appear as a major impurity.

Troubleshooting Common Imine Formation Issues

ObservationPotential CauseRecommended Action
Low Conversion & Multiple Byproducts Incorrect pH: Reaction is too slow, allowing for side reactions.Buffer the reaction using a non-nucleophilic acid (e.g., acetic acid, p-TsOH) to maintain a pH between 4 and 6. Monitor pH if possible.
Carboxylic Acid Detected Oxidation: Reaction was exposed to atmospheric oxygen.Degas solvents and rigorously maintain the reaction under a positive pressure of nitrogen or argon from start to finish.
Low Yield, Starting Material Recovered Reaction Reversibility: Water produced during the reaction is hydrolyzing the imine product back to the starting materials.[8]Add a dehydrating agent like activated 3Å or 4Å molecular sieves to the reaction mixture. Alternatively, for larger scales, use a Dean-Stark apparatus to azeotropically remove water.
Reaction Fails at High Temperature Thermal Degradation: The aldehyde or product is unstable at the reaction temperature.Run the reaction at the lowest possible temperature that allows for reasonable conversion, even if it takes longer. Room temperature is often sufficient.
Protocol: General Method for Imine Formation under Inert Conditions

This protocol is a self-validating system designed to mitigate the common failure modes discussed above.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

  • Reagent Preparation: Add activated 4Å molecular sieves (approx. 100 mg per mmol of aldehyde) to the flask.

  • Solvent and Aldehyde Addition: Add the appropriate anhydrous solvent (e.g., THF, DCM, or Toluene) via cannula or syringe. Add 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde (1.0 eq) as a solid or solution in the anhydrous solvent.

  • Amine and Catalyst Addition: Add the primary amine (1.0 - 1.2 eq). Add a catalytic amount of glacial acetic acid (0.1 - 0.2 eq) to establish the optimal pH.

  • Reaction: Stir the mixture at room temperature. The inert atmosphere protects against oxidation, the molecular sieves remove water to drive the equilibrium, and the catalytic acid ensures an efficient reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The aldehyde is typically UV-active. Look for the consumption of the starting material. A common TLC stain for aldehydes is 2,4-dinitrophenylhydrazine (DNP), which will form a yellow/orange spot.

  • Work-up: Once the reaction is complete, filter off the molecular sieves. Proceed with standard aqueous work-up or directly concentrate the solution for purification.

Section 3: Analytical & Purification FAQs

Q4: How can I effectively monitor the reaction progress and confirm the stability of my starting material?

A4: A multi-technique approach is best:

  • Thin-Layer Chromatography (TLC): The quickest method for qualitative monitoring. Use a solvent system that provides good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The aldehyde should have a distinct Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring. It allows you to track the disappearance of the starting aldehyde peak (by mass and retention time) and the appearance of the product peak. Crucially, you can also monitor for the mass of the oxidized carboxylic acid byproduct (M+16 relative to the aldehyde).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but may require derivatization of the polar heterocyclic compound to improve volatility.[9][10]

  • Nuclear Magnetic Resonance (¹H NMR): For reaction kinetics, you can monitor the disappearance of the characteristic aldehyde proton singlet, which typically appears far downfield (δ 9-10 ppm).

Q5: What are the best practices for purifying my product if unreacted aldehyde remains, to prevent its degradation during the process?

A5: If your reaction does not go to completion, purification must be handled carefully to preserve the unreacted starting material and prevent on-column degradation.

  • Flash Column Chromatography: This is the most common method.

    • Stationary Phase: Use standard silica gel.

    • Solvent System: Use a non-protic, neutral solvent system (e.g., Ethyl Acetate/Hexanes, DCM/Methanol). Avoid using highly acidic or basic additives in your mobile phase unless necessary for product elution.

    • Speed: Work efficiently. Do not let the compound sit on the silica gel for extended periods, as the slightly acidic nature of silica can sometimes promote degradation of sensitive compounds.

  • Semi-Preparative HPLC: For high-purity isolation of small to medium quantities, semi-preparative HPLC is an excellent choice as it offers high resolution and is typically performed quickly, minimizing contact time with the stationary phase.

  • Crystallization: If your product is crystalline, this is an ideal purification method as it can selectively isolate the desired compound, leaving the aldehyde and other impurities in the mother liquor.

Section 4: Recommended Experimental Workflow

Adhering to a systematic workflow is critical for reproducibility and minimizing degradation. The following diagram outlines the key stages.

cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Storage 1. Reagent Storage (2-8°C, Inert Gas) Setup 2. Glassware Prep (Flame-Dry) Storage->Setup Inert 3. Inert Atmosphere (Backfill w/ Ar or N2) Setup->Inert Addition 4. Reagent Addition (Anhydrous Solvents, Controlled pH) Inert->Addition Monitor 5. Reaction Monitoring (TLC, LC-MS) Addition->Monitor Workup 6. Work-up (Filter, Quench) Monitor->Workup Purify 7. Purification (Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS, etc.) Purify->Analysis

Caption: A robust workflow for reactions involving the title compound.

References

  • Chemistry Steps. Formation of Imines and Enamines. Available from: [Link]

  • S. J. S. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available from: [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. Available from: [Link]

  • Bohrium. (2019). Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. Available from: [Link]

  • Iwanejko, J. et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. Available from: [Link]

  • CDC. ALDEHYDES, SCREENING 2539. Available from: [Link]

  • Chan, S. L. et al. (1995). Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Imine formation. Available from: [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Available from: [Link]

  • CSIR Research Space. (1995). METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • MySkinRecipes. 6,8-Dihydro-5H-imidazo[2,1-c][1][9]oxazine-2-carbaldehyde. Available from: [Link]

  • American Elements. 6,8-Dihydro-5H-imidazo[2,1-c][1][9]oxazine-3-carbaldehyde. Available from: [Link]

  • ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. Available from: [Link]

  • Wang, L. et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5- Triazines Leading to Functionalized Pyrimidines as Diels−Alder. ACS Publications. Available from: [Link]

  • da Silva, F. M. et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Bentham Science. Available from: [Link]

  • Kern, S. et al. (2018). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH. Available from: [Link]

  • Baravkar, A. A. et al. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 4,8-DISUBSTITUTED-3,4- DIHYDRO-6-METHYL-IMIDAZO[1,5-b][1][6][9]TRIAZIN-2(8H)-ONE DERIV. Available from: [Link]

  • Scott, W. J. et al. (1976). Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. The Journal of Organic Chemistry. Available from: [Link]

  • de Souza, M. V. N. et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][11]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. Available from: [Link]

  • Shanthakumar, B. et al. (2024). Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis. Journal of Molecular Structure. Available from: [Link]

  • FPHARM, UK. Purification and isolation of newly-synthesized triazine derivatives. Available from: [Link]

  • Cave, G. W. V. et al. (2002). Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. PubMed. Available from: [Link]

  • Fata, S. et al. (2018). Effects of Phenothiazines on Aldehyde Oxidase Activity Towards Aldehydes and N-Heterocycles: an In Vitro and In Silico Study. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]

  • LoPachin, R. M. et al. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central. Available from: [Link]

  • Alshaibani, M. M. et al. (2017). Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives from Endophytic Streptomyces SUK 25 with Antimicrobial and Cytotoxic Activities. ResearchGate. Available from: [Link]

  • AL-Ajely, M. S. et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific. Available from: [Link]

  • ChemBK. 5,6-Dihydro-8H-imidazo[2,1-c][1][9]oxazine-2-carbaldehyde. Available from: [Link]

  • ResearchGate. (2025). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. The fused heterocyclic system of imidazo[2,1-c]oxazine has emerged as a privileged scaffold, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde and its structurally related derivatives, offering insights into their therapeutic potential. We will delve into their antimicrobial, anti-mycobacterial, and anticancer properties, supported by experimental data and detailed protocols.

The Core Scaffold: An Introduction to Imidazo[2,1-c]oxazine

The imidazo[2,1-c]oxazine core is a bicyclic heteroaromatic system that provides a rigid framework for the spatial orientation of various functional groups. This structural rigidity, combined with the electronic properties endowed by the nitrogen and oxygen heteroatoms, makes it an attractive starting point for the design of new bioactive molecules. The carbaldehyde group at the 3-position of the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine ring, in particular, serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. While 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde has been identified as a key intermediate in the synthesis of antiviral and antiparasitic agents[2], this guide will focus on the broader biological activities of the imidazo[2,1-c]oxazine class and its derivatives.

Antimicrobial Activity: A Battle Against Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of the imidazo[2,1-c]oxazine scaffold have shown promising activity against a range of bacterial and fungal pathogens.

Imidazo[2,1-c][1][2][3]triazine Derivatives

A study on novel imidazo[2,1-c][1][2][3]triazine derivatives revealed significant antibacterial and antifungal activities. These compounds were synthesized from 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones[3]. The antimicrobial activity was evaluated using the minimum inhibitory concentration (MIC) method.

Table 1: Antimicrobial Activity of Imidazo[2,1-c][1][2][3]triazine Derivatives [3]

CompoundRArMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 1 H4-Cl-C6H412.52550
Derivative 2 CH34-CH3-C6H46.2512.525
Ampicillin --2512.5-
Gentamicin --12.56.25-
Amphotericin B ----12.5

Note: The structures of the derivatives are simplified for clarity. Refer to the original publication for detailed chemical structures.

The results indicate that derivatization of the imidazo[1][2][3]triazine core can lead to potent antimicrobial agents, with some compounds exhibiting activity comparable to or better than standard antibiotics[3]. For instance, the 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1][2][3] triazin-7(2H)-one was identified as a particularly potent compound[3].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of test compounds dispense Dispense dilutions and inoculum into 96-well plate start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at optimal temperature and time dispense->incubate read Read absorbance or observe for turbidity incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-Mycobacterium tuberculosis Activity: A Ray of Hope Against a Persistent Pathogen

Tuberculosis remains a major global health problem, exacerbated by the emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. Imidazo[2,1-b][1][4]oxazine derivatives have been investigated as potential anti-TB agents.

A study focusing on 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][4]oxazine derivatives identified several potent compounds against M. tuberculosis H37Rv and clinical MDR isolates[4][5]. These compounds demonstrated remarkable activity, with some showing a greater reduction in mycobacterial burden in infected macrophages than rifampicin and pretomanid[4][5].

Table 2: Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][4]oxazine Derivatives [4][5]

CompoundMIC90 (µM) vs. M. tuberculosis H37Rv
Derivative 47 0.18
Derivative 48 0.25
Derivative 49 0.32
Derivative 51 <0.5
Derivative 52 <0.5
Derivative 53 <0.5
Derivative 55 <0.5
Pretomanid 0.06
Rifampicin 0.03

Note: The structures of the derivatives are detailed in the original publication.

Importantly, these potent derivatives did not exhibit significant cytotoxicity against several cell lines, indicating a favorable selectivity profile[4][5]. Molecular docking studies suggested that these compounds could interact with the deazaflavin-dependent nitroreductase (Ddn), similar to the mechanism of pretomanid[4][5].

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazole scaffold is a common feature in many anticancer drugs[6][7]. Consequently, fused imidazo-heterocycles, including imidazo[2,1-c]oxazine derivatives, have been explored for their potential as anticancer agents.

Table 3: Cytotoxic Activity of 1,2,4-Oxadiazole Linked Imidazopyrazine Derivatives [8]

CompoundIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A-549 (Lung)IC50 (µM) vs. A375 (Melanoma)
10b 0.681.560.79
10c 2.111.020.34
10d 1.450.902.18
10f 1.350.551.67
10i 0.221.091.18
Adriamycin (Doxorubicin) 2.022.185.51

Several of these derivatives exhibited more potent anticancer activity than the standard chemotherapeutic agent adriamycin against the tested cell lines[8].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with serial dilutions of test compounds cell_seeding->compound_treatment mtt_addition Add MTT solution to each well compound_treatment->mtt_addition incubation Incubate to allow formazan formation mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Read absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Across the various studies, certain structural modifications to the imidazo-oxazine scaffold have been shown to significantly impact biological activity.

  • For Antimicrobial Activity: The nature and position of substituents on the aryl rings of imidazo[2,1-c][1][2][3]triazine derivatives play a crucial role in their potency. For example, the presence of a methyl group on one phenyl ring and a chlorine atom on another enhanced the antimicrobial effect[3].

  • For Anti-Mycobacterial Activity: The presence of a nitro group at the 2-position of the imidazo[2,1-b][1][4]oxazine ring appears to be critical for the anti-tubercular activity, likely due to its role in the reductive activation of the compound by mycobacterial enzymes[4][5].

  • For Anticancer Activity: In the case of 1,2,4-oxadiazole linked imidazopyrazines, the substitution pattern on the terminal phenyl ring of the oxadiazole moiety greatly influences the cytotoxic potency[8].

Conclusion and Future Directions

The 6,8-Dihydro-5H-imidazo[2,1-c]oxazine scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. The available data highlight their potential as leads for the development of new antimicrobial, anti-mycobacterial, and anticancer agents. Future research should focus on a more systematic exploration of the structure-activity relationships to optimize the potency and selectivity of these compounds. Further mechanistic studies are also warranted to elucidate their precise modes of action, which will be crucial for their advancement into preclinical and clinical development. The versatility of the carbaldehyde functional group on the parent scaffold provides a rich platform for the generation of novel derivatives with improved pharmacological profiles.

References

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central. Available at: [Link]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][4]oxazine Derivatives against Multidrug‐Resistant Strains. ResearchGate. Available at: [Link]

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  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][4]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. Available at: [Link]

  • Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

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  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 1,2,4-oxadiazole linked imidazopyrazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Imidazo[2,1-c]oxazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the key spectroscopic signatures that differentiate these important isomers. By grounding our analysis in the fundamental principles of NMR, IR, and Mass Spectrometry, we aim to provide a robust framework for confident structural assignment, supported by experimental data and protocols.

Figure 1: Core structures of two common imidazo-oxazine isomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing imidazo-oxazine isomers, providing detailed information about the chemical environment and connectivity of each proton and carbon atom.[5]

¹H NMR: Probing the Proton Environment

The proton NMR spectra of imidazo-oxazine isomers are distinguished by the chemical shifts (δ) of the methylene (CH₂) protons within the oxazine ring. The proximity of these protons to different heteroatoms (N vs. O) and functional groups (e.g., carbonyls) creates unique and diagnostic electronic environments.

  • Imidazo[2,1-c][1][2]oxazin-6(5H)-one Type: In this common isomer, two key methylene groups exist. The N5-CH₂ protons are adjacent to a nitrogen atom and a carbonyl group, while the O-CH₂ protons at the 8-position are adjacent to an oxygen and the imidazole ring.

    • The N-CH₂ protons typically appear as an AB system (two doublets) or a singlet further downfield, often in the range of δ 4.20-4.70 ppm .[1][6] This significant deshielding is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and the carbonyl group.

    • The chemical shift of the protons on the imidazole ring provides further confirmation.[7]

  • Imidazo[2,1-b][1][3]oxazine Type: In the saturated 6,7-dihydro-5H-imidazo[2,1-b][1][3]oxazine scaffold, the oxazine ring contains an N-CH₂-CH₂-O motif.[8]

    • The N5-CH₂ protons are expected around δ 4.30-4.40 ppm .

    • The O-CH₂ protons at the C7 position are typically found slightly more upfield.

    • The C6 proton, being a methine (CH) adjacent to oxygen, shows a characteristic multiplet, for instance, around δ 5.85-5.88 ppm when substituted.[8]

The causality is clear: the electronegativity of the adjacent atom (O > N) and the anisotropic effects of nearby π-systems (carbonyls, aromatic rings) are the primary determinants of the proton chemical shift.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements the proton data by providing a direct view of the carbon framework. The chemical shifts of the oxazine ring carbons and the bridgehead carbon are particularly diagnostic.

  • Imidazo[2,1-c][1][2]oxazin-6(5H)-one Type:

    • C=O Carbon: A highly deshielded signal appears in the δ 166-167 ppm region, which is a definitive indicator of the oxazinone structure.[1]

    • Bridgehead Carbon (C8a): This carbon, part of the C=N bond of the imidazole ring, is typically found around δ 135-145 ppm .

    • Oxazine Carbons: The N-CH₂ carbon resonates around δ 41 ppm , while the O-CH₂ carbon is further downfield at approximately δ 70 ppm , reflecting the greater electronegativity of oxygen.[1]

  • Imidazo[2,1-b][1][3]oxazine Type:

    • Absence of C=O: The most obvious difference is the absence of a signal in the δ 160-170 ppm range in non-carbonyl-containing isomers.

    • Bridgehead Carbon (C8a): The chemical shift remains a key indicator, appearing around δ 135.78 ppm in a representative derivative.[8]

    • Oxazine Carbons: The N-CH₂ carbon (C5) is observed around δ 48 ppm , while the methine carbon adjacent to oxygen (C6) is found near δ 67 ppm . The O-CH₂ carbon (C7) appears further upfield around δ 28 ppm .[8]

The combination of ¹H and ¹³C NMR, often aided by 2D techniques like HSQC and HMBC, allows for the complete and unambiguous assignment of the isomeric structure.[9][10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy provides a rapid method for identifying key functional groups that differentiate isomers. The primary diagnostic feature is the presence or absence of a carbonyl group.

  • Imidazo[2,1-c][1][2]oxazin-6(5H)-one Isomers: These compounds exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration . This band is typically observed in the region of 1740-1770 cm⁻¹ .[1][6] Its presence is a near-certain confirmation of the oxazinone substructure.

  • Non-carbonyl Isomers (e.g., Dihydro-imidazo[2,1-b][1][3]oxazine): These isomers will lack the strong carbonyl absorption. Their spectra will be characterized by:

    • C-O stretching: Bands in the 1250-1050 cm⁻¹ region.

    • C-N stretching: Bands in the 1350-1250 cm⁻¹ region.[11]

    • C=N stretching from the imidazole ring, typically around 1630-1590 cm⁻¹.[6]

While less definitive than NMR, IR spectroscopy is an excellent first-pass technique for quickly distinguishing between carbonyl-containing and non-carbonyl-containing isomers.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

While isomers will have identical molecular weights and thus the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ significantly. The specific arrangement of heteroatoms dictates the most stable fragmentation pathways.

  • Imidazo[2,1-c][1][2]oxazin-6(5H)-one Type: A likely fragmentation pathway involves the loss of a neutral CO molecule (28 Da) via a retro-Diels-Alder-type cleavage or direct expulsion from the oxazinone ring. This would result in a prominent [M-28]⁺ fragment ion.

  • Imidazo[2,1-b][1][3]oxazine Type: The fragmentation of this system is more likely to proceed through cleavage of the oxazine ring at the C-O and C-N bonds, leading to different fragment masses. For example, cleavage could result in the loss of formaldehyde (CH₂O, 30 Da) or related fragments.

Predicting these pathways provides hypotheses that can be confirmed with high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions, adding another layer of confidence to the structural assignment.

Summary of Spectroscopic Differentiators

Spectroscopic TechniqueFeatureImidazo[2,1-c][1][2]oxazinone TypeImidazo[2,1-b][1][3]oxazine Type
¹H NMR N-CH₂ Chemical Shift (ppm)~ δ 4.20 - 4.70[1][6]~ δ 4.30 - 4.40[8]
O-CH₂ Chemical Shift (ppm)~ δ 70 (adjacent to C=N)~ δ 28 (aliphatic)[8]
¹³C NMR Carbonyl (C=O) (ppm)~ δ 166 - 167[1]Absent
N-CH₂ Carbon (ppm)~ δ 41[1]~ δ 48[8]
FT-IR Carbonyl (C=O) Stretch (cm⁻¹)Strong band at ~1740-1770[1][6]Absent
Mass Spec. Key FragmentationLoss of CO (28 Da)Ring cleavage, loss of CH₂O (30 Da)

Experimental Protocols

A self-validating workflow is essential for ensuring the accuracy of isomeric assignments. The following protocols outline standard procedures for data acquisition.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Dissolve Sample (e.g., 5-10 mg in 0.6 mL CDCl3 or DMSO-d6) NMR Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR FTIR Acquire FT-IR Spectrum (ATR or KBr pellet) Sample->FTIR MS Acquire Mass Spectrum (ESI or EI, HRMS) Sample->MS Analysis Comparative Data Analysis - Chemical Shifts - Coupling Constants - C=O band presence/absence - Fragmentation Pattern NMR->Analysis FTIR->Analysis MS->Analysis Structure Structure Elucidation & Isomer Assignment Analysis->Structure

Figure 2: Standardized workflow for the spectroscopic analysis of imidazo-oxazine isomers.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A DEPT-135 experiment can be run to differentiate CH/CH₃ and CH₂ signals.

  • 2D NMR (if necessary): For complex structures or ambiguous assignments, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation).[10] These experiments are crucial for confirming connectivity and validating the final structure.[9]

Protocol 2: FT-IR Data Acquisition
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample and ensure it is automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is common for obtaining the molecular ion ([M+H]⁺), while Electron Ionization (EI) is often used to induce fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions. For confirmation of fragmentation pathways, perform MS/MS analysis on the parent ion.

  • High-Resolution MS (HRMS): If available, acquire HRMS data to obtain the accurate mass of the molecular ion and key fragments, allowing for the determination of their elemental formulas.

Conclusion

The differentiation of imidazo[2,1-c]oxazine isomers is a critical task that relies on the synergistic application of modern spectroscopic techniques. While each method offers valuable clues, a comprehensive analysis combining ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry provides the highest level of confidence. NMR spectroscopy, in particular, serves as the definitive tool, revealing the precise atomic arrangement through chemical shifts and coupling constants. By understanding the causal relationships between isomeric structure and spectral output, researchers can confidently navigate the complexities of heterocyclic chemistry and accelerate the pace of discovery.

References

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A Comparative Guide to In Silico ADMET Prediction for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of drug candidates falter in later stages of development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] The advent of robust in silico predictive models has revolutionized early-stage drug development, offering a rapid and cost-effective means to de-risk and prioritize compounds long before they are synthesized.[3][4][5]

This guide provides a comprehensive comparison of freely accessible in silico tools for predicting the ADMET properties of a novel class of compounds: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde derivatives. While this specific scaffold is not extensively documented, its fused heterocyclic nature is of interest in medicinal chemistry, with related structures like imidazo[1,2-a]pyrimidines and dihydro-oxadiazines showing a wide range of biological activities.[6][7] We will delve into the practical application and comparative analysis of leading predictive platforms, offering a framework for researchers to make informed decisions in their drug discovery endeavors.

The Imperative of Early ADMET Assessment

The journey of a drug from the bench to the bedside is fraught with challenges, with a staggering 90% of candidates failing during clinical trials.[1] Unforeseen issues with pharmacokinetics (what the body does to the drug) and toxicity are major contributors to this high attrition rate. By computationally modeling these properties at the design stage, we can flag potential liabilities such as poor oral bioavailability, rapid metabolism, or off-target toxicity, thereby guiding medicinal chemists toward compounds with a higher probability of success.

Core Concepts in In Silico ADMET Prediction

In silico ADMET prediction primarily relies on Quantitative Structure-Activity Relationship (QSAR) models.[8][9] These models are built on the principle that the biological activity (or property) of a chemical is directly related to its molecular structure. By training machine learning algorithms on large datasets of compounds with experimentally determined ADMET properties, we can create models that predict the properties of novel, untested molecules.[10]

A Comparative Analysis of Freely Accessible ADMET Prediction Platforms

For this guide, we will compare three widely-used and well-regarded free web-based platforms: SwissADME , pkCSM , and ADMETlab 2.0 .[11][12][13] These tools were selected for their comprehensive range of predicted endpoints, user-friendly interfaces, and strong track records in the scientific community.

To illustrate their application, we will analyze a parent scaffold, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde , and two hypothetical derivatives.

  • Compound 1 (Parent Scaffold): 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

  • Compound 2 (Derivative A): (6,8-Dihydro-5H-imidazo[2,1-c]oxazin-3-yl)(4-fluorophenyl)methanone

  • Compound 3 (Derivative B): N-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[2,1-c]oxazine-3-carboxamide

Platform 1: SwissADME

Developed by the Swiss Institute of Bioinformatics, SwissADME is renowned for its intuitive interface and its "Bioavailability Radar," which provides a quick visual assessment of a compound's drug-likeness.[13][14]

  • Navigate to the SwissADME website: [Link]13]

  • Input the molecular structure: The SMILES (Simplified Molecular Input Line Entry System) string for each compound is entered into the query box.

    • Compound 1: O=Cc1cn2CCOc2n1

    • Compound 2: O=C(c1cn2CCOc2n1)c3ccc(F)cc3

    • Compound 3: O=C(Nc1ccc(Cl)cc1)c2cn3CCOc3n2

  • Initiate the prediction: Click the "Run" button to start the analysis.

  • Interpret the results: The output is organized into several sections, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[15][16]

Platform 2: pkCSM

The pkCSM server uses a unique approach based on graph-based signatures to predict a wide array of ADMET properties.[17][18][19] This method encodes distance patterns between atoms to represent the small molecule, which is then used to train predictive models.[12]

  • Access the pkCSM web server: [Link]18]

  • Enter the SMILES strings: Input the SMILES for each compound into the designated text area.

  • Submit for prediction: Click the "Predict" button.

  • Analyze the output: The results are presented in a tabular format, categorized under Absorption, Distribution, Metabolism, Excretion, and Toxicity.[19][20]

Platform 3: ADMETlab 2.0

ADMETlab 2.0 ([Link]) is another comprehensive web server that evaluates a wide range of ADMET-related properties and provides a user-friendly interface for analysis.[11]

  • Go to the ADMETlab 2.0 website.

  • Input the compound structures: Use the molecule drawing tool or paste the SMILES strings.

  • Start the calculation: Initiate the prediction process.

  • Review the predictions: The platform provides detailed numerical and qualitative predictions for various ADMET endpoints.

Workflow for In Silico ADMET Prediction

The overall process of using these tools can be visualized as follows:

ADMET_Workflow cluster_input 1. Compound Input cluster_prediction 2. ADMET Prediction cluster_analysis 3. Data Analysis & Interpretation cluster_decision 4. Decision Making Input Define Compound Structures (e.g., SMILES format) SwissADME SwissADME Input->SwissADME Submit pkCSM pkCSM Input->pkCSM Submit ADMETlab ADMETlab 2.0 Input->ADMETlab Submit Aggregation Aggregate & Compare Prediction Data SwissADME->Aggregation pkCSM->Aggregation ADMETlab->Aggregation Interpretation Interpret Results in Drug Discovery Context Aggregation->Interpretation Decision Prioritize or Deprioritize Compounds for Synthesis Interpretation->Decision CYP_Metabolism cluster_drug Drug Administration cluster_cyp Liver Metabolism cluster_outcome Pharmacokinetic Outcome Drug Drug (e.g., Derivative A) CYP2D6 CYP2D6 Enzyme Drug->CYP2D6 Metabolism Metabolite Metabolite CYP2D6->Metabolite Excretion Excretion Metabolite->Excretion Inhibitor Derivative A/B as CYP2D6 Inhibitor Inhibitor->CYP2D6 Inhibition

Caption: Role of CYP450 enzymes in drug metabolism and potential for inhibition.

  • Cardiotoxicity Risk: The prediction of hERG (human Ether-à-go-go-Related Gene) inhibition for Derivative B is a significant red flag. The hERG potassium channel is crucial for cardiac repolarization, and its blockade can lead to life-threatening arrhythmias. Early identification of this liability is a prime example of the power of in silico toxicology.

  • Conflicting Predictions: The tools may offer conflicting predictions, as seen with the Blood-Brain Barrier (BBB) permeability and hERG inhibition. This underscores the importance of not relying on a single algorithm. When predictions diverge, it indicates that the compound may lie on the boundary of the applicability domain for one or more models, and these endpoints should be prioritized for experimental validation.

Advanced Considerations: Beyond QSAR

While QSAR models are excellent for high-throughput screening, more sophisticated methods like Physiologically Based Pharmacokinetic (PBPK) modeling can provide a more dynamic and mechanistic understanding of a drug's fate in the body. [21][22][23]PBPK models are multi-compartment models that simulate ADME processes based on the anatomy and physiology of the body. [24][25]Although more complex to develop, they can be invaluable in later stages of preclinical development for predicting human pharmacokinetics from preclinical data and for exploring the effects of various physiological parameters. [21]

Conclusion

In silico ADMET prediction is an indispensable component of modern drug discovery. By leveraging a suite of freely available and powerful tools like SwissADME, pkCSM, and ADMETlab 2.0, researchers can make more informed decisions, optimize their chemical series, and ultimately increase the likelihood of developing safe and effective medicines. The key to success lies not in the blind acceptance of computational data, but in the thoughtful, comparative analysis of predictions from multiple sources, coupled with a sound understanding of the underlying pharmacological principles. For novel scaffolds such as 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde derivatives, this early computational profiling provides a critical roadmap for navigating the complex path of drug development.

References

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Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Journal of clinical pharmacology, 55(10), 1089-1102. [Link] [24]8. Dulsat, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link] [11]9. Rowland, M., & Lesko, L. J. (2015). Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. Drug metabolism and disposition, 43(9), 1435-1440. [Link] [25]10. Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link] [18]11. Biosig Lab. (n.d.). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. [Link] [12]12. Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. 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The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33, 100338. [Link] [29]21. Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1215-1229. [Link] [4]22. Swanson, K., et al. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Journal of Cheminformatics, 15(1), 1-13. [Link] [30]23. ADMET-AI. (n.d.). [Link] [31]24. Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link] [32]25. Universitat Ramon Llull. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link] [33]26. Wang, J., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 11, 586153. [Link] [34]27. PreADMET. (n.d.). Prediction of ADME/Tox. [Link] [35]28. Dulsat, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link] [36]29. ResearchGate. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. [Link] [37]30. Yu, H., & Adedoyin, A. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link] [5]31. Roncaglioni, A., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 32, 100332. [Link] [38]32. Ekins, S., et al. (2006). Comprehensive computational assessment of ADME properties using mapping techniques. Expert opinion on drug metabolism & toxicology, 2(4), 533-550. [Link] [39]33. Chen, Y., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 26(1), bbae008. [Link] [40]34. 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Synthesis, characterization, DFT, ADMET, MD analysis and molecular docking of C-3 functionalized imidazo[1,2-a]pyridine motifs. [Link] [44]44. Abdulhussein, M. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the reaction of chalcones with some chemical reagents. Moroccan Journal of Chemistry, 12(1), 376-393. [Link] 45. El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4991. [Link] [7]46. PubChem. (n.d.). 5H-imidazo[2,1-b]o[3][17]xazine. [Link] [45]47. PubChem. (n.d.). 5h-Imidazo[1,2-c]o[3][17]xazine. [Link] [46]48. ResearchGate. (2025, August 7). Synthesis of Novel Derivatives of Imidazo[2,1-c]T[17][21][22]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. [Link] [47]49. ResearchGate. (n.d.). Evaluation of ADMET properties of the studied compounds. [Link] [48]50. Thompson, A. M., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b]o[3][17]xazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4212-4233. [Link]

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A Senior Scientist's Guide to Validating Target Engagement of Novel 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,8-dihydro-5H-imidazo[2,1-c]oxazine scaffold represents a promising heterocyclic system for the development of novel therapeutics, with related structures showing potential as kinase inhibitors, antimicrobials, and anticancer agents.[1][2] A critical and often challenging step in the early-stage drug discovery pipeline is the unequivocal confirmation that a candidate molecule directly interacts with its intended biological target within a physiological context. This process, known as target engagement, is paramount for establishing a clear mechanism of action (MoA) and validating a compound's therapeutic potential.[3]

This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of novel small molecules, specifically tailored for researchers working with 6,8-dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde derivatives. We will move beyond theoretical descriptions to explain the causality behind experimental choices, offering field-proven insights into biophysical, in-cellulo, and proteomic techniques. Detailed protocols, comparative data tables, and logical workflow diagrams are provided to empower drug development professionals to design and execute robust target validation strategies.

The Imperative of Target Engagement Validation

Observing a desired phenotypic response in a cell-based assay (e.g., apoptosis, inhibition of proliferation) is a crucial first step, but it does not confirm the MoA. The observed effect could be due to off-target interactions, modulation of an unexpected pathway, or even compound-induced cellular stress. Target engagement assays provide direct evidence of the physical interaction between a drug and its protein target, bridging the gap between biochemical activity and cellular outcomes.[3]

A rigorous target engagement strategy serves multiple purposes:

  • MoA Confirmation: Proves that the compound binds the intended target in a relevant biological system.

  • Structure-Activity Relationship (SAR) Optimization: Allows for the correlation of binding affinity and kinetics with functional activity, guiding medicinal chemistry efforts.[4]

  • Translational Confidence: Increases the likelihood of success in preclinical and clinical development by ensuring the therapeutic hypothesis is built on a solid, mechanistic foundation.[5]

The following diagram illustrates a generalized workflow for progressing a novel imidazooxazine derivative from initial discovery to a validated lead.

G cluster_0 Discovery & Screening cluster_1 Target Engagement Validation cluster_2 Lead Optimization Compound Imidazooxazine Derivative Screen Phenotypic or Biochemical Screen Compound->Screen Hit Active 'Hit' Compound Screen->Hit Biophysical Biophysical Assays (SPR, ITC) Hit->Biophysical Confirm Direct Binding InCellulo In-Cellulo Assays (CETSA, BRET) Biophysical->InCellulo Genetic Genetic/Proteomic Validation (CRISPR, ABPP) InCellulo->Genetic Validated Validated Target Engagement Genetic->Validated Confirm Functional Target SAR SAR & Lead Optimization Validated->SAR PCC Preclinical Candidate SAR->PCC G start 1. Cell Culture & Treatment heat 2. Heat Shock start->heat Incubate with Compound/DMSO lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse Apply Temp Gradient centrifuge 4. Separate Fractions lyse->centrifuge denature 5. Sample Prep (SDS-PAGE) centrifuge->denature Collect Supernatant wb 6. Western Blot denature->wb analyze 7. Densitometry & Analysis wb->analyze

Caption: Experimental workflow for Western blot-based CETSA.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, or a relevant cancer cell line) at an appropriate density and grow to ~80% confluency.

    • Treat cells with the imidazooxazine derivative at the desired concentration (e.g., 10 µM) or with vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

    • Expert Insight: The incubation time should be sufficient to allow for cell penetration and target binding but short enough to minimize downstream signaling effects.

  • Heat Shock:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 50 µL per tube) for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) using a PCR thermocycler. Include a non-heated (RT) control. [6] * Immediately cool samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins. [7]

  • Sample Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration, mix with Laemmli buffer, and heat at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a specific primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., GAPDH).

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature point using software like ImageJ.

    • Normalize the intensity of each band to the non-heated (RT) sample for that treatment group.

    • Plot the relative protein amount vs. temperature for both vehicle and compound-treated samples to generate melt curves. The rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines a kinetic analysis of an imidazooxazine derivative binding to a purified kinase target.

Methodology:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the surface using a mixture of EDC/NHS according to the instrument manufacturer's protocol (e.g., Biacore, ProteOn).

    • Inject the purified target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • Expert Insight: The choice of immobilization pH is critical. A pH just below the protein's isoelectric point (pI) promotes electrostatic pre-concentration, leading to efficient coupling while minimizing denaturation. [8]

  • Kinetic Analysis:

    • Prepare a dilution series of the imidazooxazine derivative in running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Concentrations should span at least two orders of magnitude around the expected KD (e.g., 10 nM to 1 µM). Include a buffer-only (zero concentration) injection for double referencing.

    • Perform a single-cycle kinetics (SCK) or multi-cycle kinetics (MCK) experiment. In MCK, each concentration is injected sequentially, with a regeneration step in between. In SCK, all concentrations are injected in a single cycle without regeneration, which is often better for high-affinity interactions.

    • Inject the compound solutions over the immobilized target surface and a reference flow cell (for subtracting bulk refractive index changes).

    • Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.

    • Expert Insight: Target residence time (1/koff) is a key parameter. Ensure the dissociation phase is monitored for long enough to observe a significant decay in the signal, allowing for accurate fitting of the koff value. [9]

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield values for kon, koff, and the calculated KD (koff/kon).

Building a Self-Validating Experimental Cascade

To build the highest level of confidence, these methods should be used in a logical sequence where the results of one experiment validate the next.

G cluster_0 Hypothesis Generation cluster_1 Biophysical Confirmation cluster_2 Cellular Validation cluster_3 Genetic Validation Pheno Phenotypic Screen Shows Hit Compound Target_ID Putative Target Identified (e.g., via ABPP or docking) Pheno->Target_ID SPR SPR/ITC with Purified Protein Target_ID->SPR Test direct interaction Confirm_Bind Result: Direct binding confirmed (Kinetics & Thermodynamics) SPR->Confirm_Bind CETSA CETSA with Intact Cells Confirm_Bind->CETSA Test in cellular context Confirm_Cell Result: Target engagement confirmed in cells CETSA->Confirm_Cell CRISPR CRISPR KO of Target Confirm_Cell->CRISPR Test functional relevance Confirm_Genetic Result: Phenotype is ablated, confirming functional link CRISPR->Confirm_Genetic

Caption: A self-validating cascade for target engagement.

This logical progression ensures that resources are spent on the most promising candidates. A compound that binds tightly to the purified protein (Biophysical Confirmation) must also demonstrate engagement in a cellular context (Cellular Validation). Finally, modulating the target genetically must recapitulate the compound's phenotype, providing the ultimate proof of a causal link (Genetic Validation).

Conclusion

Validating the target engagement of novel 6,8-dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde derivatives requires a multi-faceted and orthogonal approach. There is no single "best" method; rather, the strength of the evidence comes from the convergence of results from biophysical, cellular, and genetic techniques. By starting with direct binding assays like SPR or ITC, confirming engagement in a native cellular environment with CETSA or BRET, and ultimately validating the functional role of the target with CRISPR, researchers can build an unassailable case for their compound's mechanism of action. This rigorous, self-validating workflow is essential for mitigating risk and increasing the probability of translating a promising chemical scaffold into a successful therapeutic.

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A Researcher's Guide to Navigating the Selectivity Landscape of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a potential therapeutic agent. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen side effects and toxicity, ultimately derailing a development program. This guide provides a comprehensive framework for the cross-reactivity profiling of novel compounds derived from the 6,8-dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde scaffold, a heterocyclic system with emerging therapeutic potential. While direct biological data on this specific carbaldehyde is limited, its structural similarity to other biologically active imidazo-fused heterocycles, such as those with antimicrobial and anticancer properties, underscores the importance of a thorough off-target assessment.[1][2][3] This guide will equip researchers, scientists, and drug development professionals with the rationale and methodologies to navigate the complex landscape of molecular interactions and select compounds with the highest potential for success.

The Imperative of Selectivity Profiling

The imidazo[2,1-b][4][5][6]thiadiazole and imidazo[2,1-b]thiazole cores, structurally related to the imidazo-oxazine scaffold, have been shown to exhibit a wide array of biological activities, from anti-inflammatory to anticancer effects.[1][7][8] This promiscuity, while offering a rich starting point for drug discovery, also raises a red flag for potential off-target interactions. A compound designed to inhibit a specific cancer-related kinase, for instance, might inadvertently interact with other kinases, leading to toxicity.[9] Similarly, a compound targeting a microbial enzyme could cross-react with human enzymes, causing adverse effects. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[10]

This guide will focus on three key pillars of cross-reactivity profiling:

  • Broad Panel Screening: Assessing the interaction of compounds against large panels of kinases and G-protein coupled receptors (GPCRs), two of the largest and most important classes of drug targets.

  • Cellular Target Engagement: Confirming that the compound interacts with its intended target in a more physiologically relevant cellular environment.

  • Comparative Data Analysis: Interpreting the screening data to compare and prioritize compounds based on their selectivity profiles.

Phase 1: Broad Panel Screening for Off-Target Liabilities

The initial step in assessing the cross-reactivity of a new chemical series is to cast a wide net through broad panel screening. This approach provides a bird's-eye view of a compound's interaction landscape.

Kinase Selectivity Profiling: A Critical Checkpoint

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] The human kinome consists of over 500 members, and due to the conserved nature of the ATP-binding site, achieving kinase inhibitor selectivity is a significant challenge.[9][12]

The primary goal of kinase profiling is to determine the inhibitory activity of a compound against a large, representative panel of kinases. This is typically done through in vitro assays that measure the phosphorylation of a substrate by a kinase.[4] It is crucial to perform these screens at a fixed ATP concentration, often at or near the Km value for each kinase, to allow for a more direct comparison of intrinsic inhibitor affinities.[4]

Radiometric assays, which measure the incorporation of a radiolabeled phosphate (e.g., from [γ-³³P]ATP) into a substrate, remain a gold standard for their sensitivity and reliability.[6][13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. A typical screening concentration is 1 µM.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and a buffer containing MgCl₂ and ATP. The ATP should be spiked with [γ-³³P]ATP.

  • Incubation: Add the test compound or vehicle (DMSO) to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter membranes using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the vehicle control.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 30°C Compound->Incubate KinaseMix Kinase Reaction Mix (Kinase, Substrate, [γ-³³P]ATP) KinaseMix->Incubate Spot Spot on Filter Membrane Incubate->Spot Wash Wash to Remove Free [γ-³³P]ATP Spot->Wash Scintillation Scintillation Counting Wash->Scintillation Calculate Calculate % Inhibition Scintillation->Calculate

GPCR Off-Target Screening: Avoiding Unwanted Signaling

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[14][15] Off-target interactions with GPCRs can lead to a wide range of side effects, affecting the central nervous, cardiovascular, and other systems.[14]

Functional assays, which measure the downstream signaling of a GPCR upon ligand binding (e.g., changes in intracellular calcium or cAMP levels), are generally preferred over simple binding assays.[14] This is because they provide information on the functional consequence of the interaction (agonist, antagonist, or allosteric modulator) and can avoid false positives from non-functional binders.[14]

This protocol is suitable for screening compounds against GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the GPCR of interest in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compounds or vehicle control to the wells.

  • Agonist Stimulation: For antagonist screening, add a known agonist for the GPCR to stimulate a calcium response. For agonist screening, this step is omitted.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Analyze the fluorescence kinetics to determine the effect of the compound on the calcium response. Calculate the percentage of activation or inhibition compared to controls.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cells Culture GPCR-expressing cells Dye Load with Calcium-sensitive Dye Cells->Dye Compound Add Test Compound Dye->Compound Stimulate Add Agonist (for antagonist mode) Compound->Stimulate Measure Measure Fluorescence Kinetically Stimulate->Measure Analyze Analyze Calcium Flux Data Measure->Analyze

Phase 2: Confirming Target Engagement in a Cellular Context

While in vitro panel screening is an essential first step, it is crucial to verify that a compound interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17]

The Principle of Thermal Stabilization

CETSA is based on the principle that the binding of a ligand to a protein can increase its thermal stability.[17][18] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a drug will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures.[19][20]

By measuring the amount of a target protein that remains soluble at different temperatures in the presence and absence of a compound, a thermal shift can be detected, providing direct evidence of target engagement.[18]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE, transfer them to a membrane, and detect the target protein using a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to the right in the presence of the compound indicates target engagement.

G cluster_cell Cellular Steps cluster_protein Protein Analysis cluster_data Data Interpretation Treat Treat Cells with Compound Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Western Western Blot for Target Protein Collect->Western Quantify Quantify Band Intensities Western->Quantify Plot Plot Melting Curve Quantify->Plot

Phase 3: Comparative Data Analysis and Compound Prioritization

The ultimate goal of cross-reactivity profiling is to generate data that enables the selection of compounds with the most favorable selectivity profiles for further development. This involves a careful comparison of the data obtained from the various screening platforms.

Hypothetical Case Study: Profiling of Imidazo-oxazine Derivatives

Let's consider a hypothetical series of three derivatives of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, designated as Cmpd-A , Cmpd-B , and Cmpd-C . These compounds were designed as inhibitors of a hypothetical kinase, "Kinase-X," which is implicated in a specific cancer.

Kinase TargetCmpd-ACmpd-BCmpd-C
Kinase-X (On-Target) 95 92 88
Kinase-Y (Off-Target)852510
Kinase-Z (Off-Target)78155
Kinase-A (Off-Target)4052
Kinase-B (Off-Target)1283

Interpretation:

  • Cmpd-A is a potent inhibitor of the intended target, Kinase-X, but it also shows significant inhibition of Kinase-Y and Kinase-Z, indicating a lack of selectivity.

  • Cmpd-B maintains good potency against Kinase-X but has a much-improved selectivity profile, with significantly less inhibition of the off-target kinases.

  • Cmpd-C is the most selective of the three, with minimal off-target activity, although its on-target potency is slightly lower than the other two.

GPCR TargetCmpd-ACmpd-BCmpd-C
5-HT₂ₐ65105
α₁ₐ Adrenergic5882
M₁ Muscarinic1551
H₁ Histamine520

Interpretation:

  • Cmpd-A shows significant interaction with the 5-HT₂ₐ and α₁ₐ adrenergic receptors, which could lead to undesirable cardiovascular and central nervous system side effects.

  • Cmpd-B and Cmpd-C have much cleaner GPCR profiles, suggesting a lower risk of these particular off-target effects.

CompoundThermal Shift (ΔTm)
Cmpd-A+ 5.2 °C
Cmpd-B+ 4.8 °C
Cmpd-C+ 4.1 °C

Interpretation:

  • All three compounds demonstrate a positive thermal shift for Kinase-X, confirming that they engage the target in a cellular environment. The magnitude of the shift generally correlates with their in vitro potency.

Prioritization and Next Steps

Based on this integrated dataset, Cmpd-B emerges as the most promising candidate to advance. It combines high on-target potency and cellular engagement with a significantly improved selectivity profile compared to Cmpd-A. While Cmpd-C is more selective, its lower potency might be a concern.

The next steps for Cmpd-B would involve:

  • Dose-response studies (IC₅₀ determination) against Kinase-X and the off-target kinases to quantify its selectivity more precisely.

  • Broader off-target screening against a wider range of targets, including other enzyme classes and ion channels.

  • In vivo studies to assess its efficacy and safety in animal models.

Conclusion: A Pathway to Safer and More Effective Medicines

The cross-reactivity profiling of novel chemical entities is a cornerstone of modern drug discovery. For compounds derived from promising scaffolds like 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, a systematic and multi-faceted approach to assessing selectivity is paramount. By combining broad panel screening with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's interaction landscape. This data-driven approach allows for the early identification and mitigation of potential off-target liabilities, ultimately paving the way for the development of safer and more effective medicines.

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is a key heterocyclic intermediate with significant potential in the synthesis of novel antiviral and antiparasitic agents.[1] Its unique fused ring structure is a valuable scaffold for the development of biologically active molecules, including nucleoside analogs and compounds targeting RNA viruses.[1] This guide provides a comprehensive analysis of a proposed synthetic route to this target molecule and compares it with alternative strategies for producing structurally related heterocyclic aldehydes. By examining key performance indicators such as yield, step economy, and reagent accessibility, this document aims to equip researchers with the critical information needed to select the most efficient synthetic pathway for their specific research and development needs.

Introduction

The imidazo[2,1-c]oxazine core represents a privileged scaffold in medicinal chemistry due to its conformational rigidity and diverse biological activities. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further chemical elaboration, enabling the synthesis of a wide array of derivatives. While the direct synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is not extensively documented in publicly available literature, this guide outlines a feasible synthetic approach based on established organic chemistry principles. Furthermore, it benchmarks this proposed route against alternative methods for synthesizing analogous heterocyclic aldehydes, offering a broader perspective on synthetic efficiency in this chemical space.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthetic strategy for the preparation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde involves a two-step sequence: (1) construction of the core 6,8-Dihydro-5H-imidazo[2,1-c]oxazine ring system, followed by (2) regioselective formylation.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Annulation cluster_step2 Step 2: Formylation Starting_Materials 2-Amino-2-oxazoline + α-Halo Ketone Core_Synthesis Cyclocondensation Starting_Materials->Core_Synthesis Base, Solvent Imidazo_Oxazine_Core 6,8-Dihydro-5H- imidazo[2,1-c]oxazine Core_Synthesis->Imidazo_Oxazine_Core High Yield Formylation Vilsmeier-Haack Reaction Imidazo_Oxazine_Core->Formylation Electrophilic Aromatic Substitution Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Formylation Target_Molecule 6,8-Dihydro-5H-imidazo [2,1-c]oxazine-3-carbaldehyde Formylation->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine Core

The annulation of an imidazole ring onto an existing oxazine precursor is a common and effective strategy for constructing fused heterocyclic systems.[2] In this proposed synthesis, the reaction of a suitable 2-aminooxazine derivative with an α-haloketone would lead to the desired imidazo[2,1-c]oxazine core. This cyclocondensation reaction typically proceeds in good to excellent yields under mild conditions.

Experimental Protocol: Synthesis of the Imidazo[2,1-c]oxazine Core

  • To a solution of 2-amino-4,5-dihydro-1,3-oxazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (2.0 eq).

  • Add chloroacetaldehyde (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6,8-Dihydro-5H-imidazo[2,1-c]oxazine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The imidazo[2,1-c]oxazine core is expected to be sufficiently electron-rich to undergo electrophilic substitution at the C-3 position. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of phosphorus oxychloride (1.5 eq) in anhydrous DMF (5.0 eq) to 0 °C.

  • Add a solution of the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde.

Comparative Analysis of Synthetic Strategies

To provide a comprehensive benchmark, the proposed synthesis is compared with alternative methods for producing heterocyclic aldehydes with similar structural motifs.

Synthetic Strategy Target Scaffold Key Reaction Advantages Disadvantages Typical Yields
Proposed Route Imidazo[2,1-c]oxazineVilsmeier-Haack FormylationHigh regioselectivity, mild conditions, readily available reagents.[4][6]Requires an electron-rich heterocyclic substrate.Good to Excellent
Alternative 1 Imidazo[1,2-a]pyridinePalladium-Catalyzed CarbonylationBroad substrate scope, functional group tolerance.[7]Requires a pre-functionalized (e.g., halogenated) starting material, use of a metal catalyst.[7]Good to Excellent[7]
Alternative 2 PyrazineJones SynthesisOne-pot synthesis from simple starting materials.[8]Potential for regioisomeric mixtures, can require cryogenic temperatures.[8]Moderate to Good[8]
Alternative 3 Oxazole/OxazolineFrom Aldehydes or NitrilesDirect conversion from readily available precursors.[9]May require specific catalysts or activating agents.Good to Excellent[9]

Discussion of Alternative Synthetic Approaches

Palladium-Catalyzed Carbonylation

For the synthesis of related heterocyclic carboxamides, which can be readily hydrolyzed to the corresponding aldehydes, palladium-catalyzed carbonylation reactions offer a powerful alternative. As demonstrated in the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines, this method allows for the direct introduction of a carbonyl group.[7] However, this approach necessitates the use of a pre-halogenated heterocyclic starting material and a palladium catalyst, which can add to the overall cost and complexity of the synthesis.

Jones Synthesis of 2-Hydroxypyrazines

The Jones synthesis provides a direct route to substituted 2-hydroxypyrazines through the condensation of α-ketoaldehydes and α-aminoamides.[8] While this method is attractive for its one-pot nature, it can suffer from a lack of regioselectivity, leading to mixtures of products that require careful separation. Subsequent formylation would then be required to obtain the desired aldehyde.

Synthesis of Oxazole and Oxazoline Aldehydes

Various methods exist for the synthesis of oxazole and oxazoline derivatives, which can serve as alternative heterocyclic scaffolds.[9] These can be prepared from aldehydes or nitriles, offering a degree of flexibility in the choice of starting materials. The introduction of a carbaldehyde group onto these rings would typically follow a similar Vilsmeier-Haack or related formylation strategy.

Conclusion and Future Outlook

The proposed two-step synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, involving the construction of the heterocyclic core followed by a Vilsmeier-Haack formylation, represents a highly efficient and practical approach. This strategy leverages well-established and reliable reactions, promising good yields and high purity of the final product. While alternative methods for the synthesis of related heterocyclic aldehydes exist, they often involve trade-offs in terms of step economy, reagent cost, or the need for specialized catalysts.

For researchers in drug discovery and development, the outlined synthetic route provides a clear and actionable pathway to a key intermediate for the synthesis of novel therapeutic agents. Future work in this area could focus on the diversification of the imidazo[2,1-c]oxazine scaffold and the exploration of its structure-activity relationships in various biological assays.

References

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Efficacy of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde derivatives against drug-resistant strains

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. Among these, the fused heterocyclic systems of imidazooxazines have emerged as a promising frontier, particularly in the fight against one of humanity's most persistent adversaries: multidrug-resistant Mycobacterium tuberculosis (MDR-TB). This guide provides a comprehensive analysis of the efficacy of imidazooxazine derivatives, with a primary focus on the well-documented 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold, for which a substantial body of evidence exists. We will dissect its mechanism of action, present comparative efficacy data against MDR-TB, and contrast its narrow-spectrum activity with related compounds. Furthermore, this guide furnishes detailed experimental protocols to empower researchers in the validation and exploration of this chemical class.

The Rationale for Imidazooxazines in an Era of Resistance

The development of new anti-TB drugs is a global health priority. The emergence of MDR-TB strains has compromised the efficacy of first-line treatments, leading to prolonged, more toxic, and less effective therapeutic regimens.[1][3] This clinical challenge has spurred the investigation of compounds with novel mechanisms of action. Nitroaromatic compounds, such as the recently approved pretomanid, have proven to be highly effective in this regard. Pretomanid belongs to the nitroimidazooxazine class, validating this scaffold as a critical area of research.[1][3] Our focus will be on derivatives of this class, specifically exploring how subtle molecular modifications can yield compounds with remarkable potency against resistant mycobacterial strains.

The Molecular Target and Mechanism of Action

The antibacterial activity of the 2-nitro-imidazo[2,1-b][1][2]oxazine scaffold is not intrinsic but rather the result of a sophisticated bioactivation process within the mycobacterium. These compounds are prodrugs that require reductive activation of their nitro group to exert a cytotoxic effect.[4] This activation is not performed by common bacterial nitroreductases but by a specific deazaflavin-dependent nitroreductase (Ddn) that utilizes the cofactor F420.[1][3][4]

The proposed mechanism is as follows:

  • The imidazooxazine derivative enters the M. tuberculosis cell.

  • The Ddn enzyme, using the reduced form of cofactor F420, reduces the nitro group on the imidazooxazine ring.

  • This reduction generates reactive nitrogen species, including nitric oxide (NO).

  • These reactive species are highly toxic and are believed to inhibit mycolic acid synthesis and act as respiratory poisons, leading to bacterial cell death.

This unique activation pathway is a key advantage, as resistance arising from mutations in the Ddn enzyme or the F420 biosynthetic pathway does not typically confer cross-resistance to other classes of anti-TB drugs.

G cluster_bac Mycobacterium tuberculosis Cell Compound Imidazo[2,1-b]oxazine (Prodrug) Ddn Ddn Enzyme (Deazaflavin-dependent nitroreductase) Compound->Ddn Binds to F420_ox Oxidized F420 Ddn->F420_ox Activated_Compound Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Compound Catalyzes reduction F420_red Reduced F420 F420_red->Ddn Donates electrons Cell_Death Bacterial Cell Death Activated_Compound->Cell_Death Leads to

Fig. 1: Proposed mechanism of activation for 2-nitro-imidazo[2,1-b]oxazine derivatives in M. tuberculosis. (Within 100 characters)

Comparative Efficacy Analysis against M. tuberculosis

Recent studies have identified several potent carbamate derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold. These compounds have demonstrated exceptional activity against both the reference H37Rv strain and a panel of clinical MDR isolates of M. tuberculosis.[1][3] The minimum inhibitory concentration required to inhibit 90% of the tested strains (MIC90) is a standard metric for comparing the potency of antimicrobial agents.

Compound/DrugMIC90 against Mtb H37Rv (µM)MIC90 against Clinical MDR Isolates (µM)Reference
Derivative 47 0.18 - 1.63< 0.5[1][3]
Derivative 48 0.18 - 1.63< 0.5[1][3]
Derivative 49 0.18 - 1.63< 0.5[1][3]
Derivative 51 0.18 - 1.63< 0.5[1][3]
Derivative 52 0.18 - 1.63< 0.5[1][3]
Derivative 53 0.18 - 1.63< 0.5[1][3]
Derivative 55 0.18 - 1.63< 0.5[1][3]
Rifampicin --[1][3]
Pretomanid --[1][3]

Note: Specific MIC90 values for Rifampicin and Pretomanid against the same panels were used as comparators in the source studies but are not explicitly tabulated here.

Significantly, several of these derivatives demonstrated a 1-log greater reduction in mycobacterial burden within infected macrophages compared to both rifampicin and pretomanid.[1][3] This indicates excellent cell penetration and potent intracellular activity, which is a critical attribute for an effective anti-TB agent, as the bacterium is a facultative intracellular pathogen.

Spectrum of Activity: A Highly Focused Agent

A crucial aspect of any antimicrobial compound is its spectrum of activity. While broad-spectrum antibiotics are valuable in certain clinical scenarios, highly targeted agents can be advantageous in reducing off-target effects and the selective pressure that drives resistance in other bacterial species. The potent anti-TB imidazo[2,1-b][1][2]oxazine derivatives have been shown to have a very narrow spectrum of activity, with no significant efficacy against other tested bacteria or fungi.[1][3]

This specificity is likely due to the unique mechanism of activation via the Ddn enzyme, which is not widespread among other pathogens. In contrast, other related heterocyclic systems, such as derivatives of imidazo[2,1-c][1][3][5]triazine, have been shown to possess broad-spectrum antibacterial and antifungal properties.[5] For instance, certain imidazo[2,1-c][1][3][5]triazine derivatives displayed low micromolar MIC values against strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[5] This highlights how subtle changes in the core heterocyclic scaffold can dramatically alter the spectrum of activity.

Safety and Cytotoxicity Profile

An essential consideration in drug development is the therapeutic index – the ratio between a compound's efficacy and its toxicity. Encouragingly, the highly active anti-TB imidazo[2,1-b][1][2]oxazine derivatives have shown a favorable preliminary safety profile. Studies have indicated that these compounds do not exhibit significant cytotoxicity against three different mammalian cell lines.[1][3] Furthermore, in vivo toxicity assessments using the Galleria mellonella larva model revealed no toxicity at high concentrations.[1][3]

Experimental Protocols

To facilitate further research and validation of imidazooxazine derivatives, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis using the broth microdilution method.

Protocol: MIC Determination by Broth Microdilution

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates (sterile, with lids)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • M. tuberculosis strain (e.g., H37Rv) culture in mid-log phase.

  • Test compound stock solution in DMSO.

  • Positive control antibiotic (e.g., rifampicin).

  • Negative control (broth only).

  • Sterility control (broth with DMSO, no bacteria).

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Multichannel pipette.

  • Biosafety cabinet (Class II or III).

Procedure:

  • Preparation of Compound Plate: a. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating across the row. Discard 100 µL from the last well.

  • Preparation of Inoculum: a. Adjust the turbidity of the mid-log phase M. tuberculosis culture with supplemented 7H9 broth to match a 0.5 McFarland standard. b. Dilute this suspension 1:20 in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. This brings the final volume to 200 µL and dilutes the compound to its final test concentration. b. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: a. Seal the plate with a lid and place it in a secondary container. b. Incubate at 37°C for 7 days.

  • Reading Results: a. After incubation, add 30 µL of the resazurin solution to each well. b. Re-incubate for 24-48 hours. c. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. d. The MIC is defined as the lowest compound concentration in a well that remains blue.

G A Prepare 2x Compound Serial Dilutions in 96-well Plate D Inoculate Plate with Bacterial Suspension (Final Volume = 200 µL) A->D B Adjust M. tuberculosis Culture to 0.5 McFarland Standard C Dilute Bacterial Suspension 1:20 to Prepare Inoculum B->C C->D E Incubate at 37°C for 7 Days D->E F Add Resazurin Indicator E->F G Incubate for 24-48 Hours F->G H Read MIC (Lowest concentration with no color change) G->H

Fig. 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC). (Within 100 characters)

Conclusion and Future Perspectives

The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold represents a validated and highly promising platform for the development of new therapeutics against MDR-TB. Derivatives of this class have demonstrated exceptional potency, often exceeding that of existing drugs in both in vitro and intracellular models.[1][3] Their novel mechanism of action and narrow spectrum of activity make them attractive candidates for inclusion in combination therapies, potentially shortening treatment durations and overcoming existing resistance patterns. The favorable preliminary safety data further supports their continued development.[1][3]

While the current body of research is heavily focused on anti-TB applications, the broader imidazooxazine chemical space remains relatively unexplored. Future research should aim to:

  • Synthesize and screen other imidazooxazine isomers and derivatives against a wider range of drug-resistant pathogens to explore if broader-spectrum activity can be achieved.

  • Elucidate the precise mechanisms of bactericidal action following prodrug activation.

  • Conduct comprehensive preclinical and clinical studies to fully assess the safety and efficacy of the most promising anti-TB candidates.

The imidazooxazines are a testament to the power of medicinal chemistry in addressing the urgent threat of antimicrobial resistance. Continued investigation into this and other novel scaffolds is paramount in our efforts to stay ahead of pathogenic evolution.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

A Comprehensive Guide to the Safe Disposal of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

This guide provides essential safety and logistical information for the proper disposal of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde (CAS No. 623564-43-2). As a key intermediate in the synthesis of antiviral and antiparasitic agents, its unique heterocyclic structure, incorporating both an imidazo-oxazine core and a reactive aldehyde group, necessitates a cautious and informed approach to waste management.[3][4] This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental responsibility.

Hazard Assessment and Chemical Profile

  • Aldehyde Group: Aldehydes as a class are known for their reactivity and potential for irritation. Similar heterocyclic aldehydes are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]

  • Imidazole Moiety: Imidazole derivatives can also exhibit irritant properties.

Therefore, it is imperative to treat this compound as hazardous, assuming it to be, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed or inhaled.[5][6]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 623564-43-2[3]
Chemical Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [4]
Boiling Point 413.7±35.0 °C (Predicted)[8]
Storage 2-8°C, stored under inert gas[4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following PPE is mandatory to mitigate exposure risks.[1]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect the skin.[1]

  • Respiratory Protection: All handling of waste, especially solids or concentrated solutions, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

Core Disposal Protocol: A Step-by-Step Guide

Disposal of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde must adhere to hazardous waste regulations. Under no circumstances should this chemical or its solutions be disposed of down the drain. [9][10]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical disposal.[1][11] This compound and its associated waste fall into the category of non-halogenated organic waste .

  • Solid Waste: Collect unreacted compound, contaminated weighing papers, and other solid materials in a dedicated, clearly labeled solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with aqueous, halogenated, or other incompatible waste streams.[1]

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that come into contact with the compound should be placed in a designated container for chemically contaminated solid waste.[12][13] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.[2][11]

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use only approved hazardous waste containers that are in good condition and compatible with organic solvents.[2][10] Plastic-coated glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be affixed with a hazardous waste label immediately upon starting waste collection.[2] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde". Avoid abbreviations or formulas.[2]

    • The approximate concentration and composition of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10] The SAA should be in a secondary containment tray to prevent spills from reaching drains.[11]

  • Container Management: Keep waste containers securely closed except when adding waste.[2] Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[13][14]

  • Incompatibility: Due to the aldehyde functionality, this waste must be segregated from strong oxidizing agents, strong reducing agents, acids, and bases to prevent potentially violent reactions.[15]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

  • Do Not Treat Independently: While some aldehydes can be chemically neutralized, this should not be attempted without a validated procedure specific to this compound and explicit approval from your EHS department.[16] Improper treatment can generate more hazardous byproducts.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde waste.

GstartWaste Generated(Solid, Liquid, or Contaminated Material)ppeDon Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppesegregateSegregate Waste by Typeppe->segregatesolidSolid Waste Container(Non-Halogenated Organic)segregate->solidSolidliquidLiquid Waste Container(Non-Halogenated Organic)segregate->liquidLiquidsharpsContaminated Sharps/Labware(Dispose in appropriate container)segregate->sharpsLabwarelabel_containerLabel Container Correctly(Full Name, Date, Hazards)solid->label_containerliquid->label_containersharps->label_containerstoreStore in Secondary Containmentin Satellite Accumulation Arealabel_container->storefullContainer Full (≤90%) orProject Complete?store->fullfull->storeNocontact_ehsContact EHS for Pickupfull->contact_ehsYesendDocument Waste Disposalcontact_ehs->end

A Senior Application Scientist's Guide to Handling 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde

A Senior Application Scientist's Guide to Handling 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde

Executive Summary: A Proactive Stance on Safety

This document provides a comprehensive operational, safety, and disposal framework for handling 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde (CAS No. 623564-43-2)[3][4]. As a novel heterocyclic aldehyde, specific toxicological data for this compound is not extensively published. Therefore, this guide is built upon the foundational principle of treating the substance as potentially hazardous, drawing on established protocols for analogous chemical structures and reactive functional groups. Our core objective is to empower researchers with a self-validating system of protocols that prioritizes engineering controls and personal protective equipment (PPE) to minimize exposure and ensure laboratory safety.

The imidazo[1][2]oxazine scaffold is a core component in various biologically active molecules, including those with anti-mycobacterial properties, highlighting the potential for this intermediate to interact with biological systems[5][6]. The presence of a carbaldehyde (aldehyde) functional group suggests a potential for irritation to the skin, eyes, and respiratory system, a common characteristic of this chemical class[7]. This guide synthesizes these structural inferences with best practices in chemical handling to provide a robust safety plan.

Inferred Hazard Profile and Risk Assessment

A formal Safety Data Sheet (SDS) for this specific compound is not widely available. However, by analyzing its structure and data from analogous compounds, we can establish a presumptive risk profile.

  • Aldehyde Group Reactivity: Aldehydes are known to be irritants. An SDS for a similar compound, 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde, explicitly lists hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[7]. It is prudent to assume these risks are transferable.

  • Heterocyclic Core Bioactivity: The imidazo[2,1-c][1][2]oxazine core is a privileged scaffold in medicinal chemistry[8]. Derivatives have demonstrated significant biological effects, and while this is beneficial for drug development, it necessitates handling all intermediates with care to avoid unintended biological exposure.

  • Physical Properties: The compound is a solid with a predicted high boiling point (413.7±35.0 °C), suggesting it has low volatility at room temperature but may form airborne dust or aerosols during handling[4]. Recommended storage conditions are 2-8°C under an inert gas[9].

Based on this assessment, all handling procedures must be performed under the assumption that the compound is, at minimum, a skin, eye, and respiratory irritant with unknown long-term toxicological properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic process based on the specific task. The primary defense is always engineering controls (i.e., a chemical fume hood). PPE serves as the essential final barrier.

Core PPE Ensemble

This ensemble is mandatory for all operations involving this compound, from simple transfers to complex reactions.

PPE ComponentSpecificationRationale & Causality
Primary Engineering Control Certified Chemical Fume HoodThe most critical control to prevent inhalation of dust, aerosols, or potential vapors[1]. All manipulations of the solid or its solutions must occur within the hood's sash.
Eye & Face Protection ANSI Z87.1-rated Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and dust. The face shield, worn over the goggles, offers a secondary layer of protection against energetic splashes or unforeseen reactions[10][11].
Hand Protection Double Gloving: NitrileAn inner nitrile glove is worn under a second, outer nitrile glove. This practice protects against minor tears or pinholes and allows for the safe removal of the contaminated outer glove without compromising skin contact[10]. Always inspect gloves before use[12].
Body Protection Flame-Resistant (FR) Lab CoatA fully buttoned FR lab coat protects skin and personal clothing from splashes and spills[10]. Non-flammable material is crucial when working with organic solvents.
Footwear & Attire Long Pants & Closed-Toe ShoesProvides a complete barrier against chemical spills. Polyester and acrylic clothing should be avoided where possible in favor of natural fibers like cotton[10].
Respiratory Protection

The consistent use of a chemical fume hood should preclude the need for respiratory protection during routine handling[10]. However, a respirator may be required in specific, non-routine situations:

  • Large Spills: If a significant amount of solid or solution is spilled outside of the fume hood.

  • Engineering Control Failure: In the event of a fume hood malfunction.

In such cases, a NIOSH-approved air-purifying respirator with P95 (for particulates) or organic vapor cartridges would be the minimum requirement[12][13]. Use of a respirator requires prior medical evaluation, fit-testing, and training[10].

PPE_Workflowcluster_assessmentTask Assessmentcluster_ppeRequired PPE EnsembleStartAssess Task(Weighing, Reaction, Cleanup)IsSolidHandling Solid Powder?Start->IsSolidIsSplashRisk of Splash orExothermic Reaction?Start->IsSplashFumeHoodWork in Fume HoodIsSolid->FumeHoodYesCorePPEStandard PPE:- Lab Coat- Double Nitrile Gloves- Splash GogglesIsSolid->CorePPENoIsSplash->CorePPENoFaceShieldAdd Full Face ShieldIsSplash->FaceShieldYesFumeHood->CorePPEFaceShield->CorePPERespiratorConsult EHS:Respirator May Be Needed(Non-Routine Ops)

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